molecular formula C18H25NO3 B1660324 3,4-Methylenedioxy PV8 CAS No. 746541-09-3

3,4-Methylenedioxy PV8

Cat. No.: B1660324
CAS No.: 746541-09-3
M. Wt: 303.4
InChI Key: APQUWEZHVKBPTI-UHFFFAOYSA-N
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Description

3,4-Methylenedioxy PV8 is a useful research compound. Its molecular formula is C18H25NO3 and its molecular weight is 303.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

746541-09-3

Molecular Formula

C18H25NO3

Molecular Weight

303.4

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylheptan-1-one

InChI

InChI=1S/C18H25NO3/c1-2-3-4-7-15(19-10-5-6-11-19)18(20)14-8-9-16-17(12-14)22-13-21-16/h8-9,12,15H,2-7,10-11,13H2,1H3

InChI Key

APQUWEZHVKBPTI-UHFFFAOYSA-N

SMILES

CCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3

Canonical SMILES

CCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on 3,4-Methylenedioxy-PV8 (MDPV8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxy-PV8 (hydrochloride), with the formal name 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-heptanone, monohydrochloride, is a synthetic cathinone (B1664624) and a structural analog of 3,4-methylenedioxypyrovalerone (MDPV).[1] As a member of the novel psychoactive substances (NPS) class, it is characterized by the presence of a 3,4-methylenedioxy group on the phenyl ring, a pyrrolidine (B122466) ring, and an extended heptyl side chain. This compound is also known by the synonyms MDPV two-carbon homolog and Methylenedioxy Pyrovalerone two-carbon homolog.[1] The physiological and toxicological properties of 3,4-Methylenedioxy-PV8 are not yet fully characterized, making it a compound of interest for research and forensic applications.[1]

Chemical Structure and Properties

The chemical structure of 3,4-Methylenedioxy-PV8 is defined by its IUPAC name: 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one.[2] It is structurally categorized as a cathinone.[1]

Table 1: Chemical and Physical Properties of 3,4-Methylenedioxy-PV8

PropertyValueSource
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one[2]
Synonyms MD-PV8, MDPEP, MDPV two carbon homolog, Methylenedioxy pyrovalerone two carbon homolog[2]
CAS Number 24646-39-7[1][2]
Molecular Formula C₁₈H₂₅NO₃[2]
Molecular Weight 303.4 g/mol [2]
Exact Mass 303.1834[2]
Molecular Ion [M+H]⁺ 304.1907[2]
Formulation A neat solid[1]
Purity ≥98%[1]
Storage -20°C[1]
Stability ≥ 2 years[1]

Synthesis

A specific, detailed synthesis protocol for 3,4-Methylenedioxy-PV8 is not widely available in published literature. However, its synthesis can be inferred from general methods for the preparation of cathinone derivatives and the synthesis of structurally related compounds like MDPV. The common synthetic route involves the α-bromination of a substituted propiophenone (B1677668) followed by reaction with the desired amine.

A plausible synthetic pathway for 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-heptanone would likely start with 1-(1,3-benzodioxol-5-yl)heptan-1-one. This starting material can be synthesized via Friedel-Crafts acylation of 1,3-benzodioxole (B145889) with heptanoyl chloride. The subsequent steps would be:

  • α-Bromination: The ketone is brominated at the α-position to yield 2-bromo-1-(1,3-benzodioxol-5-yl)heptan-1-one.

  • Amination: The resulting α-bromo ketone is then reacted with pyrrolidine to yield the final product, 3,4-Methylenedioxy-PV8, via nucleophilic substitution. The product would then be converted to its hydrochloride salt for improved stability and solubility.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Benzodioxole Benzodioxole Friedel_Crafts Friedel-Crafts Acylation Benzodioxole->Friedel_Crafts Heptanoyl_Chloride Heptanoyl_Chloride Heptanoyl_Chloride->Friedel_Crafts Ketone 1-(1,3-benzodioxol-5-yl)heptan-1-one Friedel_Crafts->Ketone Bromination α-Bromination Ketone->Bromination Bromo_Ketone 2-bromo-1-(1,3-benzodioxol-5-yl)heptan-1-one Bromination->Bromo_Ketone Amination Amination with Pyrrolidine Bromo_Ketone->Amination MDPV8_Base 3,4-Methylenedioxy-PV8 (Free Base) Amination->MDPV8_Base HCl_Salt HCl Salt Formation MDPV8_Base->HCl_Salt MDPV8_HCl 3,4-Methylenedioxy-PV8 HCl HCl_Salt->MDPV8_HCl

Analytical Methodology

The identification and quantification of 3,4-Methylenedioxy-PV8 in forensic and research settings are primarily achieved through chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of synthetic cathinones.

  • Sample Preparation: The standard is typically diluted in a suitable solvent like methanol.

  • Instrumentation: An Agilent 5975 Series GC/MSD System or similar is used.

  • Column: A DB-35MS column (30 m x 0.25 mm I.D., 0.50 μm film thickness) or equivalent is suitable.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 90°C held for 1 minute, followed by a ramp to 300°C at 8°C/min, with a final hold for 10 minutes.

  • Ionization: Electron Ionization (EI) at 70 eV.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

This technique provides high-resolution mass data, aiding in the unequivocal identification of the compound.

  • Sample Preparation: Direct analysis of sample extracts.

  • Instrumentation: An Agilent 6520 Accurate-Mass Q-TOF LC/MS or similar.

  • Column: A Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm) or equivalent.[2]

  • Mobile Phase: A gradient elution using:

    • A: Ammonium formate (B1220265) (10 mM, pH 3.0) in water.[2]

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient: Initial: 95% A: 5% B; ramp to 5% A: 95% B over 13 minutes; hold at 5% A: 95% B for 2.5 minutes, then return to initial conditions.[2]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.[2]

  • QTOF Parameters: TOF MS Scan Range: 100-510 Da.[2]

  • Retention Time: Approximately 6.58 - 6.61 minutes.[2]

Analytical_Workflow Sample Sample Extraction_Dilution Extraction / Dilution Sample->Extraction_Dilution GC_MS GC-MS Analysis Extraction_Dilution->GC_MS LC_QTOF_MS LC-QTOF-MS Analysis Extraction_Dilution->LC_QTOF_MS Data_Analysis Data Analysis & Identification GC_MS->Data_Analysis LC_QTOF_MS->Data_Analysis

Pharmacological Properties

The primary mechanism of action for 3,4-Methylenedioxy-PV8, like other pyrrolidinophenone cathinones, is the inhibition of monoamine transporters.[3] Specifically, it acts as an inhibitor of the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT).

Table 2: Monoamine Transporter Inhibition Data for Structurally Related Cathinones

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Selectivity RatioReference
MDPV 4.8516.84>10,000>2061[4]
α-PVP 22.29.86>10,000>450[4]
α-PHP 16->33,000>2062[4]
α-PBP 145->10,000>69[4]
Signaling Pathways

The inhibition of DAT and NET by 3,4-Methylenedioxy-PV8 leads to an accumulation of dopamine and norepinephrine in the synaptic cleft. This elevated concentration of neurotransmitters results in enhanced and prolonged stimulation of postsynaptic dopamine and adrenergic receptors, respectively. The downstream signaling cascades are complex and involve various G-protein coupled receptors and second messenger systems. For instance, increased dopaminergic signaling can activate both D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors, leading to modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels and protein kinase A (PKA) activity. Noradrenergic signaling involves α- and β-adrenergic receptors, which can activate phospholipase C (PLC) and adenylyl cyclase pathways.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDPV8 3,4-Methylenedioxy-PV8 DAT DAT MDPV8->DAT Inhibits NET NET MDPV8->NET Inhibits Dopamine_vesicle Dopamine Dopamine Dopamine Dopamine_vesicle->Dopamine Release Norepinephrine_vesicle Norepinephrine Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Dopamine->DAT Reuptake D_Receptor Dopamine Receptors (D1/D2-like) Dopamine->D_Receptor Binds Norepinephrine->NET Reuptake A_Receptor Adrenergic Receptors (α/β) Norepinephrine->A_Receptor Binds Downstream Downstream Signaling (cAMP, PKA, PLC, etc.) D_Receptor->Downstream A_Receptor->Downstream

Metabolism

The metabolic fate of 3,4-Methylenedioxy-PV8 has not been specifically elucidated. However, based on the metabolism of structurally similar cathinones, several metabolic pathways can be predicted. For the related compound PV8, in vitro studies have identified hydroxylation, ketone reduction, carboxylation, N-dealkylation, iminium formation, dehydrogenation, N-oxidation, and carbonylation as metabolic pathways.[5][6] For cathinones containing a 3,4-methylenedioxy group, such as MDPV, metabolism often involves demethylenation of this ring, followed by O-methylation.[7][8]

Therefore, the metabolism of 3,4-Methylenedioxy-PV8 is likely to involve a combination of these pathways:

  • Demethylenation of the 3,4-methylenedioxy ring.

  • Hydroxylation at various positions on the alkyl chain and the pyrrolidine ring.

  • Reduction of the β-keto group to the corresponding alcohol.

  • N-dealkylation of the pyrrolidine ring.

  • Oxidation of the alkyl chain.

Toxicological Profile

The toxicological properties of 3,4-Methylenedioxy-PV8 are largely unknown.[1] However, as a synthetic cathinone, it is expected to have stimulant-like effects and potential for adverse events similar to other compounds in this class. These can include cardiovascular effects (tachycardia, hypertension), neurological effects (agitation, paranoia, hallucinations), and hyperthermia. Fatal intoxications have been reported for the related compound PV8, with blood concentrations in these cases ranging from 70 to 260 ng/mL.

Conclusion

3,4-Methylenedioxy-PV8 is a synthetic cathinone with a chemical structure that suggests potent activity as a monoamine transporter inhibitor. While its precise pharmacological and toxicological profiles are still under investigation, its structural similarity to other potent psychostimulants like MDPV warrants further research to fully understand its mechanism of action, metabolic fate, and potential for abuse and toxicity. The analytical methods outlined in this guide provide a framework for its detection and quantification in various matrices. As a relatively new NPS, continued monitoring and research are crucial for the scientific and forensic communities.

References

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 3,4-Methylenedioxy-PV8

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of 3,4-Methylenedioxy-PV8 (MDPV), a potent synthetic cathinone (B1664624). Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding of MDPV's pharmacodynamics, receptor interactions, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: A Potent and Selective Monoamine Transporter Inhibitor

3,4-Methylenedioxy-PV8, commonly known as MDPV, is a psychoactive stimulant belonging to the cathinone class.[1][2] Its primary mechanism of action is the potent inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[3][4][5] MDPV functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][3] This elevation in dopamine and norepinephrine levels is believed to be the primary driver of its stimulant effects, which are often compared to those of cocaine and amphetamines.[1][2]

Crucially, MDPV displays significantly lower potency for the serotonin (B10506) transporter (SERT), making it a selective catecholamine reuptake inhibitor.[2][3] Unlike amphetamine-like substances, MDPV is not a substrate for these transporters and does not induce transporter-mediated release of neurotransmitters.[3][5] Instead, it acts as a cocaine-like "inhibitor" by binding to the neurotransmitter uptake site and blocking the reabsorption of dopamine and norepinephrine.[3]

The pharmacological activity of MDPV is stereoselective, with the S(+) enantiomer being substantially more potent at inhibiting both DAT and NET compared to the R(-) enantiomer.[3][4] The abuse-related behavioral effects of racemic MDPV are therefore primarily attributed to the S(+) isomer.[4][6]

Quantitative Analysis of Transporter Inhibition

The potency of MDPV at the monoamine transporters has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values demonstrate its high affinity for DAT and NET.

CompoundTransporterIC50 (nM) - Rat Brain SynaptosomesIC50 (nM) - HEK293 CellsKi (nM)
(±)-MDPV DAT4.1[1][3]10[1]0.007-0.18 µM[7]
NET26[1][3]80[1]0.06-3.5 µM[7]
SERT3,349[1][3]2,860[1]2.9-12 µM[7]
S(+)-MDPV DAT2.13 (EC50)[4][6]--
NET---
R(-)-MDPV DAT382.80 (EC50)[4][6]--
NET---
Cocaine DAT~205--
NET~260--
SERT~3349--

Signaling Pathways and Molecular Interactions

The primary signaling pathway affected by MDPV is the dopaminergic system, which is central to the brain's reward circuitry. By blocking DAT, MDPV prevents the reuptake of dopamine from the synaptic cleft, leading to prolonged stimulation of postsynaptic dopamine receptors. This sustained dopaminergic signaling is strongly associated with the reinforcing and addictive properties of the drug.[3]

MDPV_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release Synaptic_Cleft Dopamine DA_cyto->Synaptic_Cleft Exocytosis DAT Dopamine Transporter (DAT) MDPV MDPV MDPV->DAT Inhibition Synaptic_Cleft->DAT Reuptake DA_receptor Dopamine Receptors Synaptic_Cleft->DA_receptor Binding Signal_Transduction Signal Transduction DA_receptor->Signal_Transduction Activation

Caption: Mechanism of MDPV at the Dopamine Transporter.

Experimental Protocols

The characterization of MDPV's mechanism of action relies on several key experimental methodologies.

Neurotransmitter Uptake Inhibition Assay

This assay is fundamental to determining the potency of MDPV at monoamine transporters.

Objective: To measure the ability of MDPV to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter are cultured to confluence in appropriate media.[8][9]

  • Cell Plating: Cells are plated in 24- or 96-well plates and allowed to adhere.[8]

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., Krebs-Ringer-HEPES buffer). Cells are then pre-incubated with varying concentrations of MDPV or a vehicle control for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[8][10]

  • Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) is added to each well to initiate uptake. The incubation continues for a defined period (e.g., 5-10 minutes).[8][10]

  • Termination of Uptake: The uptake process is rapidly terminated by washing the cells multiple times with ice-cold assay buffer to remove any unincorporated radiolabeled neurotransmitter.[8]

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the lysate is transferred to scintillation vials. A scintillation cocktail is added, and the radioactivity, which corresponds to the amount of neurotransmitter taken up by the cells, is measured using a scintillation counter.[8]

  • Data Analysis: The concentration of MDPV that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated by fitting the data to a dose-response curve.

Uptake_Inhibition_Assay start Start cell_culture Culture HEK293 cells expressing DAT, NET, or SERT start->cell_culture cell_plating Plate cells in multi-well plates cell_culture->cell_plating pre_incubation Pre-incubate cells with varying concentrations of MDPV cell_plating->pre_incubation initiate_uptake Add radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) pre_incubation->initiate_uptake terminate_uptake Terminate uptake by washing with ice-cold buffer initiate_uptake->terminate_uptake cell_lysis Lyse cells to release internalized radioactivity terminate_uptake->cell_lysis scintillation_counting Measure radioactivity using a scintillation counter cell_lysis->scintillation_counting data_analysis Calculate IC50 values scintillation_counting->data_analysis end End data_analysis->end MDPV_Metabolism cluster_liver Liver Metabolism MDPV 3,4-Methylenedioxy-PV8 (MDPV) Catechol_PV 3,4-dihydroxypyrovalerone (3,4-catechol-PV) MDPV->Catechol_PV O-demethylenation OH_MeO_PV 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV) Catechol_PV->OH_MeO_PV O-methylation CYP_enzymes CYP2C19, CYP2D6, CYP1A2 COMT COMT

References

Pharmacological Profile of 3,4-Methylenedioxy-PV8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for educational and informational purposes only and does not constitute medical advice. 3,4-Methylenedioxy-PV8 (MDPV8) is a psychoactive substance and its use may be subject to legal restrictions.

Introduction

3,4-Methylenedioxy-PV8 (also known as MD-PV8 or MDPEP) is a synthetic stimulant belonging to the substituted cathinone (B1664624) class of novel psychoactive substances (NPS).[1] Structurally, it is an analog of the more well-known and widely studied cathinone, 3,4-methylenedioxypyrovalerone (MDPV), featuring an extended alkyl chain. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of 3,4-Methylenedioxy-PV8, drawing upon available data for the compound and established structure-activity relationships within the pyrovalerone cathinone series. Due to a paucity of direct research on MDPV8, much of its profile is inferred from its structural analogs.

Core Pharmacological Data

Monoamine Transporter Inhibition (Comparative Data)

The primary mechanism of action for pyrovalerone cathinones is the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT).[2] This action increases the synaptic concentration of these neurotransmitters, leading to stimulant effects.

Table 1: In Vitro Monoamine Transporter Inhibition Profile of MDPV and Related Compounds

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Data Source
MDPV 4.1263,349[3]
Cocaine 256320272[3]

IC50 values represent the concentration of the drug that inhibits 50% of the transporter's activity. Lower values indicate greater potency.

One study has suggested that 3,4-Methylenedioxy-PV8 is an inhibitor of DAT, NET, and SERT, but deviates from the typical potency preference of DAT > NET > SERT observed for many stimulants.[4] This suggests a potentially unique pharmacological profile for MDPV8 that warrants direct investigation.

Structure-Activity Relationships (SAR)

The pharmacology of pyrovalerone cathinones is heavily influenced by their chemical structure, particularly the length of the α-alkyl chain. Research on a series of α-pyrrolidinophenones has demonstrated that increasing the length of the carbon chain on the α-carbon generally enhances the affinity and potency at the dopamine transporter.[5] Given that MDPV possesses a propyl side-chain, and 3,4-Methylenedioxy-PV8 (as 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one) has a pentyl side-chain, it can be hypothesized that MDPV8 would exhibit even greater potency as a DAT inhibitor than MDPV.

Experimental Protocols

While specific experimental protocols for 3,4-Methylenedioxy-PV8 are not published, the methodologies employed for its well-studied analogs are standard in pharmacological research.

Monoamine Transporter Binding Assays

These assays determine the affinity of a compound for a specific transporter, typically expressed as the inhibitor constant (Ki).

General Protocol:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured.

  • Membrane Harvesting: Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, and [3H]nisoxetine for NET) and varying concentrations of the test compound (e.g., 3,4-Methylenedioxy-PV8).

  • Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

General Protocol:

  • Synaptosome or Cell Preparation: Synaptosomes are prepared from specific brain regions (e.g., rat striatum for DAT) or HEK 293 cells expressing the transporter of interest are used.

  • Incubation: The synaptosomes or cells are incubated with varying concentrations of the test compound.

  • Addition of Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake process.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration and washing.

  • Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured by scintillation counting.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the neurotransmitter uptake, is calculated.

Visualizations

Proposed Primary Mechanism of Action

The primary pharmacological target of 3,4-Methylenedioxy-PV8 is presumed to be the monoamine transporters. The following diagram illustrates this proposed mechanism.

G Proposed Mechanism of Action of 3,4-Methylenedioxy-PV8 cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 NE Norepinephrine NE->VMAT2 DA_cleft Dopamine VMAT2->DA_cleft Release NE_cleft Norepinephrine VMAT2->NE_cleft Release DA_receptor Dopamine Receptors DA_cleft->DA_receptor DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor NET Norepinephrine Transporter (NET) NE_cleft->NET Reuptake MDPV8 3,4-Methylenedioxy-PV8 MDPV8->DAT Inhibition MDPV8->NET Inhibition

Caption: Proposed mechanism of 3,4-Methylenedioxy-PV8 action.

In Vitro Pharmacological Workflow

The following flowchart outlines a typical experimental workflow for characterizing the in vitro pharmacology of a novel psychoactive substance like 3,4-Methylenedioxy-PV8.

G In Vitro Pharmacological Characterization Workflow start Start: Compound Synthesis (3,4-Methylenedioxy-PV8) receptor_binding Primary Screening: Monoamine Transporter Binding Assays (DAT, NET, SERT) start->receptor_binding functional_assays Functional Assays: Neurotransmitter Uptake Inhibition Assays receptor_binding->functional_assays release_assays Functional Assays: Neurotransmitter Release Assays receptor_binding->release_assays data_analysis Data Analysis: Determine Ki and IC50 values functional_assays->data_analysis release_assays->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis report Generate Pharmacological Profile Report sar_analysis->report

Caption: Typical in vitro workflow for pharmacological profiling.

Conclusion and Future Directions

The pharmacological profile of 3,4-Methylenedioxy-PV8 is largely uncharacterized through direct experimental investigation. Based on the well-established structure-activity relationships of pyrovalerone cathinones, it is predicted to be a potent inhibitor of the dopamine and norepinephrine transporters, likely with greater potency than its shorter-chain analog, MDPV. The limited available information suggests a potentially atypical selectivity profile at monoamine transporters, highlighting the need for further research.

To provide a definitive pharmacological profile, future studies should focus on:

  • Quantitative in vitro pharmacology: Determining the binding affinities (Ki) and functional potencies (IC50) of 3,4-Methylenedioxy-PV8 at human monoamine transporters.

  • In vivo studies: Characterizing the behavioral and physiological effects of 3,4-Methylenedioxy-PV8 in animal models to assess its stimulant, reinforcing, and potential toxic effects.

  • Metabolism studies: Identifying the major metabolic pathways and metabolites of 3,4-Methylenedioxy-PV8 to aid in its detection in biological samples and to understand the potential contribution of metabolites to its overall pharmacological activity.

Such data are crucial for the scientific and medical communities to understand the potential risks associated with this emerging psychoactive substance and to inform public health and regulatory responses.

References

In-Vitro Metabolism of 3,4-Methylenedioxy PV8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro metabolism of 3,4-Methylenedioxy PV8 (MDPV8), a synthetic cathinone (B1664624). The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for those involved in drug metabolism research, forensic toxicology, and the development of novel psychoactive substance detection methods.

Introduction

This compound, also known as MDPV8 or MDPEP, is a synthetic stimulant belonging to the cathinone class.[1] As with many novel psychoactive substances (NPS), understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, identifying potential drug-drug interactions, and developing reliable methods for its detection in biological samples. In-vitro metabolism studies, primarily utilizing human liver microsomes (HLMs) and hepatocytes, are the first step in elucidating the biotransformation pathways of such compounds.

This guide summarizes the current knowledge on the in-vitro metabolism of MDPV8, presenting key quantitative data in a structured format, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.

Quantitative Metabolic Data

The following table summarizes the available quantitative data on the in-vitro metabolism of PV8, a close structural analog of MDPV8. It is important to note that specific data for this compound is limited, and some information is inferred from its analog.

ParameterValueMatrixReference
Half-life (t1/2)28.8 minHuman Liver Microsomes[2][3]
Intrinsic Clearance24.2 µL/min/mg microsomal proteinHuman Liver Microsomes[2][3]
Estimated Human Hepatic Clearance22.7 mL/min/kgCalculation from in-vitro data[2][3]

In-Vitro Metabolic Pathways

The in-vitro metabolism of PV8, and by extension likely MDPV8, is extensive and involves a variety of phase I reactions. The major metabolic pathways identified in human hepatocyte incubations are summarized below.[2][3]

Major In-Vitro Metabolic Pathways of PV8: [2][3]

  • Di-hydroxylation: This was observed as a major metabolic pathway in vitro.

  • Ketone Reduction: The reduction of the ketone group is another significant biotransformation.

  • γ-Lactam Formation: This pathway also contributes significantly to the in-vitro metabolism.

Other identified metabolic pathways for PV8 in vitro include:[2][3]

  • Hydroxylation

  • Carboxylation

  • N-dealkylation

  • Iminium formation

  • Dehydrogenation

  • N-oxidation

  • Carbonylation

For the structurally similar compound 3,4-Methylenedioxypyrovalerone (MDPV), the primary metabolic steps involve the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP1A2, CYP2C19, and CYP2D6.[4][5] These enzymes catalyze the O-demethylenation of the methylenedioxy ring.[4][5] This is a common metabolic route for compounds containing a methylenedioxy group.[4]

Experimental Protocols

The following sections detail the typical methodologies employed in the in-vitro metabolism studies of synthetic cathinones like MDPV8.

Metabolic Stability in Human Liver Microsomes (HLMs)

This experiment aims to determine the rate of metabolism of the compound in a primary site of drug metabolism.

Protocol:

  • Incubation: this compound is incubated with pooled human liver microsomes. The reaction mixture typically contains a phosphate (B84403) buffer (pH 7.4), the substrate (MDPV8), and the microsomal proteins.

  • Initiation: The reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) regenerating system.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.

  • Analysis: The samples are then centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) to quantify the remaining parent drug.[2][3]

  • Data Analysis: The disappearance of the parent drug over time is used to calculate the half-life and intrinsic clearance.

Metabolite Identification in Human Hepatocytes

This experiment provides a more comprehensive picture of metabolism, including both phase I and phase II reactions.

Protocol:

  • Cell Culture: Cryopreserved human hepatocytes are thawed and cultured according to the supplier's instructions.

  • Incubation: The cultured hepatocytes are incubated with this compound at a specific concentration for a defined period (e.g., up to 3 hours).

  • Sample Collection: At the end of the incubation, the entire contents of the incubation well (cells and medium) are collected.

  • Extraction: The samples are subjected to an extraction procedure, often protein precipitation with a cold organic solvent, to isolate the drug and its metabolites.

  • Analysis: The extracts are analyzed using high-resolution mass spectrometry (HRMS) to identify potential metabolites based on their accurate mass and fragmentation patterns.[2][3] Data processing often involves specialized metabolite identification software.[2]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in-vitro metabolism study.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Compound This compound Incubate_HLM Incubate with HLM (with NADPH) Compound->Incubate_HLM Incubate_Hep Incubate with Hepatocytes Compound->Incubate_Hep HLM Human Liver Microsomes HLM->Incubate_HLM Hepatocytes Human Hepatocytes Hepatocytes->Incubate_Hep Sample_HLM Sample at Time Points Incubate_HLM->Sample_HLM Extract_Hep Extract Metabolites Incubate_Hep->Extract_Hep Quench_HLM Quench Reaction Sample_HLM->Quench_HLM Analyze_HLM LC-MS/MS Analysis Quench_HLM->Analyze_HLM Analyze_Hep HRMS Analysis Extract_Hep->Analyze_Hep Stability Metabolic Stability (t1/2, CLint) Analyze_HLM->Stability Metabolites Metabolite Identification Analyze_Hep->Metabolites

Caption: General workflow for in-vitro metabolism studies.

Postulated Metabolic Pathways of this compound

This diagram illustrates the primary metabolic transformations observed for the closely related compound PV8, which are postulated to be similar for MDPV8.

G cluster_phase1 Phase I Metabolism MDPV8 This compound Dihydroxylation Di-hydroxylated Metabolite MDPV8->Dihydroxylation Di-hydroxylation Ketone_Reduction Ketone-reduced Metabolite MDPV8->Ketone_Reduction Ketone Reduction Lactam γ-Lactam Metabolite MDPV8->Lactam γ-Lactam Formation Other Other Phase I Metabolites (Hydroxylation, N-dealkylation, etc.) MDPV8->Other Multiple Pathways

Caption: Postulated Phase I metabolic pathways of MDPV8.

References

3,4-Methylenedioxy-PV8 (MD-PV8): A Technical Whitepaper on a Novel Psychoactive Substance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxy-PV8 (MD-PV8), also known as MDPEP, is a novel psychoactive substance (NPS) belonging to the synthetic cathinone (B1664624) class. It is a structural homolog of the more well-known stimulant 3,4-methylenedioxypyrovalerone (MDPV), featuring a longer heptyl side chain compared to MDPV's pentyl chain.[1] First identified in Sweden in 2019, MD-PV8 has since been detected in forensic cases in the United States and other countries, indicating its emergence on the illicit drug market.[1][2] This technical guide provides a comprehensive overview of the available scientific and technical information on MD-PV8, including its chemical properties, analytical identification methods, and presumed pharmacology based on its structural relationship to MDPV. Due to the limited specific research on MD-PV8, this paper will also draw on the extensive data available for MDPV to infer potential biological effects and mechanisms of action, with clear distinctions made between the two compounds.

Chemical and Physical Data

MD-PV8 is characterized by a 3,4-methylenedioxy-substituted phenyl ring, a pyrrolidine (B122466) ring, and a heptanone backbone. These structural features are shared with other psychoactive cathinones.

PropertyValueReference
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one[2]
Synonyms MD-PV8, MDPEP, 3,4-Methylenedioxy PV8, MDPV two carbon homolog[1][2]
CAS Number 24646-39-7[2]
Molecular Formula C₁₈H₂₅NO₃[3]
Molecular Weight 303.4 g/mol [3]
Appearance White or light tan powder[4] (for MDPV)

Pharmacology (Inferred from MDPV)

Due to a lack of specific pharmacological studies on MD-PV8, its mechanism of action is inferred from its close structural analog, MDPV. MDPV is a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[5] It exhibits high affinity for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), with significantly lower affinity for the serotonin (B10506) transporter (SERT).[6] This profile is consistent with stimulant effects similar to cocaine and methamphetamine.[7] The (S)-enantiomer of MDPV is the more active form.[5]

It is hypothesized that the longer alkyl chain in MD-PV8 may influence its potency and selectivity at the monoamine transporters, though in vitro studies are needed to confirm this.

Signaling Pathway

The primary signaling pathway affected by MDPV, and presumably MD-PV8, is the dopaminergic system in the brain's reward circuitry. By blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, these compounds increase the concentration and duration of action of these neurotransmitters, leading to enhanced stimulation of postsynaptic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Packaging Dopamine_Released Dopamine VMAT2->Dopamine_Released Release Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Reuptake Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation MD_PV8 MD-PV8 MD_PV8->DAT Inhibition

Inferred Dopaminergic Signaling Pathway of MD-PV8.

Pharmacokinetics (Inferred from MDPV)

The pharmacokinetic profile of MD-PV8 has not been formally studied. However, data from MDPV in rats can provide some insight. MDPV is rapidly absorbed, with peak plasma concentrations reached within 20 minutes of subcutaneous administration.[8] It is lipophilic and readily crosses the blood-brain barrier.[9] The metabolism of MDPV primarily involves O-demethylenation of the methylenedioxy ring, followed by O-methylation.[6] The major metabolites are 3,4-dihydroxypyrovalerone (catechol-PV) and 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV).[8]

Experimental Protocols

Detailed experimental protocols for the synthesis of MD-PV8 are not publicly available. However, analytical methods for its identification in forensic samples have been published.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol has been used for the analysis of MD-PV8 in seized materials:[2]

  • Sample Preparation: Standard diluted in methanol.

  • Instrument: Agilent 5975 Series GC/MSD System.

  • Standard: Reference material for 3,4-Methylenedioxy-PV8.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

This method has been applied for the analysis of MD-PV8 in biological fluids:[2]

  • Sample Preparation: Direct analysis of sample extract.

  • Instrument: Sciex TripleTOF® 5600+, Shimzu Nexera XR UHPLC.

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

  • Mobile Phase:

  • Flow rate: 0.4 mL/min.

  • Gradient: Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min.

  • Temperatures:

    • Autosampler: 15 °C.

    • Column Oven: 30 °C.

    • Source Heater: 600 °C.

  • Injection Volume: 10 µL.

  • QTOF Parameters:

    • TOF MS Scan Range: 100-510 Da.

    • Fragmentation: Collision Energy Spread (35±15 eV).

    • MS/MS Scan Range: 50-510 Da.

  • Retention Time: 6.58 min.

Sample Biological Sample (e.g., Blood, Urine) Extraction Direct Extraction Sample->Extraction UHPLC UHPLC Separation (Kinetex C18) Extraction->UHPLC QTOF_MS QTOF-MS Detection (TOF MS and MS/MS) UHPLC->QTOF_MS Data_Analysis Data Analysis (Retention Time, Mass Spectra) QTOF_MS->Data_Analysis Identification Identification of MD-PV8 Data_Analysis->Identification

Analytical Workflow for MD-PV8 Identification.

Quantitative Data

Specific quantitative pharmacological data for MD-PV8 is not yet available in the peer-reviewed literature. The following table presents in vitro data for the related compound, MDPV, to provide context.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Reference
MDPV4.1263349[6]

Physiological and Psychoactive Effects (Inferred from MDPV)

The physiological and psychoactive effects of MD-PV8 are expected to be similar to those of MDPV, which include:[5][7]

  • Stimulant Effects: Increased energy, alertness, and euphoria.

  • Sympathomimetic Effects: Tachycardia (increased heart rate) and hypertension (increased blood pressure).

  • Psychological Effects: Anxiety, paranoia, and in high doses, potential for psychosis.

  • Abuse Liability: MDPV has a high potential for abuse and addiction.[5]

Toxicology

The toxicological properties of MD-PV8 are unknown.[3] However, it has been identified in postmortem toxicology cases, suggesting its potential to contribute to adverse health events, including death.[2] Structurally similar compounds, including PV8, are known to cause stimulant-like adverse effects.[2]

Legal Status

As of early 2021, 3,4-Methylenedioxy-PV8 was not explicitly scheduled in the United States.[2] However, its structural analog, PV8 (also known as α-PHPP), is a Schedule I substance.[2] In the United Kingdom, MDPEP (a synonym for MD-PV8) is considered a Class B drug.[10] The legal status of MD-PV8 may vary by jurisdiction and is subject to change as regulatory bodies identify and classify new psychoactive substances.

Conclusion

3,4-Methylenedioxy-PV8 is an emerging synthetic cathinone with limited specific scientific data available. Its structural similarity to MDPV suggests a pharmacological profile as a potent norepinephrine-dopamine reuptake inhibitor with significant stimulant and abuse potential. The analytical methods for its detection are established, which is crucial for forensic and clinical toxicology. Further research is urgently needed to fully characterize the pharmacology, pharmacokinetics, and toxicology of MD-PV8 to better understand its potential risks to public health. Researchers, scientists, and drug development professionals should be aware of this compound and its potential to appear in both illicit markets and clinical presentations of substance abuse.

References

Toxicological Profile of 3,4-Methylenedioxy-PV8: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is for informational purposes only and does not constitute medical advice. 3,4-Methylenedioxy-PV8 (MDPV8), also known as MDPEP, is a novel psychoactive substance (NPS) and its toxicological properties are not fully elucidated.

Introduction

3,4-Methylenedioxy-PV8 (MDPV8), chemically known as 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one, is a synthetic cathinone (B1664624) that has emerged on the illicit drug market. Structurally, it is a homolog of 3,4-methylenedioxypyrovalerone (MDPV), with a longer alkyl chain. Due to its recent appearance, comprehensive toxicological data for MDPV8 is scarce. This guide synthesizes the available information on MDPV8 and its structural analogs, including PV8 (α-PHPP) and 3,4-methylenedioxy-α-pyrrolidinohexanophenone (MDPHP), to provide a preliminary toxicological profile. The information presented is based on forensic case reports, in vitro studies of related compounds, and metabolic studies of analogous substances.

Physicochemical Properties

A clear understanding of the physicochemical properties of MDPV8 is fundamental to interpreting its toxicological and pharmacological characteristics.

PropertyValueSource
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yl-heptan-1-one--INVALID-LINK--[1]
Synonyms MD-PV8, MDPEP, 3,4-Methylenedioxy PV8, MDPV two carbon homolog--INVALID-LINK--[1]
Chemical Formula C18H25NO3--INVALID-LINK--[1]
Molecular Weight 303.4 g/mol --INVALID-LINK--[1]
CAS Number 24646-39-7--INVALID-LINK--[1]

In Vitro Toxicology

Direct in vitro toxicological data for MDPV8 is not currently available in peer-reviewed literature. However, studies on structurally similar α-pyrrolidinophenones provide insights into its potential cytotoxic effects. A study on α-pyrrolidinophenones with varying alkyl chain lengths, including α-pyrrolidinoheptanophenone (PV8), demonstrated that cytotoxicity increases with the elongation of the α-aliphatic side-chain.[2][3]

Table 1: Comparative In Vitro Cytotoxicity of α-Pyrrolidinophenones

CompoundCell LineAssayEndpointResultsReference
α-PVP (5-carbon chain)SH-SY5Y, Hep G2, RPMI 2650, H9C2(2-1)MTTCell ViabilityLess cytotoxic than longer-chain analogs--INVALID-LINK--[2][3]
PV8 (7-carbon chain)SH-SY5Y, Hep G2, RPMI 2650, H9C2(2-1)MTTCell ViabilityMore pronounced maximal cytotoxicity than α-PVP--INVALID-LINK--[2][3]
PV9 (8-carbon chain)SH-SY5Y, Hep G2, RPMI 2650, H9C2(2-1)MTTCell ViabilityMore pronounced maximal cytotoxicity than α-PVP--INVALID-LINK--[2][3]

The study suggests that longer-chain compounds like PV8 (and by extension, MDPV8) may pose a greater risk of cytotoxicity, potentially due to increased lipophilicity leading to greater membrane interaction and disruption.[3][4] The proposed mechanism of cytotoxicity for these compounds involves disturbances in plasma membrane fluidity.[2][3]

In Vivo Toxicology & Case Reports

There are no formal in vivo studies on the toxicology of MDPV8 in animal models. The only available data comes from forensic toxicology case reports.

The Center for Forensic Science Research and Education (CFSRE) has reported two postmortem cases where MDPV8 was detected in peripheral blood.[1][2]

Table 2: Postmortem Case Reports Involving 3,4-Methylenedioxy-PV8

CaseGeographical LocationBiological SampleOther NPS FindingsReference
1Minnesota, USAPeripheral BloodEutylone, Etizolam, Flubromazolam--INVALID-LINK--[1]
2South Carolina, USAPeripheral BloodNot specified--INVALID-LINK--[1]

Due to the presence of other substances, the direct contribution of MDPV8 to the cause of death in these cases is difficult to ascertain. However, the presence of the drug in postmortem samples indicates its potential for harm.

Metabolism

The metabolism of MDPV8 has not been formally studied. However, based on the metabolism of structurally similar synthetic cathinones such as PV8 and MDPHP, a predictive metabolic pathway can be proposed.[5][6][7]

The primary metabolic routes for α-pyrrolidinophenones typically involve:

  • Hydroxylation: Addition of a hydroxyl group, primarily on the alkyl chain and the pyrrolidine (B122466) ring.

  • Ketone Reduction: Reduction of the ketone group to a secondary alcohol.

  • Oxidation of the Pyrrolidine Ring: Leading to the formation of a lactam.

  • Demethylenation of the Methylenedioxy Group: This is a common pathway for compounds containing this moiety, followed by methylation of the resulting catechol.[8][9]

  • N-Dealkylation: Removal of the pyrrolidine ring.

Based on these established pathways, the following diagram illustrates the predicted metabolism of 3,4-Methylenedioxy-PV8.

Metabolism MDPV8 3,4-Methylenedioxy-PV8 M1 Hydroxylated Metabolite (Alkyl Chain) MDPV8->M1 Hydroxylation M2 Hydroxylated Metabolite (Pyrrolidine Ring) MDPV8->M2 Hydroxylation M3 Ketone-Reduced Metabolite MDPV8->M3 Ketone Reduction M5 Demethylenated Metabolite MDPV8->M5 Demethylenation Conjugates Phase II Conjugates (Glucuronides/Sulfates) M1->Conjugates Conjugation M4 Lactam Metabolite M2->M4 Oxidation M3->Conjugates Conjugation M6 Demethylenated-Methylated Metabolite M5->M6 Methylation M6->Conjugates Conjugation

Caption: Predicted Metabolic Pathway of 3,4-Methylenedioxy-PV8.

Pharmacodynamics & Signaling Pathways

The precise pharmacodynamic targets of MDPV8 have not been investigated. However, as a synthetic cathinone and a structural analog of MDPV, it is highly likely to act as a monoamine transporter inhibitor. Synthetic cathinones typically inhibit the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and to a lesser extent, serotonin (B10506) (SERT).[10] The elongation of the alkyl chain in α-pyrrolidinophenones has been shown to influence their potency at these transporters.

The following diagram illustrates the presumed mechanism of action of MDPV8 at the dopaminergic synapse.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binding Effect Increased Dopaminergic Signaling Dopamine_receptor->Effect MDPV8 3,4-Methylenedioxy-PV8 MDPV8->DAT Inhibition

Caption: Presumed Mechanism of Action of MDPV8 at the Dopaminergic Synapse.

Experimental Protocols

Due to the lack of specific studies on MDPV8, the following experimental protocols are adapted from methodologies used for the analysis of related synthetic cathinones.

In Vitro Cytotoxicity Assay (Adapted from Wojcieszak et al., 2018)

This protocol outlines a general procedure for assessing the cytotoxicity of MDPV8 using a cell-based assay.

Experimental_Workflow start Start step1 Cell Culture (e.g., SH-SY5Y, HepG2) start->step1 step2 Cell Seeding (96-well plates) step1->step2 step3 Incubation (24 hours) step2->step3 step4 Treatment with MDPV8 (various concentrations) step3->step4 step5 Incubation (24, 48, 72 hours) step4->step5 step6 MTT Assay step5->step6 step7 Absorbance Measurement (570 nm) step6->step7 step8 Data Analysis (IC50 determination) step7->step8 end End step8->end

Caption: General Workflow for In Vitro Cytotoxicity Testing of MDPV8.

Analytical Detection in Biological Samples (Adapted from CFSRE Report)

This protocol describes a general workflow for the extraction and analysis of MDPV8 from biological matrices.[1][2]

Sample Preparation (Blood):

  • To 1 mL of blood, add an internal standard.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., n-butyl chloride).

  • Centrifuge to separate the layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For screening and confirmation.

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): For sensitive and specific quantification.

Discussion and Future Directions

The toxicological profile of 3,4-Methylenedioxy-PV8 is largely incomplete and relies heavily on data from structural analogs. The available information suggests that MDPV8 is a potent stimulant with a potential for significant cytotoxicity, which may increase with the length of the alkyl chain. Forensic case reports confirm its presence in fatal intoxication scenarios, although its direct role is often confounded by the presence of other substances.

Future research should prioritize:

  • In vitro and in vivo toxicological studies: To determine key toxicological parameters such as LD50, and to characterize its effects on various organ systems.

  • Pharmacological characterization: To determine its affinity and activity at monoamine transporters and other potential targets.

  • Metabolism studies: To definitively identify its metabolites in humans and establish reliable biomarkers of exposure.

  • Behavioral studies: To understand its abuse potential and psychoactive effects.

A comprehensive understanding of the toxicological profile of MDPV8 is crucial for public health and safety, and for the development of effective clinical interventions in cases of intoxication. The information presented in this guide serves as a foundational resource for the scientific community to direct future research efforts.

References

In-Depth Technical Guide on the Stability and Storage of 3,4-Methylenedioxy-PV8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the synthetic cathinone (B1664624) 3,4-Methylenedioxy-PV8 (MDPV8). The information presented is curated from scientific literature and is intended to inform researchers, scientists, and professionals in drug development on the proper handling and storage of this compound to ensure its integrity for analytical and research purposes.

Executive Summary

3,4-Methylenedioxy-PV8 is a substituted cathinone, and like many compounds in this class, its stability is influenced by environmental factors such as temperature, humidity, and light. Based on data from structurally similar compounds, MDPV8 is expected to be most stable when stored in a cool, dark, and dry environment. Degradation can occur through pathways common to methylenedioxy-substituted cathinones, including demethylenation of the methylenedioxy group, hydroxylation, and oxidation of the pyrrolidine (B122466) ring. To ensure the accuracy and reproducibility of research, adherence to appropriate storage and handling protocols is critical.

Chemical and Physical Properties

PropertyValue
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one[1]
Synonyms MD-PV8, MDPEP, 3,4-Methylenedioxy PV8[1]
CAS Number 24646-39-7[1]
Molecular Formula C18H25NO3[1]
Molecular Weight 303.4 g/mol [1]

Stability Profile

While specific quantitative stability studies on 3,4-Methylenedioxy-PV8 are limited in the public domain, the stability of structurally related cathinones, particularly those with a 3,4-methylenedioxy group and a pyrrolidine ring like MDPV, provides valuable insights.

Temperature Effects

Temperature is a critical factor in the stability of synthetic cathinones. Studies on the closely related compound MDPV have shown it to be relatively stable in plasma for short periods at ambient and refrigerated temperatures.

Table 1: Stability of MDPV in Plasma [2]

Storage ConditionDurationStability
Room Temperature24 hoursStable (<15% variability)
4°C72 hoursStable (<8% variability)
Freeze-Thaw Cycles (3 cycles)-Stable (<4% variability)

For long-term storage, freezing is recommended. A product data sheet for the structurally similar compound 3,4-Methylenedioxy-α-Pyrrolidinoisohexanophenone suggests a shelf-life of at least five years when stored at -20°C.[3][4]

Humidity
Light Exposure

Photodegradation is a potential degradation pathway for many organic molecules. It is advisable to store 3,4-Methylenedioxy-PV8 in amber vials or otherwise protected from light to minimize the risk of photolytic degradation.

Recommended Storage Conditions

Based on the available data for related compounds, the following storage conditions are recommended for 3,4-Methylenedioxy-PV8:

  • Short-term storage (days to weeks): Refrigeration at 2-8°C in a sealed container, protected from light.

  • Long-term storage (months to years): Freezing at -20°C or below in a tightly sealed container, protected from light and moisture.

Degradation Pathways

The degradation of 3,4-Methylenedioxy-PV8 is anticipated to follow pathways observed for other 3,4-methylenedioxy-substituted cathinones like MDPV and MDPBP.[5][6] The primary metabolic and likely degradation pathways involve enzymatic and chemical modifications to the molecule.

The main metabolic routes are believed to be:

  • Demethylenation: The opening of the methylenedioxy ring, a common pathway for compounds containing this moiety. This is often followed by the methylation of one of the resulting hydroxyl groups.

  • Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the alkyl side chain.

  • Oxidation: Oxidation of the pyrrolidine ring can lead to the formation of a lactam. The pyrrolidine ring can also undergo ring-opening to form a carboxylic acid.[5]

Cytochrome P450 enzymes, specifically CYP2C19 and CYP2D6, have been identified as key players in the demethylenation of the related compound MDPBP.[5]

G MDPV8 3,4-Methylenedioxy-PV8 Demethylenation Demethylenation (CYP2C19, CYP2D6) MDPV8->Demethylenation Hydroxylation Hydroxylation MDPV8->Hydroxylation Oxidation Oxidation MDPV8->Oxidation Dihydroxy_Metabolite Dihydroxy Metabolite Demethylenation->Dihydroxy_Metabolite Methylation O-Methylation Dihydroxy_Metabolite->Methylation Hydroxy_Methoxy_Metabolite Hydroxy-Methoxy Metabolite Methylation->Hydroxy_Methoxy_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite Lactam_Metabolite Lactam Metabolite Oxidation->Lactam_Metabolite Ring_Opening Ring Opening Oxidation->Ring_Opening Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Ring_Opening->Carboxylic_Acid_Metabolite

Caption: Predicted Degradation Pathways of 3,4-Methylenedioxy-PV8.

Mechanism of Action and Signaling Pathways

3,4-Methylenedioxy-PV8, like other pyrrolidinophenone cathinones, is presumed to act as a potent inhibitor of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[7] This action blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to an increase in their extracellular concentrations and enhanced neurotransmission.

The inhibition of DAT and NET leads to a cascade of downstream signaling events within the postsynaptic neuron.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MDPV8 3,4-Methylenedioxy-PV8 DAT Dopamine Transporter (DAT) MDPV8->DAT Inhibits NET Norepinephrine Transporter (NET) MDPV8->NET Inhibits DA_NE_Synapse Increased DA & NE Concentration DAT->DA_NE_Synapse Blocks Reuptake NET->DA_NE_Synapse Blocks Reuptake DA_NE Dopamine (DA) & Norepinephrine (NE) DA_NE->DAT DA_NE->NET D1_R D1 Receptor DA_NE_Synapse->D1_R Activates Adrenergic_R Adrenergic Receptor DA_NE_Synapse->Adrenergic_R Activates Adenylyl_Cyclase Adenylyl Cyclase D1_R->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects_DA Downstream Cellular Effects PKA->Downstream_Effects_DA G_Protein G-Protein Adrenergic_R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Activate Downstream_Effects_NE Downstream Cellular Effects Ca_PKC->Downstream_Effects_NE

Caption: Signaling Pathway of 3,4-Methylenedioxy-PV8 Action.

Experimental Protocols

The analysis of 3,4-Methylenedioxy-PV8 and its degradation products typically involves chromatographic techniques coupled with mass spectrometry. The following are generalized protocols based on methods used for related compounds.

Sample Preparation for Stability Studies
  • Stock Solution Preparation: Prepare a stock solution of 3,4-Methylenedioxy-PV8 in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the appropriate matrix (e.g., water, buffer of a specific pH, or biological matrix) to the desired concentration for the stability study.

  • Storage: Aliquot the working solutions into amber glass vials and store them under the specified conditions (e.g., different temperatures, protected from light, or exposed to light).

  • Time Points: At designated time points, retrieve the samples for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

A validated liquid chromatography-high resolution mass spectrometry method has been developed for the quantification of the related compound MDPV and its primary metabolites in plasma.[2] A similar approach would be suitable for MDPV8.

  • Chromatographic Separation:

    • Column: A reversed-phase column, such as a C18, is typically used. For example, a Phenomenex Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm).[1]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water or 10 mM ammonium (B1175870) formate (B1220265) at pH 3.0) and an organic component (e.g., acetonitrile with 0.1% formic acid).[1][2]

    • Flow Rate: A typical flow rate is around 0.4 mL/min.[2]

    • Column Temperature: Maintained at a constant temperature, for instance, 40°C.[2]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Analysis: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) for accurate mass measurements and identification of degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is another powerful technique for the analysis of synthetic cathinones.

  • Sample Preparation:

    • Liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix.

    • Derivatization may be necessary to improve the volatility and chromatographic properties of the analyte and its degradation products.

  • Chromatographic Separation:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometry Detection:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Analysis: A quadrupole or ion trap mass analyzer to obtain mass spectra for identification.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Analysis Start Start: Stability Sample Extraction Extraction (LLE or SPE) Start->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase/Solvent Derivatization->Reconstitution Injection Injection Reconstitution->Injection HPLC_GC HPLC or GC Column Injection->HPLC_GC Separation Separation of Analytes HPLC_GC->Separation MS Mass Spectrometry (MS) Separation->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Data_Analysis Data Analysis: Quantification & Identification Data_Acquisition->Data_Analysis Result Result: Stability Assessment Data_Analysis->Result

Caption: Experimental Workflow for Stability Testing of 3,4-Methylenedioxy-PV8.

Conclusion

The stability of 3,4-Methylenedioxy-PV8 is paramount for the integrity of research and analytical findings. While specific data for this compound is scarce, information from closely related synthetic cathinones provides a strong basis for recommending storage conditions and predicting degradation pathways. For optimal stability, 3,4-Methylenedioxy-PV8 should be stored at or below -20°C, in a tightly sealed container, protected from light and moisture. Researchers should be aware of the potential for degradation via demethylenation, hydroxylation, and oxidation, and employ validated analytical methods, such as LC-MS or GC-MS, to monitor the purity and concentration of the compound over time. Adherence to these guidelines will help ensure the quality and reliability of data generated using 3,4-Methylenedioxy-PV8.

References

An In-depth Technical Guide to 3,4-Methylenedioxy PV8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. 3,4-Methylenedioxy PV8 (MDPV8) is a psychoactive substance with unknown pharmacological and toxicological properties in humans. The synthesis and possession of this compound may be controlled in many jurisdictions.

Introduction

This compound (MDPV8), also known as MDPEP, is a novel psychoactive substance (NPS) belonging to the synthetic cathinone (B1664624) class. These substances are structurally derived from cathinone, a naturally occurring stimulant found in the Khat plant. MDPV8 has emerged in the recreational drug market, raising concerns due to its potential for abuse and adverse health effects. This guide provides a comprehensive technical overview of the available information on MDPV8, including its discovery, history, chemical properties, presumed pharmacology, and relevant experimental protocols. Due to the limited research specifically on MDPV8, this guide draws heavily on comparative data from its close structural analogs, primarily 3,4-Methylenedioxypyrovalerone (MDPV) and PV8 (α-PHPP).

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one
Synonyms MD-PV8, MDPEP, 3,4-Methylenedioxy Pyrovalerone two carbon homolog
CAS Number 24646-39-7
Molecular Formula C₁₈H₂₅NO₃
Molecular Weight 303.4 g/mol
Appearance Varies, can be a solid or oil

Discovery and History

The first documented identifications of MDPV8 in forensic toxicology cases occurred around May 2020.[1] As a designer drug, it is believed to have been synthesized to circumvent existing drug laws that control its analogs.

Legal Status

As of late 2025, this compound is not explicitly scheduled under the Controlled Substances Act in the United States. However, its structural similarity to PV8 (alpha-PHPP), a Schedule I substance, means it could be considered an illegal analog under the Federal Analogue Act.[2] The legal status of MDPV8 and its analogs varies internationally.

Pharmacology (Presumed)

Direct pharmacological studies on MDPV8 are not yet available in the published scientific literature. However, based on the well-documented pharmacology of its structural analogs, it is presumed to act as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).

Mechanism of Action

NDRIs block the reuptake of the neurotransmitters norepinephrine (B1679862) and dopamine (B1211576) from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing noradrenergic and dopaminergic neurotransmission. The primary targets are the norepinephrine transporter (NET) and the dopamine transporter (DAT).

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release DA NE DAT DAT NET NET Synaptic Cleft->DAT Reuptake Synaptic Cleft->NET Reuptake D_Receptor Dopamine Receptor Synaptic Cleft->D_Receptor Binding NE_Receptor Norepinephrine Receptor Synaptic Cleft->NE_Receptor Binding MDPV8 MDPV8 MDPV8->DAT Inhibition MDPV8->NET Inhibition

NDRI Mechanism of Action
Comparative Pharmacological Data

The following table summarizes the in vitro pharmacological data for MDPV and other related pyrovalerone cathinones. This data provides an estimate of the potential potency and selectivity of MDPV8.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Ratio
MDPV14383364240
α-PVP12.839.4>10000>781
Pyrovalerone18.154.12450135

Data compiled from various sources.

Experimental Protocols

This section details methodologies that can be adapted for the study of MDPV8, from its chemical synthesis to its pharmacological characterization.

Proposed Synthesis of this compound

A plausible synthetic route for MDPV8 can be adapted from the known synthesis of other pyrovalerone analogs. The following is a proposed, non-validated protocol.

3,4-Methylenedioxyphenylacetic_acid 3,4-Methylenedioxyphenyl- acetic acid Intermediate_1 1-(1,3-benzodioxol-5-yl)- heptan-2-one 3,4-Methylenedioxyphenylacetic_acid->Intermediate_1 Friedel-Crafts Acylation Valeroyl_chloride Valeroyl chloride Valeroyl_chloride->Intermediate_1 Intermediate_2 1-bromo-1-(1,3-benzodioxol-5-yl)- heptan-2-one Intermediate_1->Intermediate_2 α-Bromination Bromine Bromine Bromine->Intermediate_2 MDPV8 This compound Intermediate_2->MDPV8 Nucleophilic Substitution Pyrrolidine Pyrrolidine Pyrrolidine->MDPV8

References

The Evolving Landscape of Synthetic Cathinones: A Technical Guide to 3,4-Methylenedioxy-PV8 Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxypyrovalerone (MDPV), a potent psychoactive substance, first synthesized in 1969, has been a prominent member of the synthetic cathinone (B1664624) class of designer drugs, commonly known as "bath salts".[1][2][3] Its powerful stimulant effects, similar to those of cocaine and amphetamines, are primarily mediated by its action as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4][5] The clandestine nature of its production has led to the emergence of a wide array of analogues and derivatives, created to circumvent legal restrictions and explore the structure-activity relationships of this chemical scaffold. This guide provides a comprehensive technical overview of 3,4-Methylenedioxy-PV8 (MDPV) analogues and derivatives, focusing on their pharmacology, structure-activity relationships, metabolism, and analytical detection.

Core Pharmacology: Mechanism of Action

MDPV and its analogues exert their psychostimulant effects by binding to and blocking the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters.[5][6] Their activity at the serotonin (B10506) transporter (SERT) is significantly weaker.[7] The S-isomer of MDPV has been shown to be substantially more potent than the R-isomer at blocking the DAT, highlighting the stereoselectivity of its interaction with the transporter.[5][6] Unlike amphetamines, which act as transporter substrates and promote neurotransmitter release, MDPV and its pyrrolidinophenone relatives are potent uptake inhibitors, a mechanism more akin to that of cocaine.[8][9]

Structure-Activity Relationships (SAR)

The pharmacological activity of MDPV analogues is critically dependent on their molecular structure. Key structural features that govern their potency and selectivity include the pyrrolidine (B122466) ring, the alkyl chain at the alpha-position, and substitutions on the aromatic ring.[7][10]

Key SAR Findings:

  • Pyrrolidine Ring and α-Alkyl Chain: The bulky pyrrolidine ring and the flexible alkyl chain extending from the α-carbon are crucial for potent DAT inhibition.[5]

  • Alkyl Chain Length: There is a positive correlation between the length of the α-alkyl chain and the potency of DAT inhibition.[5][10] Analogues with shorter alkyl chains, such as α-pyrrolidinobutiophenone (α-PBP) and α-pyrrolidinopropiophenone (α-PPP), exhibit decreased potency at both DAT and NET compared to α-pyrrolidinovalerophenone (α-PVP).[8]

  • 3,4-Methylenedioxy Group: The presence of the 3,4-methylenedioxy group on the phenyl ring has a minimal impact on the compound's ability to inhibit catecholamine transporters.[5][7] This is evidenced by the comparable high potency of α-PVP (which lacks this group) to MDPV.[5]

Quantitative Data on Transporter Inhibition

The following table summarizes the in vitro potencies (IC50 values in nM) of MDPV and several of its key analogues at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
MDPV 4.1[5]26[5]3,349[5]
α-PVP 13.4[8]39.9[8]>10,000[8]
α-PBP 60.2[8]157[8]>10,000[8]
α-PPP 213[8]733[8]>10,000[8]
Cocaine 236[8]313[8]304[8]
d-Amphetamine 35.5[8]13.1[8]2,130[8]

Data presented as mean IC50 values from rat brain synaptosome assays.

Metabolism of MDPV

The metabolism of MDPV primarily involves the modification of the 3,4-methylenedioxy ring. The primary metabolic pathway is O-demethylenation to form 3,4-dihydroxypyrovalerone (3,4-catechol-PV), which is subsequently O-methylated to 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV).[3][5] These metabolic transformations are primarily carried out by cytochrome P450 enzymes, with CYP2D6 playing a significant role.[5] It is important to note that the parent compound, MDPV, is largely responsible for the observed locomotor stimulant effects, as the primary metabolites show significantly reduced activity in vivo.[5][6]

Metabolism MDPV 3,4-Methylenedioxypyrovalerone (MDPV) Metabolite1 3,4-Dihydroxypyrovalerone (3,4-catechol-PV) MDPV->Metabolite1 O-demethylenation (CYP2D6) Metabolite2 4-Hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV) Metabolite1->Metabolite2 O-methylation (COMT)

Caption: Primary metabolic pathway of MDPV.

Experimental Protocols

In Vitro Transporter Inhibition Assay (Synaptosome Uptake Assay)

Objective: To determine the potency of test compounds to inhibit the uptake of radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into rat brain synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for NET and SERT)

  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4)

  • Krebs-Ringer-HEPES buffer (KRHB: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 10 mM glucose, 25 mM HEPES, pH 7.4)

  • [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • Test compounds (MDPV analogues)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (P2) in KRHB to the desired protein concentration.

  • Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

  • Initiate Uptake: Add a fixed concentration of the respective [³H]neurotransmitter to initiate the uptake reaction. Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Terminate Uptake: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold KRHB to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (determined in the presence of a high concentration of a known uptake inhibitor, e.g., cocaine for DAT). Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

Experimental_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Homogenize Brain Tissue prep2 Differential Centrifugation prep1->prep2 prep3 Resuspend Pellet prep2->prep3 assay1 Pre-incubate with Compound prep3->assay1 assay2 Add [³H]Neurotransmitter assay1->assay2 assay3 Incubate assay2->assay3 assay4 Terminate by Filtration assay3->assay4 analysis1 Scintillation Counting assay4->analysis1 analysis2 Calculate Specific Uptake analysis1->analysis2 analysis3 Determine IC50 Values analysis2->analysis3

Caption: Workflow for in vitro transporter inhibition assay.

Analytical Methodologies

The identification and quantification of MDPV and its analogues in forensic and clinical samples are typically performed using chromatographic techniques coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of seized materials.[11] Derivatization may be required for some compounds to improve their chromatographic properties.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the analysis of biological matrices such as urine and blood.[12] This method allows for the simultaneous quantification of the parent drug and its metabolites.[13]

Conclusion

The landscape of synthetic cathinones is in constant flux, with new analogues and derivatives of compounds like MDPV continually emerging. A thorough understanding of their pharmacology, structure-activity relationships, and metabolism is crucial for the scientific and medical communities to address the challenges posed by these substances. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working in the fields of pharmacology, toxicology, and drug development. Continued research is essential to characterize the ever-expanding roster of novel psychoactive substances and to develop effective strategies for their detection and for mitigating their potential harms.

References

Methodological & Application

Application Note: GC-MS Analysis of 3,4-Methylenedioxy PV8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 3,4-Methylenedioxy PV8 (MDPV), a synthetic cathinone, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined below are compiled from established forensic and analytical procedures, ensuring reliable identification and quantification. This document includes comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound, also known as MDPV, is a potent synthetic stimulant that has been encountered in forensic and clinical settings.[1][2][3] Accurate and robust analytical methods are crucial for its identification and quantification in various matrices. GC-MS is a widely utilized technique for the analysis of controlled substances due to its high sensitivity and specificity.[4] This note details a GC-MS method suitable for the routine analysis of this compound.

Quantitative Data

The following table summarizes quantitative data for the analysis of this compound in urine samples, as reported in a study of opioid-dependent patients.[5]

ParameterValueReference
Limit of Quantification (LOQ)0.02 mg/L[5]
Median Concentration0.16 mg/L[5]
Concentration Range0.04 - 3.9 mg/L[5]

Experimental Protocols

This section details the necessary steps for the GC-MS analysis of this compound.

Sample Preparation
  • Standard Preparation: A reference standard of this compound should be obtained from a certified supplier (e.g., Cayman Chemical).[1] Prepare a stock solution by dissolving the standard in methanol.[1] Working standards of various concentrations can be prepared by serial dilution of the stock solution with methanol.

  • Biological Sample Preparation (Urine): For urine samples, a liquid-liquid extraction is recommended.[5]

    • To 1 mL of urine, add an appropriate internal standard.

    • Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6).

    • Extract with 5 mL of an organic solvent (e.g., toluene) by vortexing for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • For enhanced chromatographic properties and sensitivity, derivatization with heptafluorobutyric acid anhydride (B1165640) (HFBAA) can be performed.[5] Reconstitute the dried extract in 50 µL of ethyl acetate (B1210297) and 50 µL of HFBAA, heat at 70°C for 20 minutes, evaporate the solvent, and reconstitute in a suitable solvent for injection.

GC-MS Instrumentation and Parameters

The following parameters are based on established methods for the analysis of MDPV and its analogs.[1][2]

ParameterSetting
Gas Chromatograph Agilent 7890A or similar[2]
- InjectorSplitless mode[2]
- Injector Temperature250°C[2]
- Carrier GasHelium at a constant flow of 0.7 mL/min[2]
- ColumnRxi-50 (50% phenyl–50% methyl polysiloxane), 30 m x 0.25 mm i.d., 0.50 µm film thickness[2]
- Oven ProgramInitial temperature of 70°C for 1.0 min, ramped to 250°C at 30°C/min, hold at 250°C for 15 min[2]
Mass Spectrometer Agilent 5975C VL MSD or similar[1][2]
- Ionization ModeElectron Ionization (EI)[2]
- Ionization Energy70 eV[2]
- Source Temperature230°C[2]
- Transfer Line Temperature280°C[2]
- Scan ModeFull Scan (e.g., m/z 40-550) or Selected Ion Monitoring (SIM) for targeted analysis[5]

Mass Spectral Fragmentation

The electron ionization mass spectrum of this compound is characterized by specific fragmentation patterns. The molecular ion is often not observed or is of very low abundance.[4] The most prominent fragmentation occurs via alpha-cleavage of the bond between the carbonyl group and the alpha-carbon, leading to the formation of a stable immonium ion.

Key fragment ions include:

  • m/z 149: Corresponding to the 3,4-methylenedioxybenzoyl cation.[4]

  • m/z 126: A major immonium cation fragment resulting from the loss of the methylenedioxybenzoyl radical.[4]

  • m/z 121: Resulting from the loss of CO from the m/z 149 fragment.[4]

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Reference Standard (in Methanol) Reconstitution Reconstitution in Solvent Standard->Reconstitution Biological Biological Sample (e.g., Urine) Extraction Liquid-Liquid Extraction Biological->Extraction Derivatization Derivatization (Optional) with HFBAA Extraction->Derivatization Derivatization->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation (Rxi-50 Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Identification Compound Identification (Mass Spectrum & Retention Time) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the identification and quantification of this compound. The protocol, including sample preparation and instrumental parameters, can be adapted for various research and forensic applications. Adherence to good laboratory practices and the use of certified reference materials are essential for accurate results.

References

Application Note and Protocol for the Quantification of 3,4-Methylenedioxy PV8 (MDPHP) using LC-QTOF-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the quantification of 3,4-Methylenedioxy PV8 (MDPHP), a synthetic cathinone (B1664624), in biological matrices using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and accurate method for MDPHP analysis.

Introduction

3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP), also known as "monkey dust," is a potent psychostimulant of the synthetic cathinone class.[1] Its structural similarity to other controlled substances like MDPV necessitates sensitive and specific analytical methods for its detection and quantification in forensic and clinical toxicology.[1][2] LC-QTOF-MS offers high resolution and mass accuracy, making it an ideal technique for identifying and quantifying novel psychoactive substances (NPS) like MDPHP in complex biological samples.[3][4][5][6] This protocol outlines a validated approach for the analysis of MDPHP.

Experimental Protocols

  • MDPHP reference standard (Cayman Chemical or equivalent)

  • Internal Standard (e.g., MDPV-d8)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (Mixed-mode cation exchange)

  • Human plasma/urine (drug-free)

This protocol is adapted from established methods for synthetic cathinone extraction from biological matrices.[3]

  • Pre-treatment: To 1 mL of urine or plasma, add the internal standard.

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 2% formic acid, and then 2 mL of methanol.

  • Elution: Elute the analyte with 2 mL of a 5% ammonium hydroxide (B78521) in methanol solution.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

The following LC conditions are based on a published method for MDPHP analysis.[7]

ParameterValue
LC System Shimadzu Nexera XR UHPLC or equivalent
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A 10 mM Ammonium formate in water, pH 3.0
Mobile Phase B 50:50 Methanol/Acetonitrile
Gradient Initial: 95% A, 5% B; Ramp to 5% A, 95% B over 13 min; Hold for 2.5 min; Return to initial conditions at 15.5 min
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Autosampler Temp. 15 °C

The QTOF parameters are derived from a specific protocol for MDPHP.[7]

ParameterValue
MS System Sciex TripleTOF® 5600+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Source Heater Temp. 600 °C
TOF MS Scan Range 100-510 Da
MS/MS Scan Range 50-510 Da
Collision Energy 35 ± 15 eV

Data Presentation

The fragmentation of MDPHP is crucial for its identification. The parent compound has a mass-to-charge ratio (m/z) of 289.[1] Key fragment ions include m/z 140 (pentylidenepyrrolidinium ion), which is often the base peak, and m/z 232 from an alternative alpha-cleavage.[1]

CompoundPrecursor Ion (m/z)Product Ions (m/z)
MDPHP289.0140.0, 232.0, 84.0

The following table summarizes typical validation parameters for the quantification of synthetic cathinones in biological matrices, based on similar published methods.[3][8]

ParameterExpected Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.25 - 5 ng/mL[3]
Accuracy (% Bias) < 15%
Precision (% CV) < 15%
Extraction Efficiency 80 - 110%

The following table presents a range of MDPHP concentrations reported in various biological samples from authentic cases.

Biological MatrixConcentration Range
Femoral Blood1.26 - 350 ng/mL[9][10]
Cardiac Blood110 ng/mL[9]
Urine19.31 - 8769.64 ng/mL[9][10]
Bile3000 ng/mL[9]
Kidney490 ng/g[9]
Liver80 ng/g[9]
Lung480 ng/g[9]
Brain98 ng/g[9]
Gastric Content700 ng/mL[9]
Pubic Hair8 ng/mg[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-QTOF-MS Analysis cluster_output Output sample Biological Sample (Urine/Plasma) add_is Add Internal Standard sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution dry->reconstitute lc_injection LC Injection reconstitute->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection QTOF-MS Detection lc_separation->ms_detection data_analysis Data Acquisition & Processing ms_detection->data_analysis quant_results Quantitative Results data_analysis->quant_results

Caption: Experimental workflow for MDPHP quantification.

mdphp_fragmentation cluster_fragments Major Fragments parent MDPHP (m/z 289.0) frag1 Pentylidenepyrrolidinium (m/z 140.0) Base Peak parent->frag1 α-cleavage (1-2) frag2 m/z 232.0 parent->frag2 α-cleavage (2-3) frag3 Methylidenepyrrolidinium (m/z 84.0) parent->frag3

Caption: Proposed fragmentation pathway of MDPHP.

Conclusion

The LC-QTOF-MS method detailed in this application note provides a selective and sensitive protocol for the quantification of this compound in biological samples. The high-resolution capabilities of QTOF-MS allow for confident identification and accurate measurement, which is essential for forensic investigations and clinical toxicology. The provided workflow and validation parameters serve as a comprehensive guide for laboratories aiming to implement MDPHP analysis.

References

The Role of Reference Standards in Forensic and Clinical Settings

Author: BenchChem Technical Support Team. Date: December 2025

Providing detailed protocols for the synthesis of controlled substances such as 3,4-Methylenedioxy PV8 (MDPV8) is restricted. This substance is a psychoactive cathinone (B1664624) derivative and information regarding its synthesis cannot be provided.

However, it is possible to provide information on the importance of reference standards for research and forensic applications, as well as the analytical methods used for their characterization, from a public safety and educational perspective.

Certified reference materials (CRMs) are critical for ensuring the accuracy and validity of analytical measurements. In the context of novel psychoactive substances (NPS) like MDPV8, reference standards are essential for:

  • Unambiguous Identification: Forensic laboratories use reference standards to compare against seized materials or biological samples, allowing for the definitive identification of the substance using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantitative Analysis: Determining the concentration of a drug in a sample is vital for clinical toxicology and legal proceedings. CRMs with a certified purity and concentration are used to calibrate analytical instruments, ensuring the reported quantity is accurate.

  • Metabolism Studies: Researchers use reference standards of a parent drug and its potential metabolites to study how the substance is processed in the body. This information is crucial for developing effective diagnostic tests and understanding the drug's duration of action and potential for harm.

  • Regulatory Compliance: The development and distribution of analytical reference standards are highly regulated to ensure they are used for legitimate scientific and forensic purposes.

Analytical Characterization of Synthetic Cathinones

The structural confirmation and purity assessment of a reference standard for a synthetic cathinone like MDPV8 involves a multi-technique approach.

A combination of analytical techniques is always recommended to ensure the correct identification and characterization of a novel psychoactive substance.[1]

Table 1: Key Analytical Techniques for NPS Characterization

TechniquePrincipleApplication in NPS AnalysisStrengthsLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their chemical properties. The mass spectrometer then breaks down the compounds into ionized fragments, creating a unique mass spectrum ("fingerprint").Definitive identification of cathinones in seized powders and biological fluids.[2]High resolving power, extensive spectral libraries for known compounds.Requires derivatization for non-volatile compounds; thermal degradation of some NPS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds in a liquid phase. The tandem MS provides high selectivity and sensitivity by selecting a specific parent ion and analyzing its fragments.[3]Preferred method for analyzing NPS in complex biological matrices like blood and urine due to its high sensitivity and specificity.[4]High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds.Matrix effects can suppress or enhance ion signals; less extensive libraries than GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.Elucidation of the exact chemical structure of a newly synthesized reference standard, confirming the position of atoms and functional groups.[1]Unambiguous structure determination.Relatively low sensitivity, requires larger sample amounts, expensive instrumentation.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, which corresponds to the vibrations of specific chemical bonds.Rapid screening of seized materials; provides information about the functional groups present in the molecule.Fast, non-destructive, good for identifying functional groups.Not suitable for complex mixtures; can be difficult to interpret for structurally similar compounds.

Protocol: General Workflow for Forensic Identification of an Unknown Substance

This protocol outlines a generalized workflow for the identification of a suspected NPS in a forensic laboratory. The use of a certified reference standard is critical at the confirmation stage.

  • Evidence Reception and Documentation:

    • Log the seized material into the laboratory information management system (LIMS).

    • Document the physical appearance (e.g., powder, tablet), weight, and packaging.

    • Assign a unique case and exhibit number.

  • Presumptive Testing (Screening):

    • Perform color tests to give a preliminary indication of the drug class. Note: These tests are not specific and are prone to false positives.

    • Use FTIR spectroscopy for a rapid, non-destructive analysis to identify major components and functional groups.

  • Sample Preparation:

    • Accurately weigh a small amount of the homogenized sample.

    • Dissolve the sample in an appropriate solvent (e.g., methanol, acetonitrile).

    • For biological samples, perform an extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes from the matrix.

    • Prepare a dilution series for quantitative analysis.

  • Confirmatory Analysis (GC-MS or LC-MS/MS):

    • Inject the prepared sample into the GC-MS or LC-MS/MS system.

    • Develop a method that ensures proper separation of the target analyte from other substances.

    • Analyze the sample and acquire mass spectral data.

    • Crucial Step: Analyze a certified reference standard of MDPV8 using the identical method.

    • Compare the retention time and mass spectrum of the unknown analyte to the certified reference standard. A match in both provides definitive identification.[5]

  • Data Review and Reporting:

    • A qualified analyst reviews all data to ensure it meets quality control criteria.

    • A second analyst performs a peer review of the case file.

    • Generate a final report detailing the analytical findings, including the identity and, if quantified, the concentration of the substance.

Visualizations

Forensic_Analysis_Workflow cluster_0 Phase 1: Evidence Handling cluster_1 Phase 2: Preliminary Analysis cluster_2 Phase 3: Confirmatory Analysis cluster_3 Phase 4: Reporting A Evidence Receipt & LIMS Entry B Physical Examination & Documentation A->B C Presumptive Color Tests B->C D FTIR Screening C->D E Sample Preparation (Extraction/Dilution) D->E F LC-MS/MS or GC-MS Analysis E->F G Data Comparison with Reference Standard F->G H Data Review & QC Check G->H I Peer Review H->I J Final Report Generation I->J

References

Application Notes and Protocols for In-Vivo Experimental Design of 3,4-Methylenedioxypyrovalerone (MDPV) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxypyrovalerone (MDPV) is a potent synthetic cathinone (B1664624) that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] Its powerful psychostimulant effects, similar to those of cocaine and methamphetamine, have led to its classification as a Schedule I drug in the United States.[1][4] Understanding the in-vivo pharmacology, pharmacokinetics, and behavioral effects of MDPV is crucial for elucidating its mechanism of action, abuse potential, and potential therapeutic applications or toxicological risks.[4][5] These application notes provide detailed protocols for key in-vivo experiments to characterize the effects of MDPV.

Mechanism of Action

MDPV primarily acts by blocking the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to increased extracellular concentrations of dopamine and norepinephrine in the brain.[3][6] This action is believed to underlie its potent locomotor stimulant effects and high abuse liability.[4][6] Unlike some other psychostimulants, MDPV has little activity at the serotonin (B10506) transporter (SERT).[3][6] The S-isomer of MDPV is significantly more potent at blocking DAT than the R-isomer.[6]

Metabolism and Pharmacokinetics

In vivo, MDPV is metabolized primarily through O-demethylenation of the methylenedioxy group to form 3,4-dihydroxypyrovalerone (3,4-catechol-PV), which is then O-methylated to 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV).[4][6][7][8] Pharmacokinetic studies in rats have shown that after subcutaneous administration, MDPV reaches maximum plasma concentrations within 10-20 minutes.[6][9][10] The motor-activating effects of MDPV are positively correlated with the plasma concentration of the parent drug, not its metabolites.[6]

Data Presentation

Table 1: Pharmacokinetic Parameters of MDPV in Rats (Subcutaneous Administration)
Dose (mg/kg)Cmax (µg/L)Tmax (min)AUC (min·µg/L)
0.574.218.611,366
1.0-12.9-
2.0271.3-47,724

Data extracted from studies in male Sprague-Dawley rats.[10] '-' indicates data not available from the cited source.

Table 2: Behavioral Effects of MDPV in Rodents
ExperimentSpeciesDose Range (mg/kg)Key Findings
Locomotor ActivityMice1 - 30Increased locomotion and exploration at lower doses; hyperactivity and stereotypies at higher doses.[9]
Locomotor ActivityRats0.5 - 2.0Potent locomotor stimulant, approximately 10-fold more potent than cocaine.[4][7]
Conditioned Place PreferenceRats0.2 - 1.6Produced conditioned place preference at doses of 0.4 mg/kg and above.[11]
Intravenous Self-AdministrationRats0.01 - 0.5Readily self-administered, indicating abuse liability. More potent and efficacious than methamphetamine.[6]

Experimental Protocols

Locomotor Activity Assessment

This protocol is designed to evaluate the stimulant effects of MDPV on spontaneous motor activity in rodents.

Materials:

  • Locomotor activity chambers (e.g., clear acrylic boxes with infrared beams).[12]

  • MDPV hydrochloride dissolved in sterile 0.9% saline.

  • Vehicle control (sterile 0.9% saline).

  • Experimental animals (e.g., male Swiss-Webster mice or Sprague-Dawley rats).[13][14]

Procedure:

  • Habituation: For three consecutive days, handle the animals and habituate them to the locomotor activity chambers and saline injections to minimize novelty-induced hyperactivity.[12] On the third day, administer a vehicle injection and record baseline activity for 60 minutes.

  • Drug Administration: On the test day, administer the appropriate dose of MDPV or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). Doses can range from 0.5 to 10 mg/kg based on previous studies.[9][13]

  • Data Collection: Immediately after injection, place the animal in the locomotor activity chamber and record horizontal activity (e.g., beam breaks) in 5- or 10-minute bins for a total of 2 to 8 hours to establish a time-course of effects.[12][13]

  • Data Analysis: Analyze the data using a two-way analysis of variance (ANOVA) with treatment and time as factors. Compare the total distance traveled or number of beam breaks between the MDPV-treated groups and the vehicle control group.

Locomotor_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Acclimation C Habituation (3 days) A->C B Drug Preparation (MDPV & Vehicle) E Drug Administration (MDPV or Vehicle) B->E D Baseline Activity (Vehicle Injection) C->D D->E F Place in Chamber E->F G Record Locomotor Activity (2-8 hours) F->G H Data Compilation (e.g., beam breaks) G->H I Statistical Analysis (ANOVA) H->I J Results Interpretation I->J

Experimental workflow for locomotor activity assessment.

Conditioned Place Preference (CPP)

This protocol assesses the rewarding or aversive properties of MDPV by measuring the animal's preference for an environment previously paired with the drug.

Materials:

  • Three-chamber CPP apparatus.

  • MDPV hydrochloride dissolved in sterile 0.9% saline.

  • Vehicle control (sterile 0.9% saline).

  • Experimental animals (e.g., male Wistar or Sprague-Dawley rats).[15]

Procedure:

  • Pre-Conditioning (Day 1): Place the animal in the central compartment of the CPP apparatus and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to determine initial preference. Animals showing a strong unconditioned preference for one chamber should be excluded.

  • Conditioning (Days 2-9): This phase consists of 8 days of conditioning sessions, one session per day.

    • On alternate days, administer MDPV (e.g., 0.5, 1.0, 2.0 mg/kg, s.c.) and immediately confine the animal to one of the side chambers for 30 minutes. The drug-paired chamber should be counterbalanced across animals.

    • On the other days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes.

  • Post-Conditioning Test (Day 10): Place the animal in the central compartment and allow free access to all chambers for 15 minutes, with no drug administration. Record the time spent in each chamber.

  • Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning tests. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding properties.[16][17][18]

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning cluster_analysis Analysis P1 Day 1: Initial Preference Test (15 min free exploration) P2_1 Day 2, 4, 6, 8: Drug Injection (MDPV) + Confinement (30 min) P1->P2_1 P2_2 Day 3, 5, 7, 9: Vehicle Injection + Confinement (30 min) P1->P2_2 P3 Day 10: Final Preference Test (15 min free exploration) P2_1->P3 P2_2->P3 A1 Compare time spent in drug-paired chamber (Post- vs. Pre-Test) P3->A1

Experimental workflow for conditioned place preference.

In-Vivo Microdialysis

This protocol allows for the direct measurement of extracellular neurotransmitter levels (e.g., dopamine, serotonin) in specific brain regions of freely moving animals following MDPV administration.[19][20][21][22]

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Microinfusion pump.

  • Fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.[19]

  • Artificial cerebrospinal fluid (aCSF).

  • MDPV hydrochloride dissolved in aCSF or saline.

  • Anesthetics (e.g., isoflurane).

Procedure:

  • Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum). Allow the animal to recover for at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[22] After a stabilization period (e.g., 2 hours), begin collecting baseline dialysate samples every 20-30 minutes for at least 90 minutes.[23]

  • Drug Administration: Administer MDPV (e.g., 0.5, 1.0, 2.0 mg/kg, i.p. or s.c.) or vehicle.

  • Post-Drug Sample Collection: Continue collecting dialysate samples for at least 3-4 hours post-injection.

  • Sample Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC-ECD.[19]

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration. Analyze the data using a repeated-measures ANOVA.

Signaling_Pathway cluster_neuron Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TYR Tyrosine L_DOPA L-DOPA TYR->L_DOPA Tyrosine Hydroxylase DA_vesicle Dopamine (in vesicles) L_DOPA->DA_vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Signaling Postsynaptic Signaling DA_receptor->Signaling MDPV MDPV MDPV->DAT Blocks

Proposed signaling pathway for MDPV's action at the dopamine synapse.

References

Application Notes and Protocols for Cell-Based Assays of 3,4-Methylenedioxy PV8 (MDPV8) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxy PV8 (MDPV8) is a synthetic cathinone (B1664624) and a derivative of pyrovalerone. Structurally, it is a higher homolog of 3,4-methylenedioxypyrovalerone (MDPHP) and a methylenedioxy derivative of PV8. Like other pyrovalerone-type cathinones, MDPV8 is presumed to exert its primary pharmacological effects by inhibiting the reuptake of monoamine neurotransmitters, particularly dopamine (B1211576) and norepinephrine (B1679862), at their respective transporters (DAT and NET). This blockade leads to an increase in the extracellular concentration of these neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling. Pyrrolidine cathinone derivatives with elongated aliphatic side chains, such as PV8, have been associated with high cytotoxicity, a characteristic that is reportedly increased by the presence of a methylenedioxy group, as is the case with MDPV8[1].

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of MDPV8, focusing on its interaction with monoamine transporters and its cytotoxic effects. Additionally, methods for assessing the downstream consequences of transporter inhibition on G-protein coupled receptor (GPCR) signaling are described.

Data Presentation

Quantitative data for the activity of psychoactive compounds are crucial for understanding their potency and potential for biological effects. While specific quantitative data for MDPV8 is limited in publicly available scientific literature, the following tables present data for the closely related and well-characterized compound, 3,4-Methylenedioxypyrovalerone (MDPV), which can serve as a reference for expected potencies.

Note: The following data is for MDPV and should be considered as an estimate for the potential activity of MDPV8. Experimental determination of these values for MDPV8 is highly recommended.

Table 1: Monoamine Transporter Inhibition Potency of MDPV

CompoundTransporterAssay TypeCell LineIC50 (nM)Reference
MDPVDopamine (DAT)[³H]Dopamine UptakeHEK29310[1]
MDPVNorepinephrine (NET)[³H]Norepinephrine UptakeHEK29380[1]
MDPVSerotonin (B10506) (SERT)[³H]Serotonin UptakeHEK2932,860[1]

Table 2: Cytotoxicity of Pyrovalerone Derivatives in SH-SY5Y Human Neuroblastoma Cells

CompoundAssay TypeExposure TimeLC50 (µM)Reference
PyrovaleroneMTT Assay24 hours>1000[2]
MDPVMTT Assay24 hours~500[2]

Experimental Protocols

Monoamine Transporter Reuptake Inhibition Assay

This protocol describes a method to determine the inhibitory potency (IC50) of MDPV8 on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters expressed in a human embryonic kidney (HEK293) cell line. The assay can be performed using either radiolabeled or fluorescent neurotransmitter substrates.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic

  • 96-well black, clear-bottom microplates

  • Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Test compound (MDPV8) dissolved in a suitable solvent (e.g., DMSO)

  • Known transporter inhibitors (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT) as positive controls

  • Radiolabeled ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) or fluorescent neurotransmitter substrate

  • Scintillation fluid and microplate scintillation counter (for radiolabeled assay) or fluorescence plate reader (for fluorescent assay)

  • Cell harvesting system and filter mats (for radiolabeled assay)

  • Masking dye (for fluorescent assay)

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the transporter of interest in DMEM supplemented with FBS and selection antibiotic at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating: Seed the cells into 96-well microplates at a density that allows for a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of MDPV8 and positive control compounds in assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤0.1%).

  • Assay Initiation:

    • On the day of the assay, aspirate the culture medium and wash the cell monolayer once with pre-warmed assay buffer.

    • Add the diluted test compounds, positive controls, or vehicle control to the appropriate wells.

    • Pre-incubate the plate for 10-20 minutes at room temperature or 37°C.

  • Substrate Addition:

    • Add the radiolabeled or fluorescent neurotransmitter substrate to all wells to initiate the uptake reaction. The final concentration of the substrate should be near its Km value for the respective transporter.

    • Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.

  • Assay Termination and Detection:

    • Radiolabeled Assay:

      • Rapidly terminate the uptake by aspirating the substrate solution and washing the cells multiple times with ice-cold assay buffer.

      • Lyse the cells with a lysis buffer.

      • Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Fluorescent Assay:

      • Add a masking dye to quench the extracellular fluorescence.

      • Immediately measure the intracellular fluorescence using a bottom-read fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Calculate the percentage of inhibition for each concentration of MDPV8 relative to the vehicle control.

    • Generate a concentration-response curve and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of MDPV8 on the viability of a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • MDPV8 dissolved in a suitable solvent

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of MDPV8 for the desired exposure time (e.g., 24, 48 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Aspirate the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the concentration of MDPV8 and determine the LC50 (lethal concentration 50%) value.

Downstream GPCR Signaling Assay (cAMP Assay)

This assay indirectly measures the activity of MDPV8 by quantifying the downstream activation of dopamine receptors (primarily D1 and D2 receptors) due to increased synaptic dopamine levels. D1 receptor activation leads to an increase in cyclic AMP (cAMP), while D2 receptor activation causes a decrease.

Materials:

  • Cells expressing dopamine receptors (e.g., CHO or HEK293 cells stably expressing D1 or D2 receptors)

  • Assay buffer

  • MDPV8

  • Dopamine (as a positive control for receptor activation)

  • Forskolin (B1673556) (to stimulate adenylyl cyclase and establish a baseline for measuring Gi-coupled receptor inhibition)

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)

  • Luminescence or fluorescence plate reader

Procedure:

  • Cell Plating: Plate the cells expressing the dopamine receptor of interest in a 96-well plate.

  • Compound Incubation: Treat the cells with different concentrations of MDPV8 for a sufficient time to allow for dopamine transporter inhibition and subsequent dopamine accumulation (this may require a co-culture system with dopaminergic neurons or cells engineered to produce dopamine).

  • Receptor Stimulation (for D2 assays): For assays on the Gi-coupled D2 receptor, stimulate the cells with forskolin to induce cAMP production.

  • cAMP Measurement: Following the incubation with MDPV8 (and forskolin for D2 assays), lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Quantify the change in cAMP levels in response to MDPV8 treatment.

    • For D1 receptors, an increase in cAMP would be expected.

    • For D2 receptors, a decrease in the forskolin-stimulated cAMP levels would be observed.

    • Generate a dose-response curve to determine the EC50 or IC50 of the indirect effect of MDPV8 on receptor activation.

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA TH DA_vesicle Dopamine (in vesicle) DOPA->DA_vesicle DDC DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DAT->DA_vesicle DA_synapse->DAT Reuptake D_receptor Dopamine Receptor DA_synapse->D_receptor Binding MDPV8 MDPV8 MDPV8->DAT Inhibition Signaling Downstream Signaling D_receptor->Signaling Activation Reuptake_Assay_Workflow start Seed cells expressing monoamine transporter in 96-well plate wash Wash cells with assay buffer start->wash add_compound Add MDPV8 or control compounds wash->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_substrate Add fluorescent neurotransmitter substrate pre_incubate->add_substrate incubate Incubate to allow for substrate uptake add_substrate->incubate add_mask Add masking dye to quench extracellular fluorescence incubate->add_mask read_plate Measure intracellular fluorescence with a plate reader add_mask->read_plate analyze Analyze data and determine IC50 read_plate->analyze

References

Animal Models for Studying the Effects of 3,4-Methylenedioxypyrovalerone (MDPV)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxypyrovalerone (MDPV) is a potent synthetic cathinone (B1664624) that has gained notoriety as a substance of abuse. Understanding its pharmacological effects and abuse liability is crucial for developing effective treatment strategies and informing public health policies. Animal models are indispensable tools for investigating the behavioral, neurochemical, and toxicological effects of MDPV in a controlled setting. This document provides detailed application notes and protocols for utilizing various animal models to study the multifaceted effects of MDPV. The primary models discussed are rodents, specifically rats and mice, which have been extensively used to characterize the psychostimulant, reinforcing, and neurochemical properties of this compound.

Core Concepts and Signaling Pathways

MDPV primarily acts as a potent inhibitor of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with significantly less affinity for the serotonin (B10506) transporter (SERT).[1][2][3][4] This action leads to a rapid and sustained increase in extracellular levels of dopamine and norepinephrine in key brain regions, such as the nucleus accumbens and striatum.[1][5][6] The elevated synaptic dopamine is believed to mediate the profound psychostimulant, reinforcing, and addictive properties of MDPV.[1][5] The S-enantiomer of MDPV is substantially more potent at blocking the DAT than the R-enantiomer.[1]

The downstream signaling cascade following DAT and NET inhibition by MDPV involves the activation of dopamine receptors, particularly the D1 receptor, which is implicated in the locomotor stimulant effects of the drug.[1] Repeated exposure to MDPV can lead to neuroadaptive changes, including behavioral sensitization and cross-sensitization with other psychostimulants like cocaine.[5] These long-term changes may involve alterations in the expression and function of proteins such as CREB and ΔFosB in the striatum.[5]

MDPV_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDPV MDPV DAT Dopamine Transporter (DAT) MDPV->DAT Inhibits DA_reuptake DAT->DA_reuptake Reuptake DA_vesicle Dopamine Vesicles DA_synapse DA_vesicle->DA_synapse Release D1R D1 Receptor DA_synapse->D1R Binds downstream Downstream Signaling (e.g., CREB, ΔFosB) D1R->downstream Activates

Caption: Simplified signaling pathway of MDPV's action on dopaminergic neurons.

Experimental Models and Protocols

A variety of animal models have been employed to investigate the diverse effects of MDPV. The most commonly used species are rats (Sprague-Dawley, Wistar) and mice (C57BL/6J, OF1). The choice of species and strain may depend on the specific research question.

Locomotor Activity Assessment

Locomotor activity is a primary measure of the psychostimulant effects of MDPV. The drug typically induces a dose-dependent increase in horizontal and vertical movements.[7][8]

Experimental Workflow:

Locomotor_Activity_Workflow animal Rodent (Rat or Mouse) acclimation Acclimation to Locomotor Activity Chamber animal->acclimation injection Administration of MDPV or Vehicle (e.g., s.c., i.p.) acclimation->injection recording Recording of Locomotor Activity (e.g., beam breaks, video tracking) injection->recording analysis Data Analysis (e.g., distance traveled, stereotypy counts) recording->analysis

Caption: Workflow for assessing MDPV-induced locomotor activity.

Protocol:

  • Animals: Male Sprague-Dawley rats (250-350 g) or male C57BL/6J mice (20-30 g).

  • Apparatus: Open-field arenas equipped with infrared photobeams or video tracking software to quantify locomotor activity.[9]

  • Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment. On the test day, place each animal in the open-field arena for a 30-60 minute habituation period to allow for exploration and a return to baseline activity.

  • Drug Administration: Following habituation, administer MDPV or vehicle control. Common routes of administration are subcutaneous (s.c.) or intraperitoneal (i.p.). Doses for rats typically range from 0.1 to 5.6 mg/kg, and for mice from 0.3 to 30 mg/kg.[7][8][10]

  • Data Collection: Immediately after injection, place the animal back into the open-field arena and record locomotor activity for a period of 60-120 minutes. Key parameters to measure include horizontal activity (distance traveled), vertical activity (rearing), and stereotyped behaviors (e.g., sniffing, head weaving).

  • Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Compare the activity levels between the MDPV-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Quantitative Data Summary: Locomotor Effects of MDPV

Animal ModelDose (mg/kg) & RouteKey FindingsReference
Male Wistar Rats0.5, 1.0 (s.c.)Dose-dependent increase in locomotor activity.[7]
Male Wistar Rats5.6 (s.c.)Transient decrease in activity followed by an increase.[7]
Male Sprague-Dawley Rats0.3, 1, 3 (i.p.)Dose-dependent increase in hyperlocomotion.[5]
Male OF1 Mice1, 3, 10 (i.p.)Dose-dependent increase in locomotor activity.[11]
C57BL/6J Mice10, 20 (s.c.)Significant increase in locomotor activity.[10]
Intravenous Self-Administration (IVSA)

IVSA is the gold standard for assessing the reinforcing properties and abuse liability of a drug. Animals are trained to perform an operant response (e.g., lever press) to receive an intravenous infusion of the drug.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (300-400 g).

  • Surgical Preparation: Surgically implant a chronic indwelling catheter into the jugular vein under anesthesia. Allow for a recovery period of at least 5-7 days.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a syringe pump for drug delivery, and a cue light.

  • Training: Train rats to self-administer a standard reinforcing drug, such as cocaine, until stable responding is achieved. Subsequently, substitute MDPV for cocaine.

  • Self-Administration Sessions: Conduct daily sessions (e.g., 1-2 hours) where responding on the active lever results in an infusion of MDPV (e.g., 0.01-0.50 mg/kg/infusion).[7] Responding on the inactive lever has no consequence.

  • Data Collection: Record the number of infusions earned, active and inactive lever presses.

  • Data Analysis: Compare the number of infusions and active lever presses for MDPV with that of saline to determine if MDPV serves as a reinforcer. Dose-response curves can be generated by varying the infusion dose.

Quantitative Data Summary: MDPV Self-Administration

Animal ModelInfusion Dose (mg/kg)Key FindingsReference
Male Wistar Rats0.01 - 0.50MDPV was readily self-administered, showing greater potency and efficacy than methamphetamine.[7]
Male Sprague-Dawley Rats0.03Self-administration of MDPV potentiated brain reward function.[12]
Conditioned Place Preference (CPP)

CPP is a classical conditioning paradigm used to measure the rewarding or aversive properties of a drug. It assesses an animal's preference for an environment that has been paired with drug administration.

Protocol:

  • Animals: Male Sprague-Dawley rats (250-350 g) or male C57BL/6J mice (20-30 g).

  • Apparatus: A two- or three-compartment apparatus with distinct visual and tactile cues in each compartment.[13][14]

  • Pre-Conditioning (Baseline Preference): On day 1, allow the animals to freely explore the entire apparatus for 15-20 minutes to determine their initial preference for each compartment.

  • Conditioning: This phase typically lasts for 4-8 days. On drug-pairing days, administer MDPV (e.g., 1.0, 1.8, 3.2 mg/kg, i.p. for rats; 0.5-2.0 mg/kg, i.p. for mice) and confine the animal to one of the compartments (typically the initially non-preferred one).[13][15] On alternate days, administer vehicle and confine the animal to the opposite compartment.

  • Post-Conditioning (Test): On the test day, place the animal in the apparatus with free access to all compartments and record the time spent in each compartment for 15-20 minutes. No injections are given on the test day.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting rewarding effects.

Quantitative Data Summary: MDPV Conditioned Place Preference

Animal ModelDose (mg/kg) & RouteKey FindingsReference
Male Sprague-Dawley Rats1.0, 1.8, 3.2 (i.p.)All doses produced a significant increase in time spent on the drug-paired side.[13]
Male C57BL/6J Mice0.3 (oral)Oral consumption of MDPV elicited CPP.[15]
Male & Female Sprague-Dawley Rats1, 3.2, 5.6 (i.p.)MDPV produced CPP, with some variations between sexes.[16]
In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[17][18]

Protocol:

  • Animals: Male Sprague-Dawley rats (300-400 g).

  • Surgical Preparation: Surgically implant a microdialysis guide cannula targeting a specific brain region, such as the nucleus accumbens or striatum, under anesthesia. Allow for a recovery period of at least 2-3 days.

  • Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.

  • Drug Administration: Administer MDPV (e.g., 0.1-1.0 mg/kg, i.v. or i.p.).[1][6]

  • Sample Collection: Continue collecting dialysate samples at regular intervals for at least 2-3 hours post-injection.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels and compare them between the drug and vehicle groups.

Quantitative Data Summary: Neurochemical Effects of MDPV

Animal ModelBrain RegionDose (mg/kg) & RouteKey FindingsReference
Male RatsNucleus Accumbens0.1, 0.3 (i.v.)Dose-related increases in extracellular dopamine, but not serotonin. MDPV was tenfold more potent than cocaine at increasing dopamine.[1]
Male Sprague-Dawley RatsCaudate PutamenRetrodialysisMDPV elicited a 470% increase in dopamine levels.[6]
Male RatsNucleus Accumbens0.3 (i.p.)Extracellular dopamine increased by approximately 300% over basal levels.[5]
Thermoregulation Studies

MDPV can affect body temperature, although the effects can be variable depending on the dose, ambient temperature, and social conditions.[8][19][20]

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (300-400 g).

  • Temperature Measurement: Measure core body temperature using a rectal probe or implantable telemetry devices for continuous monitoring.

  • Experimental Conditions: House animals individually or in groups and maintain a controlled ambient temperature. Different ambient temperatures (e.g., 20°C, 28°C) can be used to investigate the interaction between the drug and the environment.

  • Drug Administration: Administer MDPV (e.g., 0.5-5.6 mg/kg, s.c. or i.p.).

  • Data Collection: Record body temperature at regular intervals (e.g., every 15-30 minutes) for several hours post-injection.

  • Data Analysis: Compare the changes in body temperature from baseline between the MDPV-treated and vehicle-treated groups.

Quantitative Data Summary: Thermoregulatory Effects of MDPV

Animal ModelDose (mg/kg) & RouteAmbient TemperatureKey FindingsReference
Male Wistar Rats0.5 - 5.6 (s.c.)23±1°CNegligible effect on body temperature.[7]
Male Sprague-Dawley Rats1, 2, 4 (s.c.)Not specifiedSlight hyperthermia at 240 min post-injection.[21]
RatsNot specifiedNot specifiedMDPV can induce brain hyperthermia.[19]

Conclusion

The animal models and protocols described provide a robust framework for investigating the complex effects of MDPV. By employing a combination of behavioral, neurochemical, and physiological assays, researchers can gain a comprehensive understanding of the mechanisms underlying MDPV's abuse potential and toxicity. This knowledge is essential for the development of effective countermeasures and treatment strategies for MDPV use disorder. The careful selection of animal models, experimental designs, and outcome measures is critical for generating reliable and translatable findings.

References

Application Note and Protocol: Enantioselective Separation of 3,4-Methylenedioxy PV8 (MDPV) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Methylenedioxypyrovalerone (MDPV), a synthetic cathinone (B1664624), is a chiral psychoactive substance often found in "bath salts".[1][2] As with many chiral compounds, the enantiomers of MDPV can exhibit different pharmacological and toxicological profiles.[3][4] For instance, the (S)-enantiomer of MDPV is reportedly more potent in producing abuse-related effects than its (R)-counterpart.[1] Therefore, the ability to separate and analyze the individual enantiomers is crucial for forensic toxicology, pharmacology, and drug development. This application note provides detailed protocols for the enantioselective separation of MDPV isomers using liquid chromatography (LC) with chiral stationary phases (CSPs).

Data Presentation

The following tables summarize the quantitative data from various studies on the enantioselective separation of MDPV.

Table 1: Analytical Separation of MDPV Enantiomers

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)(S)-MDPV tR (min)(R)-MDPV tR (min)αRsReference
Lux® 3 µm—Cellulose-20.1% DEA in Hex/EtOH (99:1, v/v)0.78.9 (elution order not specified)9.8 (elution order not specified)1.273.66[1]
Daicel® 3 µm—CHIRALPAK® IF-35 mM NH4HCO3 (pH 8.8) in UPW/ACN (10:90, v/v)0.33.56.2--[1]
Lux® 5 µm—Amylose-2Not specifiedNot specified----[1]
Daicel® 5 µm—CHIRALPAK® IFNot specifiedNot specified----[1]

tR = Retention Time, α = Enantioselectivity Factor, Rs = Resolution Factor, DEA = Diethylamine, Hex = Hexane, EtOH = Ethanol, UPW = Ultra-Pure Water, ACN = Acetonitrile. Note that the elution order can vary depending on the chiral stationary phase.

Table 2: Semi-Preparative Separation of MDPV Enantiomers

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)E1 tR (min)E2 tR (min)αRsReference
Tris-3,5-dimethylphenylcarbamate amylose (B160209)Hex:EtOH:DEA (97:3:0.1 v/v/v)1.512.015.01.41.7[5][6]
Amylose tris-3,5-dimethylphenylcarbamateHex/EtOH/TEA (97:3:0.1, v/v)Not specified----[4]

E1 and E2 refer to the first and second eluting enantiomers, respectively. TEA = Triethylamine.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature.

Protocol 1: Analytical Enantioselective Separation using Lux® 3 µm—Cellulose-2 Column

This protocol is based on the method described for achieving high resolution in the normal-phase mode.[1]

  • Objective: To achieve baseline separation of (R)- and (S)-MDPV for analytical quantification.

  • Materials:

    • Column: Lux® 3 µm—Cellulose-2 (150 x 4.6 mm I.D.)

    • Mobile Phase: 0.1% Diethylamine (DEA) in Hexane/Ethanol (99:1, v/v)

    • Sample: (R,S)-MDPV standard (0.10 µg/mL) diluted in Hexane/Ethanol (99:1, v/v)

    • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV/Vis detector.

  • Method:

    • Equilibrate the column with the mobile phase at a flow rate of 0.7 mL/min until a stable baseline is achieved.

    • Set the injection volume to 40 µL.

    • Set the UV/Vis detector to a wavelength of 315 nm.

    • Inject the sample onto the column.

    • Run the analysis under isocratic conditions.

    • The expected retention times are approximately 8.9 min and 9.8 min for the two enantiomers. The (S)-MDPV was identified as the second eluting peak.[1]

Protocol 2: Semi-Preparative Enantioselective Separation

This protocol is adapted from a method for isolating individual MDPV enantiomers for further studies.[5][6]

  • Objective: To separate and collect multi-milligram quantities of each MDPV enantiomer with high enantiomeric purity.

  • Materials:

    • Column: Semi-preparative column packed with tris-3,5-dimethylphenylcarbamate amylose coated onto aminopropylsilyl Nucleosyl.

    • Mobile Phase: Hexane:Ethanol:Diethylamine (Hex:EtOH:DEA, 97:3:0.1 v/v/v).

    • Sample: Racemic MDPV solution (e.g., 10 mg/mL in Ethanol).

    • Instrumentation: Semi-preparative HPLC system with a UV detector and fraction collector.

  • Method:

    • Equilibrate the semi-preparative column with the mobile phase at a flow rate of 1.5 mL/min.

    • Set the UV detection wavelength to 254 nm.[5]

    • Perform multiple injections of the concentrated MDPV solution.

    • Monitor the chromatogram for the two resolved enantiomeric peaks (expected retention times around 12.0 and 15.0 minutes).[5][6]

    • Collect the fractions corresponding to each enantiomer peak separately.

    • Combine the fractions for each enantiomer from multiple runs.

    • Determine the enantiomeric excess (ee) of the collected fractions by re-injecting a small aliquot onto an analytical chiral column under optimized conditions.[7]

Mandatory Visualizations

Enantioselective_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_mdpv Racemic MDPV Sample dissolution Dissolution in Mobile Phase/Solvent racemic_mdpv->dissolution injection Injection dissolution->injection chiral_column Chiral Stationary Phase Column injection->chiral_column separation Enantiomeric Separation chiral_column->separation detection UV/Vis or MS Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification results Retention Times (tR) Resolution (Rs) Enantiomeric Ratio quantification->results

Caption: Workflow for the enantioselective separation of MDPV isomers.

SemiPrep_Fraction_Collection start Inject Racemic MDPV on Semi-Prep Column separation Chromatographic Separation of Enantiomers start->separation peak1 Elution of First Enantiomer (E1) separation->peak1 peak2 Elution of Second Enantiomer (E2) separation->peak2 collect1 Collect Fraction E1 peak1->collect1 collect2 Collect Fraction E2 peak2->collect2 ee_check1 Analyze Purity (ee) of Fraction E1 collect1->ee_check1 ee_check2 Analyze Purity (ee) of Fraction E2 collect2->ee_check2 end Isolated Enantiomers ee_check1->end ee_check2->end

Caption: Protocol for semi-preparative separation and fraction collection.

References

Protocol for Identifying 3,4-Methylenedioxy PV8 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Methylenedioxy-α-pyrrolidinooctanophenone (3,4-Methylenedioxy PV8 or MDPV8) is a synthetic cathinone (B1664624), a class of novel psychoactive substances (NPS). Understanding the metabolism of MDPV8 is crucial for forensic toxicology, clinical diagnostics, and in the development of potential therapeutic interventions. This document provides a detailed protocol for the identification of MDPV8 metabolites in biological matrices using advanced analytical techniques. The primary methodologies covered are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the gold standards for metabolite identification.[1][2][3][4]

Metabolic Pathways of Synthetic Cathinones

The metabolism of synthetic cathinones like MDPV8 generally proceeds through two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups to increase water solubility and facilitate excretion.

Phase I Metabolism:

  • Ketone Reduction: The β-keto group is reduced to a hydroxyl group.[5][6][7]

  • Hydroxylation: Addition of hydroxyl groups to the alkyl chain (aliphatic hydroxylation) or the aromatic ring.[8][9]

  • N-Dealkylation: Removal of the alkyl group from the nitrogen atom in the pyrrolidine (B122466) ring.[8][9]

  • Demethylenation: Opening of the methylenedioxy ring, often followed by methylation.[10][11][12]

  • Carboxylation: Oxidation of the alkyl chain to a carboxylic acid.[8][9]

  • Carbonylation: Formation of a carbonyl group on the pyrrolidine ring.[5][6]

Phase II Metabolism:

  • Glucuronidation: Conjugation with glucuronic acid.[10][13]

  • Sulfation: Conjugation with a sulfate (B86663) group.[13][14]

The metabolic fate of MDPV8 has been investigated, revealing several key pathways. In authentic urine samples, the most prominent metabolic routes are aliphatic hydroxylation, a combination of ketone reduction and aliphatic hydroxylation, and aliphatic carboxylation.[8][9] In vitro studies using human liver microsomes have identified di-hydroxylation, ketone reduction, and γ-lactam formation as the top three metabolic pathways.[8][9]

MDPV8_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism MDPV8 This compound M1 Aliphatic Hydroxylation MDPV8->M1 Hydroxylation M2 Ketone Reduction MDPV8->M2 Reduction M4 Di-hydroxylation MDPV8->M4 Hydroxylation M5 γ-Lactam Formation MDPV8->M5 Oxidation M6 Demethylenation MDPV8->M6 CYP450 M7 N-Dealkylation MDPV8->M7 CYP450 M3 Aliphatic Carboxylation M1->M3 Oxidation C1 Glucuronide Conjugates M1->C1 UGT M2->C1 UGT C2 Sulfate Conjugates M6->C2 SULT

Caption: Metabolic pathways of this compound.

Experimental Protocols

A generalized workflow for the identification of MDPV8 metabolites is presented below. This involves sample collection and preparation, followed by instrumental analysis and data processing.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Biological Sample (Urine, Blood, Hair, Tissue) Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) Sample->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Processing Data Processing & Interpretation GCMS->Processing LCMS->Processing Identification Metabolite Identification Processing->Identification

Caption: General workflow for MDPV8 metabolite identification.
Sample Preparation

Proper sample preparation is critical for the reliable identification of metabolites.[2] The choice of method depends on the biological matrix and the target analytes.

a. Urine Sample Preparation

  • Enzymatic Hydrolysis (for conjugated metabolites): To 1 mL of urine, add β-glucuronidase/arylsulfatase and incubate to cleave glucuronide and sulfate conjugates.[14]

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Adjust the pH of the hydrolyzed urine and extract with an organic solvent like ethyl acetate.

    • Solid-Phase Extraction (SPE): Condition a mixed-mode SPE cartridge, load the sample, wash with appropriate solvents, and elute the analytes.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

b. Blood/Plasma Sample Preparation

  • Protein Precipitation: Add a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) to the plasma sample to precipitate proteins.[14]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant for analysis. The supernatant can be directly injected into the LC-MS/MS system or further processed.

Instrumental Analysis

a. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[3] Derivatization is often required for polar metabolites to improve their volatility and chromatographic properties.[3]

  • Derivatization: Silylation is a common derivatization technique for hydroxyl and carboxyl groups.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A programmed temperature ramp to separate the analytes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Mode: Full scan for unknown identification and selected ion monitoring (SIM) for targeted analysis.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it ideal for detecting metabolites at low concentrations without the need for derivatization.[1][4] High-resolution mass spectrometry (HRMS) is particularly advantageous for elucidating the structures of unknown metabolites.[8]

  • LC Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[7]

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Triple quadrupole, time-of-flight (TOF), or Orbitrap.

    • Scan Mode:

      • Product Ion Scan: To obtain fragmentation patterns of a specific precursor ion.

      • Precursor Ion Scan: To identify all parent ions that produce a specific fragment ion.

      • Multiple Reaction Monitoring (MRM): For highly sensitive and selective quantification of known metabolites.[1][4]

Data Presentation

The following table summarizes the major urinary metabolites of MDPV8 as identified in previous studies. The relative abundance is based on qualitative descriptions from the literature.

MetaboliteMetabolic PathwayRelative Abundance in Urine
Parent MDPV8-Most Prominent
Aliphatic Hydroxylated MDPV8Phase I: Aliphatic HydroxylationHigh
Ketone Reduced + Aliphatic Hydroxylated MDPV8Phase I: Ketone Reduction & Aliphatic HydroxylationModerate
Aliphatic Carboxylated MDPV8Phase I: Aliphatic CarboxylationModerate
Di-hydroxylated MDPV8Phase I: Di-hydroxylationLow

Conclusion

The identification of this compound metabolites is a complex but essential task in forensic and clinical toxicology. The protocols outlined in this document, utilizing GC-MS and LC-MS/MS, provide a robust framework for researchers to effectively identify and characterize these metabolites in various biological specimens. The use of high-resolution mass spectrometry is particularly recommended for comprehensive metabolite profiling. Understanding these metabolic pathways is critical for interpreting toxicological findings and developing effective analytical methods for the detection of MDPV8 use.

References

Application of 3,4-Methylenedioxy PV8 in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxypyrovalerone (MDPV), a synthetic cathinone (B1664624) commonly found in "bath salts," is a potent psychostimulant with a high potential for abuse.[1][2] In neuroscience research, MDPV serves as a critical pharmacological tool to investigate the mechanisms underlying stimulant action, addiction, and neurotoxicity. Its primary mechanism of action is the potent and selective inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, leading to increased extracellular concentrations of these neurotransmitters.[3][4] This application note provides a comprehensive overview of the use of MDPV in neuroscience research, including its neuropharmacological profile, quantitative data, and detailed protocols for key in vitro and in vivo experiments.

Neuropharmacological Profile

MDPV is a powerful monoamine transporter blocker with a significantly higher potency for DAT and NET compared to the serotonin (B10506) transporter (SERT).[5] This selectivity for catecholamine transporters distinguishes it from other psychostimulants like cocaine and contributes to its unique behavioral effects.[5][6] The S-enantiomer of MDPV is substantially more potent than the R-enantiomer in blocking DAT and producing abuse-related behavioral effects.[1] The increased extracellular dopamine levels in brain regions like the nucleus accumbens are thought to mediate the locomotor stimulant and reinforcing properties of MDPV.[3][4]

Data Presentation

In Vitro Transporter Inhibition Data

The following table summarizes the in vitro potency of 3,4-Methylenedioxy PV8 (MDPV) and its enantiomers in inhibiting the uptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) at their respective transporters (DAT, NET, SERT). Data are presented as the half-maximal inhibitory concentration (IC50) in nanomolar (nM) units.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
(±)-MDPV4.0 ± 0.625.9 ± 5.63305 ± 485[1]
(±)-MDPV4.1263349[3][5]
(±)-MDPV4.85->10,000[2]
S(+)-MDPV2.13->10,000[2]
R(-)-MDPV382.80->10,000[2]
In Vivo Behavioral Effects Data

The following table presents the effective doses of MDPV in two common behavioral paradigms used to assess the stimulant and reinforcing effects of drugs in rodents.

Behavioral AssaySpeciesRoute of AdministrationEffective Dose RangeObserved EffectReference
Locomotor ActivityRatSubcutaneous (s.c.)0.5 - 1.0 mg/kgIncreased locomotor activity[2]
Locomotor ActivityRatIntraperitoneal (i.p.)0.5 mg/kgLocomotor sensitization with repeated administration[7]
Intracranial Self-Stimulation (ICSS)Rat-≥ 0.32 mg/kgFacilitation of ICSS[2]
Intracranial Self-Stimulation (ICSS) - S(+) isomerRat-≥ 0.1 mg/kgFacilitation of ICSS[2]

Mandatory Visualization

MDPV_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Cytosol Dopamine L_DOPA->Dopamine_Cytosol DDC Dopamine_Vesicle Dopamine in Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Cytosol->Dopamine_Vesicle VMAT2 D2_Receptor {D2 Receptor | Signal Transduction} Dopamine_Synapse->D2_Receptor Binding DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake DAT->Dopamine_Cytosol MDPV MDPV MDPV->DAT Inhibition

Caption: Mechanism of action of this compound at a dopaminergic synapse.

In_Vitro_Transporter_Assay_Workflow start Start prepare_synaptosomes Prepare Synaptosomes from Rat Brain Tissue (e.g., Caudate for DAT) start->prepare_synaptosomes preincubate Pre-incubate Synaptosomes with MDPV or Vehicle prepare_synaptosomes->preincubate add_radioligand Add [3H]Dopamine preincubate->add_radioligand incubate Incubate at Room Temperature add_radioligand->incubate terminate Terminate Reaction by Rapid Filtration incubate->terminate wash Wash Filters to Remove Unbound Radioligand terminate->wash quantify Quantify Radioactivity using Liquid Scintillation Counting wash->quantify analyze Analyze Data and Calculate IC50 Values quantify->analyze end End analyze->end In_Vivo_Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula (e.g., over Nucleus Accumbens) start->surgery recovery Animal Recovery (5-7 days) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion equilibration Equilibrate Probe with aCSF probe_insertion->equilibration baseline_collection Collect Baseline Dialysate Samples equilibration->baseline_collection drug_administration Administer MDPV or Vehicle (e.g., i.v.) baseline_collection->drug_administration post_drug_collection Collect Post-Injection Dialysate Samples drug_administration->post_drug_collection hplc_analysis Analyze Dopamine Content by HPLC-ED post_drug_collection->hplc_analysis data_analysis Data Analysis: % Change from Baseline hplc_analysis->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Overcoming challenges in 3,4-Methylenedioxy PV8 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

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Technical Support Center: 3,4-Methylenedioxy PV8 (MDPV8) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 3,4-Methylenedioxy PV8 (MDPV8) detection.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting MDPV8?

A1: The most common and effective methods for the detection and quantification of MDPV8, a synthetic cathinone (B1664624), are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These hyphenated techniques offer the necessary selectivity and sensitivity for analyzing complex matrices such as biological fluids.[2][4]

Q2: What are the main challenges in achieving high sensitivity for MDPV8 detection?

A2: Researchers often face several challenges that can limit the sensitivity of MDPV8 detection:

  • Thermal Degradation: Synthetic cathinones, particularly those with a pyrrolidine (B122466) ring like MDPV8, can be thermally labile and may degrade in the high temperatures of a GC-MS inlet.[5] This degradation can lead to reduced signal intensity and inaccurate quantification.

  • Matrix Effects: When analyzing biological samples such as urine or plasma, endogenous components of the matrix can interfere with the ionization of MDPV8 in LC-MS/MS, leading to ion suppression or enhancement.[4] This can significantly impact the accuracy and sensitivity of the assay.

  • Low Concentrations: In forensic and clinical toxicology, MDPV8 may be present at very low concentrations, requiring highly sensitive methods for detection and quantification.[3][6]

  • Isomeric Compounds: The presence of structurally similar compounds or isomers can lead to co-elution and make definitive identification and quantification challenging, especially with less selective methods.[7]

Q3: How can I improve the sensitivity of my GC-MS method for MDPV8?

A3: To enhance the sensitivity of your GC-MS analysis of MDPV8, consider the following strategies:

  • Derivatization: While traditional derivatization is difficult for pyrrolidine-type cathinones, exploring alternative derivatization schemes that target the ketone functional group may improve thermal stability and mass spectral characteristics.[5]

  • Inlet Optimization: Minimize thermal degradation by lowering the inlet temperature, reducing the residence time of the analyte in the inlet, and using an inert liner to eliminate active sites.[5]

  • Method Optimization: Develop a targeted GC-MS method with optimized parameters (e.g., temperature ramp, flow rate) to achieve better separation from interfering compounds and improve peak shape.[7]

  • Sample Preparation: Employ effective sample preparation techniques like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to clean up the sample and concentrate the analyte.[8][9]

Q4: What are the best practices for improving sensitivity in LC-MS/MS detection of MDPV8?

A4: For LC-MS/MS methods, the following practices can significantly improve sensitivity:

  • Effective Sample Preparation: Utilize robust sample preparation methods to remove matrix components that cause ion suppression. Techniques like SPE are highly effective.[8][10] A simple "dilute-and-shoot" method can also be effective for some matrices if validated properly.[4]

  • Chromatographic Separation: Optimize the liquid chromatography method to ensure good separation of MDPV8 from matrix interferences and isomers. The choice of column, mobile phase, and gradient is critical.[10][11]

  • Mass Spectrometry Parameters: Fine-tune the mass spectrometer settings, including ionization source parameters (e.g., spray voltage, gas flows, temperature) and collision energies for Multiple Reaction Monitoring (MRM) transitions, to maximize the signal for MDPV8.[12]

  • Use of Internal Standards: Employ a stable isotope-labeled internal standard (e.g., MDPV-d8) to compensate for matrix effects and variations in sample processing and instrument response.[12]

Troubleshooting Guides

Issue 1: Low or No MDPV8 Signal in GC-MS Analysis
Possible Cause Troubleshooting Step
Thermal Degradation Lower the GC inlet temperature. Use a pulsed pressure injection to minimize residence time in the inlet. Ensure the liner is clean and inert.[5]
Poor Extraction Recovery Optimize the sample preparation method. Ensure the pH for liquid-liquid extraction is appropriate for MDPV8. For SPE, verify the conditioning, loading, washing, and elution steps.[8][9]
Inefficient Derivatization If using derivatization, confirm the reaction conditions (reagent, temperature, time) are optimal. Note that MDPV8 can be resistant to some common derivatization agents.[5]
Active Sites in GC System Check for and address any active sites in the GC column or liner that could lead to analyte adsorption.
Issue 2: Poor Peak Shape and Tailing in LC Analysis
Possible Cause Troubleshooting Step
Secondary Interactions Use a mobile phase with an appropriate pH and buffer to ensure MDPV8 is in a consistent ionic state. Add a small amount of a competing amine, like triethylamine, to the mobile phase.
Column Overload Reduce the injection volume or the concentration of the sample.
Contaminated Column Wash the column with a strong solvent. If the problem persists, replace the column.
Issue 3: High Signal Variability and Poor Reproducibility in LC-MS/MS
Possible Cause Troubleshooting Step
Matrix Effects Improve sample cleanup using a more rigorous SPE protocol.[8][10] Use a stable isotope-labeled internal standard to normalize the signal.[12] Evaluate different chromatographic conditions to separate MDPV8 from the ion-suppressing region.
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation.
Instrument Instability Check the stability of the LC flow rate and the MS spray. Clean the ion source.

Quantitative Data Summary

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Synthetic Cathinones in Biological Matrices

AnalyteMethodMatrixLODLOQReference
3,4-MDPVGC-MSBlood-0.02 µg/mL[13]
MephedroneGC-MSBlood-0.25 µg/mL[13]
MDPVLC-MS/MSPlasma0.1 µg/L0.25 µg/L[12]
MDPVGC-MSUrine-0.02 mg/L[6]
16 Synthetic CathinonesLC-MS/MS--1-10 ng/mL[3]

Experimental Protocols

Protocol 1: LC-MS/MS Method for MDPV8 and Metabolites in Plasma

This protocol is adapted from a method for MDPV and its primary metabolites.[12]

  • Sample Preparation:

    • To 100 µL of plasma, add 50 µL of an internal standard solution (e.g., MDPV-d8).

    • Perform protein precipitation by adding 400 µL of chilled acetonitrile.

    • Vortex and then centrifuge the sample.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Liquid Chromatography:

    • Column: A suitable C18 column (e.g., Agilent Polaris C18).[11]

    • Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) buffer and methanol.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific transitions for MDPV8 and its internal standard for confident identification and quantification.

Protocol 2: GC-MS Method for MDPV in Urine

This protocol is based on a validated method for MDPV in urine.[6]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of urine, add an internal standard.

    • Adjust the pH to basic conditions.

    • Extract with an organic solvent (e.g., toluene).

    • Separate the organic layer and evaporate to dryness.

  • Derivatization:

    • Reconstitute the residue in a suitable solvent.

    • Add a derivatizing agent such as heptafluorobutyric acid anhydride (B1165640) (HFBA) and incubate.

    • Evaporate the excess reagent and reconstitute for injection.

  • Gas Chromatography-Mass Spectrometry:

    • Injector: Operate in splitless mode.

    • Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient to separate the analytes.

    • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Visualizations

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample add_is Add Internal Standard start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge evap Evaporate Supernatant centrifuge->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition and Processing ms->data

Caption: Workflow for MDPV8 detection in plasma by LC-MS/MS.

Troubleshooting_GCMS start Low or No MDPV8 Signal in GC-MS cause1 Thermal Degradation? start->cause1 cause2 Poor Recovery? start->cause2 cause3 Active Sites? start->cause3 solution1 Lower Inlet Temp Optimize Injection cause1->solution1 Yes solution2 Optimize Sample Prep (pH, SPE) cause2->solution2 Yes solution3 Use Inert Liner Check Column cause3->solution3 Yes

Caption: Troubleshooting logic for low signal in GC-MS analysis.

References

Preventing degradation of 3,4-Methylenedioxy PV8 in samples

Author: BenchChem Technical Support Team. Date: December 2025

An important notice regarding the scope of this guide: "3,4-Methylenedioxy PV8" (MDPV8) is understood to be a synthetic cathinone (B1664624) of the pyrovalerone class, structurally related to 3,4-methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinohexiophenone (PV8 or α-PHP). As specific stability data for MDPV8 is not extensively available in published literature, this guide is based on established data for the closely related and well-studied compound MDPV, as well as general principles for pyrovalerone-type cathinones. The chemical principles governing stability are expected to be highly similar due to the shared functional groups.

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) to prevent the degradation of this compound in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of MDPV8?

A1: The stability of MDPV8, like other synthetic cathinones, is highly dependent on environmental conditions. The primary factors that accelerate its degradation are elevated temperature, neutral to alkaline pH, choice of solvent, and exposure to light.[1][2][3] Tertiary amines and the presence of a methylenedioxy group, both features of MDPV8, generally increase stability compared to other cathinone subclasses.[2][4][5][6][7]

Q2: What are the ideal storage conditions for MDPV8 samples?

A2: To ensure long-term stability, samples should be stored frozen (-20°C or lower).[1][4][5] For solutions, use a stable solvent like acetonitrile (B52724) and store in amber vials to protect from light. Avoid storing samples, especially in solution or in biological matrices, at room temperature (20°C) or even refrigerated (4°C) for extended periods, as significant degradation can occur within days to weeks.[4][5][8]

Q3: Which solvent is best for preparing and storing MDPV8 stock solutions?

A3: Acetonitrile is the recommended solvent for preparing stock solutions. Studies have shown that cathinones, including MDPV, are more stable in acetonitrile than in methanol (B129727).[3][8][9] Degradation in methanol can be observed in as little as three days, even under refrigerated conditions.[3][8] Always use high-purity, anhydrous solvents.

Q4: My experiment involves biological samples (blood, urine). How should I handle them to prevent degradation?

A4: Biological samples should be processed and analyzed as quickly as possible. If immediate analysis is not possible:

  • pH: Adjust the pH of urine samples to be acidic (e.g., pH 4) to improve stability, as cathinones degrade rapidly in alkaline conditions.[2][7]

  • Preservatives: For blood samples, use collection tubes containing a preservative like sodium fluoride.[6]

  • Storage: Immediately freeze all biological samples at -20°C or, ideally, -80°C.[6][10][11] Avoid repeated freeze-thaw cycles.[10]

Q5: I am losing my compound during GC-MS analysis. What could be the cause?

A5: Synthetic cathinones, particularly pyrovalerone derivatives, are susceptible to thermal degradation in the hot injection port of a gas chromatograph (GC).[1][12] This can lead to low recovery and the appearance of artifact peaks. If you suspect thermal degradation, consider using a lower injection port temperature or switching to an analytical method that does not require high temperatures, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

Q6: How can I confirm if my sample has degraded?

A6: Degradation can be monitored by using a stability-indicating analytical method, typically HPLC or LC-MS. When analyzing a sample over time, you may observe a decrease in the peak area of the parent MDPV8 compound and the appearance of new, unidentified peaks in the chromatogram. These new peaks are likely degradation products. A forced degradation study can help identify potential degradation products.[13]

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low or inconsistent recovery of MDPV8. 1. Degradation during storage: Sample stored at room temperature or 4°C. 2. Degradation during extraction: Use of alkaline pH buffers or inappropriate solvents.[1] 3. Thermal degradation during analysis: High GC injection port temperature.[12]1. Store all samples at -20°C or below. Analyze promptly after thawing. 2. Use acidic conditions (pH < 7) during extraction steps. Use acetonitrile where possible. 3. Optimize GC parameters (lower inlet temp) or use LC-MS.
New/unidentified peaks appear in chromatograms over time. 1. Chemical Degradation: The sample is breaking down into other compounds. 2. Solvent Reaction: MDPV8 may be reacting with the solvent (e.g., methanol).[3][8]1. Confirm that storage conditions are optimal (frozen, protected from light). 2. Prepare fresh solutions for each experiment. Switch to a more inert solvent like acetonitrile.
Poor reproducibility of quantitative results. 1. Inconsistent sample handling: Variations in storage time, temperature, or freeze-thaw cycles between replicates.[10] 2. Racemization: Changes in enantiomeric ratio under certain conditions (e.g., elevated temperature, basic pH) affecting chiral separations.[11]1. Standardize the entire experimental workflow, from sample collection to analysis. Minimize time at room temperature. 2. Maintain neutral or slightly acidic pH and low temperatures to prevent racemization if stereochemistry is critical.

Data Presentation: Stability of Related Cathinones

The following tables summarize stability data for MDPV, which serves as a proxy for MDPV8.

Table 1: Influence of Storage Temperature on MDPV Stability in Various Matrices

Matrix -20°C (Freezer) 4°C (Refrigerator) ~20°C (Room Temp) Reference(s)
Methanol Solution StableSignificant degradation observed after 14 days.Significant degradation observed after 3 days.[3][8][9]
Acetonitrile Solution StableStableMinor degradation after 30 days.[3][8][9]
Whole Blood (preserved) Stable (>6 months)Stable for ~30 days, then moderate loss.Significant loss (~45%) after 30 days.[3][4][5]
Urine (unpreserved) StableStableStable[3]

Table 2: Summary of Conditions Affecting MDPV8 Stability

Factor Favorable Condition (Promotes Stability) Unfavorable Condition (Promotes Degradation) Reference(s)
Temperature Frozen storage (≤ -20°C)Elevated temperatures (Room temp or higher)[2][4][5]
pH Acidic (pH 4-6)Neutral or Alkaline (pH ≥ 7)[1][2]
Solvent AcetonitrileMethanol[8][9]
Light Storage in amber vials or in the darkExposure to direct sunlight or UV light[10]
Analysis Method LC-MSGC-MS (potential for thermal degradation)[1][12]

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol provides a general workflow to intentionally degrade MDPV8 under controlled stress conditions. This is crucial for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of MDPV8 in acetonitrile.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 48 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 48 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a vial of the stock solution to direct UV light (e.g., 254 nm) or sunlight for 48 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples as appropriate.

  • Dilute all samples (including an unstressed control sample) to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase of your LC-MS system.

  • Analyze all samples by a suitable LC-MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Identify the decrease in the main MDPV8 peak and the appearance of new peaks (degradation products).

  • The mass spectrometer data can be used to propose structures for the observed degradants.

Visualizations

Caption: Workflow for minimizing MDPV8 degradation during experiments.

G Degradation Sample Degradation (Loss of Analyte) Temp High Temperature (> 4°C) Temp->Degradation pH Alkaline/Neutral pH (pH >= 7) pH->Degradation Solvent Reactive Solvent (e.g., Methanol) Solvent->Degradation Time Extended Storage Time Time->Degradation Analysis Harsh Analysis (e.g., High GC Inlet Temp) Analysis->Degradation

Caption: Key factors leading to the degradation of MDPV8 samples.

References

Technical Support Center: LC-MS Analysis of 3,4-Methylenedioxy PV8 (MDPV8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 3,4-Methylenedioxy PV8 (MDPV8), a synthetic cathinone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of MDPV8?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, MDPV8.[1] These components can include salts, proteins, lipids, and other endogenous molecules from the biological sample (e.g., plasma, urine). Matrix effects occur when these co-eluting components interfere with the ionization of MDPV8 in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2] This can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.

Q2: What are the most common sources of matrix effects in bioanalytical samples for MDPV8 analysis?

A2: The most significant sources of matrix effects in biological samples like plasma, serum, and urine are phospholipids (B1166683) from cell membranes, as well as salts and proteins.[3] Phospholipids are particularly problematic as they are often co-extracted with analytes of interest and can cause ion suppression.[3]

Q3: How can I assess the extent of matrix effects in my MDPV8 analysis?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of MDPV8 in a post-extraction spiked blank matrix sample to the peak area of MDPV8 in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. A study on the quantification of MDPV and its metabolites in human and rat plasma reported a matrix effect ranging from -8% to 12% using a protein precipitation method.[4]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An appropriate internal standard is crucial for compensating for matrix effects. Ideally, a stable isotope-labeled (SIL) internal standard of MDPV8 (e.g., MDPV8-d8) should be used.[4] A SIL IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification as the ratio of the analyte to the IS remains constant even if the absolute signal intensity fluctuates due to matrix effects.

Troubleshooting Guide

Issue 1: Poor sensitivity and inconsistent results for MDPV8 quantification.

This is a common symptom of significant ion suppression due to matrix effects.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before LC-MS analysis.[5] Consider switching to a more rigorous sample preparation technique. The choice of method will depend on the sample matrix and the required limit of quantification.

    • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extract, leaving behind phospholipids and other matrix components.[6]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning MDPV8 into an immiscible organic solvent.[5] Optimization of solvent choice and pH is critical for good recovery.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences, offering the cleanest extracts.[6] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for removing a wide range of interferences.[6]

  • Incorporate Phospholipid Removal: If analyzing plasma or serum, consider using specialized phospholipid removal products, such as HybridSPE® plates, which combine protein precipitation with targeted phospholipid removal.[3]

  • Chromatographic Separation: Ensure your chromatographic method effectively separates MDPV8 from the regions where most matrix components elute. Adjusting the gradient, mobile phase composition, or using a different column chemistry can improve separation.

  • Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating an SIL IS for MDPV8 is highly recommended to compensate for unavoidable matrix effects.

Issue 2: High background noise in the chromatogram.

High background can be caused by residual matrix components continuously eluting from the column and entering the mass spectrometer.

Troubleshooting Steps:

  • Improve Sample Cleanup: As with ion suppression, a more effective sample preparation method like SPE will reduce the overall amount of matrix components injected.

  • Divert Flow: Program the LC system to divert the flow from the column to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences are likely to elute.

  • Optimize MS Source Parameters: Adjust the ion source parameters (e.g., gas flows, temperature) to minimize the ionization of background components while maintaining optimal ionization for MDPV8.

Data Presentation

The following table summarizes quantitative data on recovery and matrix effects for MDPV analysis using different sample preparation techniques, compiled from various studies.

Sample Preparation MethodAnalyteMatrixRecovery (%)Matrix Effect (%)Reference
Protein PrecipitationMDPVHuman/Rat Plasma--8 to +12[4]
Mixed-Mode SPEMDPVUrine92.3-
Mixed-Mode SPEMDPVBlood50-73-[5]

Note: A direct comparative study of PPT, LLE, and SPE for MDPV8 with comprehensive quantitative data was not found in the reviewed literature. The data presented is from separate studies and different biological matrices.

Experimental Protocols

Protocol 1: Protein Precipitation for MDPV and Metabolites in Plasma

This protocol is adapted from a method for the quantification of MDPV and its primary metabolites in human and rat plasma.[4]

  • Sample Preparation: To 100 µL of plasma, add 50 µL of an internal standard solution (e.g., MDPV-d8).

  • Protein Precipitation: Add 400 µL of chilled acetonitrile (B52724) to the sample.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at 15,000 x g for 10 minutes.

  • Evaporation: Transfer 300 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 0.1% formic acid in water), vortex, and centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for MDPV in Urine

This protocol is a general procedure for the extraction of synthetic cathinones, including MDPV, from urine using a mixed-mode cation exchange SPE plate.

  • Sample Pre-treatment: To 0.5 mL of urine, add the internal standard and 0.5 mL of 2% formic acid in water. Vortex to mix.

  • Column Conditioning: Condition the SPE wells with 200 µL of methanol (B129727) followed by 200 µL of water.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate.

  • Washing:

    • Wash with 200 µL of 2% formic acid in water.

    • Wash with 200 µL of acetonitrile.

  • Elution: Elute the analytes with 2 x 25 µL of 5% ammonium (B1175870) hydroxide (B78521) in 60:40 acetonitrile:methanol.

  • Analysis: The eluate can be directly injected into the LC-MS/MS system.

Signaling Pathway and Experimental Workflow Diagrams

MDPV8_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MDPV8 MDPV8 DAT Dopamine Transporter (DAT) MDPV8->DAT Inhibition NET Norepinephrine Transporter (NET) MDPV8->NET Inhibition Dopamine Dopamine Dopamine->DAT Reuptake D_Receptors Dopamine Receptors Dopamine->D_Receptors Norepinephrine Norepinephrine Norepinephrine->NET Reuptake NE_Receptors Norepinephrine Receptors Norepinephrine->NE_Receptors VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Norepinephrine_Vesicle Norepinephrine Vesicle VMAT2->Norepinephrine_Vesicle Dopamine_Vesicle->Dopamine Release Norepinephrine_Vesicle->Norepinephrine Release Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine_cyto Cytosolic Dopamine L-DOPA->Dopamine_cyto DOPA Decarboxylase Dopamine_cyto->VMAT2 Norepinephrine_cyto Cytosolic Norepinephrine Dopamine_cyto->Norepinephrine_cyto Dopamine β-hydroxylase Norepinephrine_cyto->VMAT2 Downstream_Signaling Downstream Signaling Cascades D_Receptors->Downstream_Signaling NE_Receptors->Downstream_Signaling Psychostimulant_Effects Psychostimulant Effects Downstream_Signaling->Psychostimulant_Effects

Caption: Mechanism of action of MDPV8 in the synapse.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Extraction IS_Addition->Extraction PPT Protein Precipitation (PPT) Extraction->PPT Option 1 LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Option 2 SPE Solid-Phase Extraction (SPE) Extraction->SPE Option 3 Cleanup Extract Cleanup (e.g., Evaporation, Reconstitution) PPT->Cleanup LLE->Cleanup SPE->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Result Final Result Quantification->Result

Caption: General workflow for LC-MS/MS analysis of MDPV8.

References

Technical Support Center: Optimizing Chromatographic Separation of 3,4-Methylenedioxy PV8 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 3,4-Methylenedioxy PV8 (MDPV8) and its primary metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of MDPV8 and its metabolites.

Issue 1: Poor Peak Resolution or Co-elution of Metabolites

  • Question: I am observing poor separation between the primary metabolites, 3,4-catechol-PV and 4-OH-3-MeO-PV. What are the likely causes and solutions?

  • Answer: Co-elution of these closely related metabolites is a common challenge. Consider the following troubleshooting steps:

    • Optimize the Mobile Phase Gradient: A shallow gradient elution is often necessary to resolve structurally similar compounds. Try decreasing the rate of increase of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your gradient program.

    • Adjust Mobile Phase pH: The ionization state of the analytes can significantly impact their retention and selectivity. Since cathinones are more stable in acidic conditions, ensure your mobile phase contains an acidic modifier like formic acid (typically 0.1%).[1] Experimenting with small changes in the concentration of the acid modifier may improve resolution.

    • Column Selection: A standard C18 column may not provide sufficient selectivity. Consider using a column with a different stationary phase, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase, which can offer alternative selectivities for aromatic and polar compounds.

    • Reduce Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.

    • Column Temperature: Operate the column at a controlled temperature using a column oven. Optimizing the temperature (e.g., 30-40°C) can influence selectivity and improve peak shape.

Issue 2: Low Analyte Recovery or Poor Sensitivity

  • Question: My instrument sensitivity is low, and I'm experiencing low recovery for MDPV8 and its metabolites. What should I investigate?

  • Answer: Low recovery of cathinones is often linked to their chemical instability and extraction inefficiency.[1]

    • Sample pH and Temperature: Cathinones are susceptible to degradation in neutral or alkaline conditions and at elevated temperatures.[1] Ensure that samples are stored at or below -20°C and that extraction processes are carried out in an acidic environment where possible.[1]

    • Extraction Method:

      • Solid-Phase Extraction (SPE): For urine and plasma samples, a mixed-mode cation exchange SPE cartridge can be effective for retaining the basic cathinone (B1664624) compounds. Ensure proper conditioning of the cartridge, sample loading at a slow flow rate, and use an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

      • Protein Precipitation: For plasma samples, protein precipitation with cold acetonitrile is a common and effective method.[2] Ensure a sufficient volume of cold acetonitrile is used to achieve complete protein removal.

    • Solvent Choice: Some cathinones can degrade in methanol, especially at room temperature.[1] If storing extracts, consider using acetonitrile or reconstituting the final extract in the initial mobile phase shortly before injection.

    • Mass Spectrometer Optimization: Ensure that the mass spectrometer parameters, including precursor and product ions, collision energies, and cone voltages, are optimized for MDPV8 and its metabolites.

Issue 3: Peak Tailing or Asymmetrical Peak Shape

  • Question: My chromatographic peaks for MDPV8 and its metabolites are showing significant tailing. How can I improve the peak shape?

  • Answer: Peak tailing for basic compounds like cathinones is often due to secondary interactions with the stationary phase.

    • Mobile Phase Modifier: The use of an acidic modifier, such as formic acid, in the mobile phase helps to protonate the analytes and minimize their interaction with residual silanol (B1196071) groups on the silica-based stationary phase.

    • Column Choice: Consider using a column with high-purity silica (B1680970) and effective end-capping to reduce the number of accessible silanol groups.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.

    • Extra-Column Volume: Minimize the length and internal diameter of tubing between the column and the detector to reduce extra-column band broadening.

Frequently Asked Questions (FAQs)

  • Question: What are the major metabolites of this compound?

  • Answer: The primary metabolites of MDPV8 are formed through the O-demethylenation of the methylenedioxy ring to produce 3,4-dihydroxypyrovalerone (3,4-catechol-PV), which can then be O-methylated to form 4-hydroxy-3-methoxy-pyrovalerone (4-OH-3-MeO-PV).[2] Other metabolic pathways include hydroxylation and oxidation of the propyl side-chain or pyrrolidine (B122466) ring.[2] These metabolites can also be conjugated with glucuronides.[2]

  • Question: What are the recommended storage conditions for MDPV8 and its metabolites in biological samples?

  • Answer: Due to the instability of cathinones, it is recommended to store biological samples (e.g., urine, plasma) at -20°C or lower to minimize degradation.[1] For short-term storage (up to 72 hours), refrigeration at 4°C may be acceptable.[2] Avoid repeated freeze-thaw cycles.[2]

  • Question: Which analytical technique is most suitable for the simultaneous quantification of MDPV8 and its metabolites?

  • Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique. It offers high sensitivity and selectivity, allowing for the accurate quantification of the parent drug and its metabolites in complex biological matrices.[2][3]

  • Question: Is derivatization required for the analysis of MDPV8 and its metabolites?

  • Answer: For LC-MS/MS analysis, derivatization is generally not required. However, for gas chromatography-mass spectrometry (GC-MS) analysis, derivatization may be necessary to improve the thermal stability and chromatographic properties of the analytes.

Data Presentation

Table 1: Example LC-MS/MS Parameters for the Analysis of MDPV8 and its Metabolites

ParameterSettingReference
Chromatographic Column Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[4]
Synergy Polar-RP (100x2 mm, 2.5 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
10 mM Ammonium Formate (pH 3.0)[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Methanol/Acetonitrile (50:50)[4]
Flow Rate 0.4 mL/min[2][4]
Column Temperature 30-40°C[2][4]
Injection Volume 10 µL[4]
Ionization Mode Electrospray Ionization (ESI) Positive

Table 2: Example Gradient Elution Programs

Time (min)% Mobile Phase B (Method 1)% Mobile Phase B (Method 2)
0.0510
0.2-10
3.0-95
4.0-95
4.5-10
5.5-10
13.095-
15.55-
Reference[4][2]

Table 3: Example Mass Spectrometry Transitions (MRM)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
MDPV8 276.1175.0205.1
3,4-catechol-PV 264.1163.1135.1
4-OH-3-MeO-PV 278.1177.1149.1
MDPV8-d8 (Internal Standard) 284.2175.1213.2

Note: The specific mass transitions should be optimized for the instrument being used.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma using Protein Precipitation

  • To a 100 µL plasma sample, add an appropriate internal standard (e.g., MDPV8-d8).

  • Add 400 µL of chilled acetonitrile to the sample.[2]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 15,000 x g for 10 minutes.[2]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).[2]

  • Vortex the reconstituted sample and centrifuge at 4,000 x g for 5 minutes.[2]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • Equilibrate the LC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Set the column oven temperature (e.g., 40°C).[2]

  • Set up the mass spectrometer with the optimized parameters for each analyte (see Table 3 for examples).

  • Create a sequence table including calibration standards, quality control samples, and unknown samples.

  • Inject the samples onto the LC-MS/MS system.

  • Acquire data using the appropriate software.

  • Process the data to determine the concentrations of MDPV8 and its metabolites in the unknown samples by comparing their peak areas to the calibration curve.

Visualizations

metabolic_pathway MDPV8 This compound Catechol_PV 3,4-dihydroxypyrovalerone (3,4-catechol-PV) MDPV8->Catechol_PV O-demethylenation MeO_PV 4-hydroxy-3-methoxy-pyrovalerone (4-OH-3-MeO-PV) Catechol_PV->MeO_PV O-methylation Glucuronide Glucuronide Conjugates Catechol_PV->Glucuronide Glucuronidation MeO_PV->Glucuronide Glucuronidation

Caption: Metabolic pathway of this compound.

experimental_workflow start Start: Biological Sample (Plasma/Urine) sample_prep Sample Preparation (Protein Precipitation or SPE) start->sample_prep extraction Extraction & Evaporation sample_prep->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing & Quantification analysis->data_processing end End: Report Results data_processing->end

Caption: General experimental workflow for MDPV8 analysis.

troubleshooting_tree start Problem: Poor Chromatographic Results peak_shape Issue: Poor Peak Shape (Tailing/Fronting)? start->peak_shape No resolution Issue: Poor Resolution? start->resolution Yes sensitivity Issue: Low Sensitivity/Recovery? peak_shape->sensitivity No solution_peak_shape Check Mobile Phase pH Optimize Column Choice Check for Sample Overload peak_shape->solution_peak_shape Yes resolution->sensitivity No solution_resolution Optimize Gradient Adjust Flow Rate/Temperature Change Column resolution->solution_resolution Yes solution_sensitivity Verify Sample Prep (pH, Temp) Optimize MS Parameters Check for Degradation sensitivity->solution_sensitivity Yes

Caption: Troubleshooting decision tree for chromatographic issues.

References

Technical Support Center: Addressing Racemization of 3,4-Methylenedioxy PV8 (MDPV8) During Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting protocols and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the chiral analysis of 3,4-Methylenedioxy PV8 (MDPV8), a synthetic cathinone (B1664624). Particular focus is given to identifying and mitigating racemization during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MDPV8) and why is its stereochemistry important?

A1: this compound (MD-PV8), also known as MDPEP, is a novel psychoactive substance (NPS) classified as a synthetic cathinone.[1] Structurally, it is a chiral β-keto compound with one stereogenic carbon.[2] Like other chiral molecules, MDPV8 exists as two enantiomers (mirror-image isomers) which can have different pharmacological, toxicological, and metabolic effects in the body.[3][4][5] Therefore, developing analytical methods to separate and quantify individual enantiomers is crucial for understanding their distinct biological impacts.[3][6]

Q2: What is racemization and why is it a concern during the analysis of MDPV8?

A2: Racemization is the process where a pure enantiomer converts into a mixture of both enantiomers, eventually forming a 1:1 racemic mixture. For MDPV8, this can occur through keto-enol tautomerism, where the chiral center is temporarily lost in the planar enol form, allowing for inversion of stereochemistry upon returning to the keto form.[7][8][9][10] This is a significant issue in analysis because if racemization occurs during sample preparation, storage, or the analytical run itself, it leads to inaccurate quantification of the original enantiomeric ratio in the sample.[2]

Q3: What are the common causes of MDPV8 racemization during analytical procedures?

A3: Several factors can induce or accelerate the racemization of MDPV8. These include:

  • Temperature: Elevated temperatures significantly increase the rate of racemization. Studies have shown that signs of racemization for MDPV appear after 48 hours at 37°C and as quickly as 24 hours at 70°C.[11][12]

  • pH: Extreme pH conditions, particularly acidic environments (e.g., pH 2), can promote racemization. It is recommended to maintain a pH at or above 3.0 during sample preparation to ensure stability.[2]

  • Solvent: The choice of solvent can influence stability. Enantiomeric inversion has been observed in methanolic solutions.[2] Acetonitrile (B52724) is often a better choice for storing standards and samples to prevent this phenomenon.[2][13]

  • Time: The longer a sample is stored or exposed to destabilizing conditions, the greater the extent of racemization.[12]

Q4: How can I prevent or minimize racemization of MDPV8 in my samples?

A4: To ensure the stereochemical integrity of your samples, adhere to the following best practices:

  • Storage: Store samples and standards at low temperatures, such as refrigerated (4°C) or frozen (-20°C or lower), to slow down the racemization process.[13]

  • Solvent Choice: Use aprotic solvents like acetonitrile for sample preparation and storage instead of protic solvents like methanol (B129727) whenever possible.[2][13]

  • pH Control: During extraction and sample preparation, maintain the pH of aqueous solutions at 3.0 or higher to avoid acid-catalyzed racemization.[2]

  • Minimize Analysis Time: Analyze samples as promptly as possible after preparation. If samples must be queued in an autosampler, ensure it is temperature-controlled (e.g., set to 4°C).

  • Method Conditions: Optimize chromatographic conditions, particularly temperature, to achieve good separation without inducing on-column racemization. Lower temperatures generally enhance chiral selectivity.[14]

Q5: Which analytical techniques are most suitable for the chiral analysis of MDPV8?

A5: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most widely used and effective technique for separating the enantiomers of synthetic cathinones like MDPV8.[5] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective.[6] Other techniques like capillary electrophoresis (CE) with chiral selectors (e.g., cyclodextrins) have also been successfully applied for the enantioseparation of cathinone derivatives.[15]

Troubleshooting Guide

This section addresses common problems encountered during the chiral HPLC analysis of MDPV8.

Problem Possible Cause(s) Recommended Solution(s)
Poor or No Enantiomeric Resolution 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP does not provide sufficient stereospecific interactions. 2. Suboptimal Mobile Phase: The solvent composition (type and ratio of organic modifier to hexane/alkane) is not effective for the chosen CSP and analyte. 3. High Column Temperature: Elevated temperatures can decrease chiral recognition and reduce resolution.[14]1. Screen different CSPs. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a good starting point.[6] 2. Systematically vary the organic modifier (e.g., isopropanol (B130326), ethanol) and its percentage in the mobile phase. 3. Lower the column temperature. Start at room temperature (e.g., 25°C) and decrease in 5°C increments. Ensure the system has equilibrated at each new temperature.
Peak Tailing or Asymmetry 1. Secondary Interactions: The basic nitrogen in MDPV8 can interact with acidic residual silanols on silica-based CSPs, causing tailing.[14] 2. Column Overload: Injecting too much sample saturates the stationary phase.[14] 3. Contaminated Column/Frit: Adsorbed material at the head of the column can distort peak shape.[16][17]1. Add a basic modifier to the mobile phase, such as 0.1% diethylamine (B46881) (DEA), to mask the active silanol (B1196071) sites.[14] 2. Reduce the sample concentration or injection volume.[14] 3. Wash the column according to the manufacturer's instructions. If the problem persists, backflushing or replacing the inlet frit may be necessary.[16][17]
Inconsistent Enantiomeric Ratio for the Same Sample 1. On-Column or In-Vial Racemization: The analytical conditions (temperature, mobile phase) or sample storage conditions are causing the enantiomers to interconvert. 2. Sample Carryover: Residual sample from a previous injection is contaminating the current run.[14]1. Evaluate enantiomeric stability. Re-inject the same prepared sample vial over a period (e.g., every 2-4 hours) to see if the enantiomeric ratio changes. If it does, lower the autosampler and column temperature.[12][18] 2. Optimize the autosampler needle wash procedure. Use a strong, appropriate solvent for the wash cycle. Inject a blank solvent run after a concentrated sample to check for carryover peaks.[14]
Gradual Loss of Resolution Over Time 1. Column Contamination: Strongly retained impurities from the sample matrix are accumulating on the column, altering the chiral surface.[16] 2. Stationary Phase Degradation: Use of incompatible solvents or mobile phases has damaged the CSP.[16]1. Implement a column washing protocol. Regularly flush the column with a stronger, compatible solvent (e.g., isopropanol for polysaccharide columns) to remove contaminants.[16] Use a guard column to protect the analytical column.[17] 2. Strictly follow the manufacturer's guidelines for compatible solvents, pH range, and pressure limits. Ensure mobile phases are freshly prepared and filtered.[16]

Experimental Protocols

Protocol 1: Chiral HPLC-MS/MS Method for MDPV8 Enantiomers

This protocol is a representative method for the enantioselective analysis of MDPV8 in biological matrices.

  • Chromatographic System:

    • HPLC System: A UHPLC or HPLC system capable of precise gradient formation and temperature control.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ or QTOF) with an electrospray ionization (ESI) source.

    • Chiral Column: Daicel CHIRALPAK® IF-3 (3 µm, 150 x 2.1 mm) or equivalent amylose-based CSP.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 5 mM Ammonium (B1175870) Bicarbonate in ultra-pure water, pH 8.8.

    • Mobile Phase B: Acetonitrile (ACN).

    • Flow Rate: 0.3 mL/min.

    • Gradient: Isocratic elution with 10% Mobile Phase A and 90% Mobile Phase B.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions (Positive ESI Mode):

    • Ion Source: ESI+.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z for MDPV8.

    • Product Ions (Q3): Select two stable and abundant product ions for quantification and qualification.

    • Note: Specific ion transitions, collision energies, and source parameters must be optimized for the specific instrument used.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • SPE Cartridge: OASIS® MCX (Mixed-Mode Cation Exchange).

    • Sample Acidification: Acidify aqueous samples (e.g., culture media, diluted urine) to pH 3.0 with phosphoric acid.[2]

    • Conditioning: Condition the cartridge with 10 mL methanol, followed by 10 mL ultra-pure water.

    • Loading: Load the acidified sample at a flow rate of ~5 mL/min.[2]

    • Washing: Wash with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.[2]

    • Elution: Elute the analytes with 5% ammonium hydroxide (B78521) in a 60:40 (v/v) mixture of acetonitrile and isopropanol.[2]

    • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Data Summary

Table 1: Influence of Temperature on MDPV8 Enantiomeric Stability

This table summarizes stability data adapted from literature, showing the change in enantiomeric ratio (e.r.) over time at different temperatures for initially pure enantiomers.

EnantiomerConditionTime (hours)Initial e.r. (%) (S:R)Final e.r. (%) (S:R)
S-(-)-MDPV 37 °C48>99 : <1~88 : 12
S-(-)-MDPV 70 °C24>99 : <1~88 : 12
R-(+)-MDPV 37 °C244 : 968 : 92
R-(+)-MDPV 70 °C244 : 9624 : 76
R-(+)-MDPV 70 °C484 : 9647 : 53
Data derived from studies observing racemization trends.[11][12]
Table 2: Effect of Solvent and Storage on Synthetic Cathinone Stability

This table provides a general overview of the stability of cathinones under various conditions.

Compound ClassSolventStorage ConditionStability Outcome
Synthetic Cathinones MethanolRoom Temperature (3 days)Significant degradation observed for mephedrone (B570743) and MDPV.[13]
Synthetic Cathinones AcetonitrileRoom Temperature (30 days)Generally more stable than in methanol.[13]
Synthetic Cathinones Urine (unpreserved)4°C (14 days)Mephedrone and MDPV found to be fairly stable.[19]
Synthetic Cathinones Whole Blood (Na2EDTA)Room TemperatureDegradation observed for all tested cathinones.[13]

Visual Guides

G cluster_start Problem Identification cluster_check Initial Checks cluster_troubleshoot Systematic Troubleshooting cluster_solution Solutions start Inconsistent Enantiomeric Ratio or Loss of Chiral Resolution check_method Verify Correct Chiral Method (Column, Mobile Phase) start->check_method Is method appropriate? check_sample Assess Sample Preparation & Storage (Solvent, Temp, pH) start->check_sample Is handling correct? stability Perform In-Vial Stability Test (Re-inject over time) check_method->stability check_sample->stability carryover Inject Blank After Sample (Check for carryover) stability->carryover Sample is Stable sol_stability Modify Conditions: - Lower Temperature - Adjust pH/Solvent - Analyze Promptly stability->sol_stability Racemization Observed column_health Check Column Performance (Pressure, Peak Shape) carryover->column_health No Carryover sol_carryover Optimize Needle Wash Protocol carryover->sol_carryover Carryover Detected sol_column Wash or Replace Column column_health->sol_column Performance Degraded

Caption: Troubleshooting workflow for addressing racemization and resolution issues.

G cluster_mechanism Keto-Enol Tautomerism Mechanism cluster_factors Factors Promoting Racemization Keto_S S-Enantiomer (Keto Form) (Chiral Center) Enol Achiral Enol Intermediate (Planar C=C bond) Keto_S->Enol Deprotonation (α-H) Enol->Keto_S Protonation Keto_R R-Enantiomer (Keto Form) (Chiral Center) Enol->Keto_R Protonation Keto_R->Enol Deprotonation (α-H) Temp High Temperature (> 37°C) Temp->Enol Accelerates Equilibrium pH Low pH (< 3.0) pH->Enol Catalyzes Proton Transfer Solvent Protic Solvents (e.g., Methanol) Solvent->Enol Stabilizes Transition State

Caption: Logical diagram of MDPV8 racemization via keto-enol tautomerism.

References

Technical Support Center: Resolution of 3,4-Methylenedioxy PV8 Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the resolution of 3,4-Methylenedioxy PV8 (MDPV) enantiomers. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

A1: The two main approaches for the chiral resolution of MDPV are non-chromatographic resolution via diastereomeric salt formation and chromatographic separation using chiral stationary phases (CSPs).

  • Non-chromatographic resolution: This method involves using a chiral resolving agent, such as (+)- or (-)-2'-bromotetranilic acid (BTA), to form diastereomeric salts with the racemic MDPV.[1][2] These salts can then be separated by crystallization, followed by liberation of the individual enantiomers. This technique is effective for producing larger quantities of the enantiomers with high enantiomeric excess (>96% ee).[1][2]

  • Chiral Liquid Chromatography (LC): This is a widely used analytical and semi-preparative technique.[3][4][5] It typically employs polysaccharide-based chiral stationary phases, such as amylose (B160209) or cellulose (B213188) derivatives, to achieve separation.[3][6]

Q2: Which chiral stationary phases (CSPs) are most effective for MDPV enantioseparation by LC?

A2: Polysaccharide-based CSPs have demonstrated excellent performance for the enantioresolution of MDPV and other synthetic cathinones.[3][6] Specifically, columns based on amylose tris-3,5-dimethylphenylcarbamate have been successfully used for both analytical and semi-preparative separations of MDPV enantiomers.[3][4][5]

Q3: What are typical mobile phase compositions for chiral LC separation of MDPV?

A3: For normal-phase liquid chromatography, a common mobile phase consists of a mixture of hexane, an alcohol modifier (like ethanol (B145695) or isopropanol), and a basic additive (such as diethylamine (B46881) or triethylamine).[3][4][5] A frequently cited composition is a mixture of hexane, ethanol, and diethylamine (DEA) or triethylamine (B128534) (TEA) in a ratio of approximately 97:3:0.1 (v/v/v).[3][4][5]

Q4: What is racemization and is it a concern for MDPV enantiomers?

A4: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers. For MDPV, racemization can occur, particularly under certain conditions. Studies have shown that the R-(+)-enantiomer of MDPV is more prone to racemization than the S-(-)-enantiomer.[4][5] This process is influenced by temperature and pH. For instance, signs of racemization have been observed after 48 hours at 37°C and after 24 hours at 70°C.[5][7] Therefore, it is crucial to consider temperature and the duration of experiments and storage to maintain the enantiomeric purity of MDPV samples.[4][5]

Troubleshooting Guides

Guide 1: Poor or No Separation in Chiral HPLC

Problem: The chromatogram shows a single peak, or the peaks for the two enantiomers are not baseline-separated.

Troubleshooting Workflow

G Troubleshooting Poor HPLC Separation start Poor or No Separation check_column Verify Correct Chiral Column start->check_column check_mobile_phase Check Mobile Phase Composition check_column->check_mobile_phase Column is correct optimize_modifier Optimize Alcohol Modifier % check_mobile_phase->optimize_modifier add_additive Incorporate Basic Additive (e.g., 0.1% DEA/TEA) optimize_modifier->add_additive optimize_flow_rate Reduce Flow Rate add_additive->optimize_flow_rate optimize_temp Adjust Column Temperature optimize_flow_rate->optimize_temp success Achieved Separation optimize_temp->success Resolution Improved

Caption: Workflow for troubleshooting poor chiral HPLC separation.

Possible Causes and Solutions:

  • Incorrect Mobile Phase Composition: The ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier is critical.

    • Solution: Systematically vary the percentage of the alcohol modifier (e.g., ethanol or isopropanol). Even small changes can significantly impact resolution.[8]

  • Missing Basic Additive: For basic compounds like MDPV, a basic additive can improve peak shape and selectivity.

    • Solution: Add a small amount (typically 0.1%) of diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[3][8]

  • Inappropriate Flow Rate: A flow rate that is too high can reduce the interaction time with the chiral stationary phase, leading to poor resolution.

    • Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if separation improves.[8]

  • Suboptimal Temperature: Temperature can affect the chiral recognition mechanism.

    • Solution: Evaluate a range of column temperatures (e.g., 15°C to 40°C) to find the optimal condition for your specific separation.[8]

Guide 2: Enantiomeric Purity Decreases Over Time (Racemization)

Problem: An initially pure enantiomer sample shows the presence of the other enantiomer upon re-analysis.

Troubleshooting Workflow

G Troubleshooting Racemization start Decreased Enantiomeric Purity check_storage_temp Review Storage Temperature start->check_storage_temp check_solution_pH Assess pH of Solution check_storage_temp->check_solution_pH check_experiment_duration Evaluate Experiment Duration at Elevated Temp. check_solution_pH->check_experiment_duration mitigate Store at Low Temp. Maintain Neutral pH Minimize Experiment Time check_experiment_duration->mitigate stable Enantiomeric Purity Maintained mitigate->stable

Caption: Workflow for troubleshooting racemization of MDPV enantiomers.

Possible Causes and Solutions:

  • Elevated Temperature: MDPV enantiomers, particularly R-(+)-MDPV, can racemize at higher temperatures.[4][5]

    • Solution: Store enantiomerically pure samples at low temperatures. During experiments, especially those requiring elevated temperatures (like physiological temperature of 37°C), be mindful of the duration.[5][7]

  • Basic Conditions: The presence of a base can accelerate racemization.

    • Solution: If possible, maintain solutions at a neutral pH during storage and analysis. While a basic additive is often necessary for chromatography, its concentration should be kept low.

  • Conversion to a More Stable Salt Form: The free base of MDPV may be less stable.

    • Solution: Convert the purified enantiomers to their hydrochloride salts, which have been shown to be stable in aqueous solutions for at least 24 hours at room temperature.[2]

Quantitative Data Summary

Table 1: Chiral HPLC Performance for MDPV Enantiomer Resolution

Chiral Stationary PhaseMobile Phase (v/v/v)Flow Rate (mL/min)Resolution (Rs)Selectivity (α)Reference
Daicel CHIRACEL OJHexane/IPA/n-butylamine (99/1/0.1)0.2Not Baseline-[2]
Polysaccharide-based CSPHexane/EtOH/TEA (97:3:0.1)0.53.111.70[3]
Tris-3,5-dimethylphenylcarbamate amyloseHexane/EtOH/DEA (97:3:0.1)1.51.71.4[4][5]
Lux Amylose-I®Hexane/EtOH/DEA (97:3:0.1)1.0--[4]
CHIRALPAK® IF-3Acetonitrile/5mM NH4HCO3 (pH 8.8) (90:10)0.3>1.5-[9]

Table 2: Enantiomeric Purity and Recovery Data

MethodResolving Agent/CSPEnantiomeric Excess/RatioRecovery RateReference
Non-chromatographic(+)- and (-)-2'-bromotetranilic acid>96% ee-[1][2]
Semi-preparative LCTris-3,5-dimethylphenylcarbamate amylose>99.9% (E1), 95% (E2)92% (E1), 93% (E2)[4][5]
Semi-preparative LCAmylose tris-3,5-dimethylphenylcarbamate>99% ee-[6]

Experimental Protocols

Protocol 1: Non-Chromatographic Resolution via Diastereomeric Salt Formation

This protocol is based on the method described for resolving racemic MDPV using a chiral resolving agent.[2]

Workflow Diagram

G Non-Chromatographic Resolution Workflow rac_MDPV rac-MDPV salt_formation Diastereomeric Salt Formation rac_MDPV->salt_formation chiral_acid (+)- or (-)-BTA chiral_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers crystallization->separation free_basing Free-Basing separation->free_basing hcl_salt Conversion to HCl Salt free_basing->hcl_salt enantiomer Pure Enantiomer hcl_salt->enantiomer

Caption: Workflow for the non-chromatographic resolution of MDPV.

Methodology:

  • Salt Formation: Dissolve racemic MDPV (rac-MDPV) in a suitable solvent. Add an equimolar amount of the chiral resolving agent, for example, (+)-2'-bromotartranilic acid ((+)-BTA) to resolve S-(-)-MDPV, or (-)-BTA for R-(+)-MDPV.

  • Crystallization: Allow the diastereomeric salts to crystallize from the solution. The difference in solubility between the two diastereomers allows for their separation.

  • Isolation: Isolate the crystallized diastereomeric salt by filtration.

  • Purification: The purity of the isolated salt can be enhanced by recrystallization.

  • Liberation of the Enantiomer (Free-Basing): Suspend the purified diastereomeric salt in water and add a base (e.g., 20% sodium carbonate solution) to liberate the free base of the MDPV enantiomer.

  • Extraction: Extract the aqueous layer with an organic solvent like diethyl ether.

  • Drying and Concentration: Dry the combined organic layers over a drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under vacuum to obtain the enantiomer as a syrup.

  • Salt Formation for Stability: For better stability, the enantiomerically pure free base can be converted to its hydrochloride salt.

Protocol 2: Semi-Preparative Chiral HPLC Resolution

This protocol is a generalized procedure based on several studies using polysaccharide-based CSPs.[3][4][5][10]

Workflow Diagram

G Semi-Preparative HPLC Workflow prep_sample Prepare Concentrated rac-MDPV Solution injection Multiple Injections prep_sample->injection hplc_system Semi-Preparative HPLC System (Polysaccharide CSP) separation Chromatographic Separation hplc_system->separation injection->hplc_system injection->separation fraction_collection Collect Enantiomer Fractions separation->fraction_collection purity_check Analyze Fractions for Enantiomeric Purity fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling Purity > 99% evaporation Solvent Evaporation pooling->evaporation isolated_enantiomer Isolated Enantiomer evaporation->isolated_enantiomer

Caption: Workflow for semi-preparative HPLC resolution of MDPV.

Methodology:

  • System Setup:

    • Column: A semi-preparative chiral column, such as one packed with amylose tris-3,5-dimethylphenylcarbamate.

    • Mobile Phase: Prepare the mobile phase, for example, Hexane:Ethanol:Diethylamine (97:3:0.1, v/v/v). Degas the mobile phase before use.

    • Flow Rate: Set an appropriate flow rate, for example, 1.5 mL/min.

    • Detection: Use a UV detector set to an appropriate wavelength, such as 254 nm.

  • Sample Preparation: Prepare a concentrated solution of racemic MDPV in a suitable solvent, such as ethanol (e.g., 10 mg/mL).

  • Injections and Fraction Collection:

    • Perform multiple injections of the racemic MDPV solution onto the column.

    • Collect the eluting fractions corresponding to the two separated enantiomer peaks.

  • Purity Analysis:

    • Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric purity (enantiomeric excess or enantiomeric ratio).

  • Pooling and Concentration:

    • Combine the fractions of each enantiomer that meet the desired purity level.

    • Evaporate the solvent from the pooled fractions to obtain the isolated enantiomers.

  • Recovery Calculation: Determine the recovery rates for each enantiomer based on the initial amount of racemate injected and the final amount of each pure enantiomer obtained.

References

Technical Support Center: 3,4-Methylenedioxy PV8 (MDPV) Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing interference in 3,4-Methylenedioxy PV8 (MDPV) immunoassays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure accurate and reliable results.

Troubleshooting Guide

This guide addresses common issues encountered during MDPV immunoassays in a question-and-answer format.

Problem Potential Cause Solution
High Background Signal Insufficient washingIncrease the number of wash steps and the soaking time between washes. Ensure complete removal of wash buffer after each step by inverting and tapping the plate on absorbent paper.[1][2][3]
Antibody concentration too highOptimize the concentration of the primary or secondary antibody by performing a titration experiment.
Insufficient blockingIncrease the blocking time or try a different blocking agent (e.g., BSA, casein, or commercial blockers).[2][4]
Non-specific binding of detection reagentRun a control with no primary antibody to check for non-specific binding of the secondary antibody. Consider using a pre-adsorbed secondary antibody.
Substrate solution exposed to lightStore and incubate the substrate solution in the dark.[3]
Weak or No Signal Reagents not at room temperatureAllow all reagents and samples to reach room temperature before use.[3]
Incorrect reagent preparation or expired reagentsDouble-check all calculations and dilutions. Ensure reagents are within their expiration date and have been stored correctly.[3]
Insufficient incubation timeIncrease the incubation times for antibodies, samples, and substrate.[1]
Low antibody concentrationIncrease the concentration of the primary or secondary antibody.
Inactive enzyme conjugateVerify the activity of the enzyme conjugate with a known positive control.
Poor Standard Curve Improper standard dilutionPrepare fresh standards for each assay. Ensure accurate pipetting and thorough mixing.[1]
Standard degradationStore standards as recommended and avoid repeated freeze-thaw cycles.[1]
Inappropriate curve fittingUse a 4- or 5-parameter logistic (4PL or 5PL) curve fit for competitive immunoassays.
High Coefficient of Variation (%CV) Between Replicates Pipetting errorsUse calibrated pipettes and fresh tips for each sample and standard. Be consistent in your pipetting technique.[1]
Inconsistent washingEnsure all wells are washed equally and thoroughly.
Edge effectsAvoid using the outer wells of the plate, or incubate the plate in a humidified chamber to minimize evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in MDPV immunoassays?

A1: The most common interferences are cross-reactivity from structurally similar compounds, matrix effects from components in the biological sample, and the presence of heterophilic antibodies.[2] Given that MDPV is a synthetic cathinone, cross-reactivity with other cathinones or amphetamine-type compounds is a significant concern.[5][6]

Q2: What is cross-reactivity and how does it affect my MDPV assay?

A2: Cross-reactivity occurs when the assay's antibodies bind to substances other than MDPV that have a similar chemical structure.[2] This can lead to false-positive results or an overestimation of the MDPV concentration. MDPV itself has been shown to cross-react with some phencyclidine (PCP) immunoassays.[5]

Q3: What are the primary metabolites of MDPV and do they cross-react with the assay?

A3: The primary metabolites of MDPV are 3,4-dihydroxypyrovalerone (3,4-catechol-PV) and 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV).[7][8] The cross-reactivity of these metabolites is assay-dependent. It is crucial to consult the assay manufacturer's data sheet or validate the assay for metabolite cross-reactivity.

Q4: What is the "matrix effect" and how can I minimize it?

A4: The matrix effect is interference caused by the various components of the sample matrix (e.g., serum, urine, plasma), such as proteins, lipids, and salts.[8] These components can affect the binding of MDPV to the antibody. To minimize matrix effects, you can dilute your samples, use a sample diluent buffer that mimics the sample matrix, or employ sample preparation techniques like protein precipitation or solid-phase extraction.

Q5: What are heterophilic antibodies and how do they interfere?

A5: Heterophilic antibodies, such as human anti-mouse antibodies (HAMA), are human antibodies that can bind to the animal-derived antibodies used in an immunoassay.[4] They can cause false-positive or false-negative results by bridging the capture and detection antibodies. Using blocking agents or specialized HAMA-blocking tubes can mitigate this interference.[4]

Q6: How can I confirm a positive result from my MDPV immunoassay?

A6: Due to the potential for cross-reactivity and other interferences, it is highly recommended to confirm positive screening results with a more specific and sensitive method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data: Cross-Reactivity

The following table summarizes the cross-reactivity of various compounds in the Randox MDPV-specific ELISA. Cross-reactivity is expressed as the percentage of reactivity relative to MDPV.

Compound Cross-Reactivity (%)
3,4-Methylenedioxypyrovalerone (MDPV) HCl100
3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP) HCl96
Naphyrone HCl27
Pyrovalerone HCl17
4'-Methyl-α-pyrrolidinohexanophenone (4'-Me-α-PHP) HCl15
4'-Methyl-α-pyrrolidinobutiophenone (MPBP) HCl13
Pentylone HCl9
3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) HCl4
Butylone HCl4
Desmethyl pyrovalerone (α-PVP) HCl salt2
Data sourced from Randox Toxicology ELISA Solutions brochure.[9]

Experimental Protocols

Protocol: Competitive ELISA for MDPV Detection

This protocol provides a general framework for a competitive Enzyme-Linked Immunosorbent Assay (ELISpot) to detect MDPV in urine samples. Optimization of antibody concentrations, incubation times, and temperatures may be required.

Materials:

  • 96-well microplate coated with anti-MDPV antibody

  • MDPV standard solutions

  • MDPV-HRP (Horseradish Peroxidase) conjugate

  • Urine samples and controls

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Calibrated pipettes and tips

  • Microplate reader

Procedure:

  • Preparation: Bring all reagents and samples to room temperature.

  • Standard and Sample Addition: Add 50 µL of each standard, control, and urine sample to the appropriate wells.

  • Conjugate Addition: Add 50 µL of MDPV-HRP conjugate to each well.

  • Incubation: Gently mix and incubate the plate for 60 minutes at room temperature.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Substrate Addition: Add 100 µL of Substrate Solution to each well.

  • Color Development: Incubate the plate in the dark for 10-15 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.

  • Reading: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

  • Data Analysis: Calculate the average absorbance for each set of replicates. Plot a standard curve of absorbance versus the log of the MDPV concentration for the standards. Determine the concentration of MDPV in the samples by interpolating their absorbance values from the standard curve. The lower the absorbance, the higher the concentration of MDPV in the sample.

Visualizations

Competitive_ELISA_Principle cluster_well Microplate Well cluster_sample Sample Addition cluster_binding Competitive Binding cluster_result Result Interpretation Ab Anti-MDPV Antibody (coated on well) Bound_MDPV Antibody-MDPV Complex Bound_HRP Antibody-MDPV-HRP Complex MDPV MDPV in Sample (Analyte) MDPV->Ab Competes MDPV_HRP MDPV-HRP Conjugate (Tracer) MDPV_HRP->Ab Competes High_Signal Low MDPV -> High Signal (More HRP binds) Bound_HRP->High_Signal Substrate -> Color Low_Signal High MDPV -> Low Signal (Less HRP binds) Bound_HRP->Low_Signal Substrate -> Less Color

Caption: Principle of a competitive immunoassay for MDPV detection.

Troubleshooting_Workflow Start Start: Unexpected Results Check_Controls Are controls (positive/negative) within expected range? Start->Check_Controls High_Background High Background? Check_Controls->High_Background Yes Review_Procedure Review Assay Procedure: Reagent prep, storage, incubation times Check_Controls->Review_Procedure No Weak_Signal Weak/No Signal? High_Background->Weak_Signal No Increase_Washing Increase wash steps Optimize blocking High_Background->Increase_Washing Yes Check_Reagents Check reagent expiration & activity Optimize incubation times Weak_Signal->Check_Reagents Yes Sample_Issue Suspect Sample Interference (Matrix Effect/Cross-Reactivity) Weak_Signal->Sample_Issue No Review_Procedure->Start Titrate_Antibody Titrate detection antibody Increase_Washing->Titrate_Antibody End End: Problem Resolved Titrate_Antibody->End Check_Reagents->End Dilute_Sample Perform serial dilution of sample Sample_Issue->Dilute_Sample Confirm_Method Confirm with alternative method (e.g., LC-MS/MS) Dilute_Sample->Confirm_Method Confirm_Method->End

Caption: A logical workflow for troubleshooting common MDPV immunoassay issues.

MDPV_Metabolism MDPV This compound (MDPV) Catechol 3,4-dihydroxypyrovalerone (3,4-catechol-PV) MDPV->Catechol O-demethylenation (CYP2D6, 2C19, 1A2) Methoxy 4-hydroxy-3-methoxy-pyrovalerone (4-OH-3-MeO-PV) Catechol->Methoxy O-methylation Conjugates Glucuronide/Sulfate Conjugates Catechol->Conjugates Phase II Conjugation Methoxy->Conjugates Phase II Conjugation Excretion Excretion Conjugates->Excretion

Caption: Simplified metabolic pathway of MDPV in the human body.

References

Technical Support Center: Enhancing the Stability of 3,4-Methylenedioxy PV8 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on maintaining the stability of stock solutions of 3,4-Methylenedioxy PV8 (MDPV8). Given the limited specific stability data for this compound, the information herein is based on established principles for structurally similar synthetic cathinones, particularly those containing a 3,4-methylenedioxy group and a pyrrolidine (B122466) ring.

Disclaimer: The following recommendations are extrapolated from data on analogous compounds. It is imperative to perform compound-specific stability assessments for rigorous experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound stock solution has turned yellow. What does this mean and is it still usable?

A1: Discoloration often indicates chemical degradation. Synthetic cathinones can undergo oxidation and other degradation pathways, leading to the formation of colored impurities.[1] It is strongly recommended to discard the discolored solution and prepare a fresh one. Using a degraded solution can lead to inaccurate quantification and introduce confounding variables into your experiments. To minimize degradation, store solutions protected from light and at low temperatures (-20°C or -80°C).

Q2: I've noticed a precipitate in my stock solution after storing it in the freezer. What should I do?

A2: Precipitation upon freezing can occur if the solvent's capacity to dissolve the compound decreases at lower temperatures or if the solution becomes supersaturated. Before use, allow the solution to equilibrate to room temperature and vortex thoroughly to ensure complete redissolution. If the precipitate does not redissolve, it may be a degradation product or an indication of poor solubility in the chosen solvent. Consider preparing a new stock solution in a different solvent, such as acetonitrile (B52724), which has shown better stability for some cathinones than methanol (B129727).[2]

Q3: How should I store my solid this compound and its stock solutions for maximum stability?

A3:

  • Solid Compound: As a solid, this compound hydrochloride is stable for at least two years when stored at -20°C.[3]

  • Stock Solutions: For optimal stability, stock solutions should be stored at -20°C or, preferably, -80°C.[4][5][6] They should be stored in tightly sealed vials to prevent solvent evaporation and protected from light using amber vials or by wrapping them in aluminum foil. Avoid repeated freeze-thaw cycles by preparing smaller aliquots for single-use.

Q4: Which solvent is best for preparing my this compound stock solution?

A4: While specific data for this compound is unavailable, studies on related cathinones like MDPV have shown that acetonitrile (ACN) can be a better choice than methanol (MeOH) for long-term stability.[2] For biological assays, dimethyl sulfoxide (B87167) (DMSO) is common, but it's crucial to use a high grade (≥99.5%) and keep the final concentration in your assay low (typically <0.1%) to avoid solvent-induced artifacts. For any solvent, using a high-purity, anhydrous grade is recommended.

Q5: My experimental results are inconsistent. Could this be related to stock solution instability?

A5: Yes, inconsistent results are a classic sign of analyte instability. If the concentration of your stock solution is decreasing over time, it will lead to variability in your experimental outcomes. It is crucial to establish the stability of your stock solution under your specific storage conditions. A stability study (see Experimental Protocols section) can help determine the usable lifetime of your solutions.

Q6: Does the pH of my solvent or buffer affect the stability of this compound?

A6: Absolutely. Synthetic cathinones are generally more stable in acidic conditions and degrade more rapidly in alkaline (basic) conditions.[7][8] If you are preparing solutions in a buffer, a slightly acidic pH (e.g., pH 4-6) is advisable. The hydrochloride salt form of this compound will naturally create a slightly acidic solution in neutral solvents like water or methanol.

Quantitative Stability Data for Analogous Compounds

The stability of synthetic cathinones is highly dependent on their chemical structure, the storage matrix, and temperature. Compounds with a methylenedioxy group and a pyrrolidine ring, like this compound, are generally among the most stable within this class.[5][7][8]

Table 1: Summary of Stability Data for MDPV (a structural analog) in Various Conditions

CompoundMatrix/SolventStorage TemperatureStability FindingsReference
MDPVMethanol (MeOH)Room Temperature (20°C)Significant degradation by day 3 (~32% loss); ~44% loss after 30 days.[2]
MDPVMethanol (MeOH)Refrigerator (4°C)Significant degradation by day 3 (~30% loss); ~32% loss after 30 days.[2]
MDPVMethanol (MeOH)Freezer (-20°C)Stable for at least 30 days.[2]
MDPVAcetonitrile (ACN)Room, Refrigerator, FreezerStable for at least 30 days at all temperatures.[2]
MDPVWhole Blood (preserved)Room Temperature (20°C)~46% loss after 30 days.[2]
MDPVWhole Blood (preserved)Refrigerator (4°C)Stable for at least 30 days.[2]
MDPVWhole Blood (preserved)Freezer (-20°C)Stable for at least 30 days.[2]
MDPVUnpreserved UrineRoom, Refrigerator, FreezerStable for at least 30 days at all temperatures.[2][9]

Note: "Stable" is generally defined as less than 15-20% degradation from the initial concentration.

Experimental Protocols

Protocol: Basic Stock Solution Stability Assessment

This protocol outlines a method to determine the stability of a this compound stock solution over time using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Objective: To quantify the concentration of this compound in a stock solution at various time points under specific storage conditions.

Materials:

  • This compound hydrochloride solid

  • High-purity solvent (e.g., Acetonitrile, Methanol, or DMSO)

  • Analytical balance

  • Volumetric flasks

  • Amber glass vials with screw caps

  • HPLC system with a UV detector and a suitable C18 column

  • Mobile phase (e.g., Acetonitrile and 0.1% formic acid in water)

Methodology:

  • Preparation of "Day 0" Standard:

    • Accurately weigh a sufficient amount of this compound solid to prepare a primary stock solution (e.g., 1 mg/mL).

    • Dissolve the solid in the chosen solvent in a volumetric flask.

    • Immediately prepare a set of calibration standards by serial dilution from this fresh stock.

    • Analyze the calibration standards via HPLC-UV to generate a "Day 0" calibration curve. The peak area of the analyte will be plotted against concentration.

  • Preparation and Storage of Stability Samples:

    • Using the same primary stock solution, prepare multiple aliquots in amber glass vials.

    • Store these aliquots under the desired conditions (e.g., -20°C, protected from light).

  • Analysis at Subsequent Time Points:

    • At each planned time point (e.g., Day 3, Day 7, Day 14, Day 30), remove one aliquot from storage.

    • Allow the aliquot to come to room temperature and vortex to ensure homogeneity.

    • Prepare a dilution of the stability sample to fall within the range of the "Day 0" calibration curve.

    • Analyze the diluted sample by HPLC-UV.

  • Data Analysis:

    • Using the "Day 0" calibration curve, determine the concentration of this compound in the analyzed sample.

    • Calculate the percentage of the initial concentration remaining at each time point.

    • The solution is typically considered stable if the concentration remains within ±15% of the initial "Day 0" concentration.

Visualizations

Workflow and Pathway Diagrams

The following diagrams, generated using DOT language, illustrate key workflows and concepts related to handling this compound.

G Troubleshooting Workflow for Stock Solution Instability start Inconsistent Experimental Results or Visual Degradation check_visual Visually Inspect Solution (Color, Precipitate) start->check_visual is_degraded Degradation Evident? check_visual->is_degraded discard Discard Solution Prepare Fresh Stock is_degraded->discard Yes check_storage Review Storage Conditions (Temp, Light, Container) is_degraded->check_storage No discard->check_storage is_optimal Storage Optimal? check_storage->is_optimal correct_storage Correct Storage: - Aliquot - Store at <= -20°C - Protect from Light is_optimal->correct_storage No check_solvent Review Solvent Choice (Purity, Type) is_optimal->check_solvent Yes stability_study Conduct Formal Stability Study (HPLC) correct_storage->stability_study is_solvent_ok Solvent Appropriate? check_solvent->is_solvent_ok change_solvent Consider Acetonitrile or High-Purity DMSO is_solvent_ok->change_solvent No is_solvent_ok->stability_study Yes change_solvent->stability_study end Problem Resolved: Stable Stock Solution Protocol Established stability_study->end

Caption: Troubleshooting workflow for unstable stock solutions.

G Hypothesized Degradation Pathways for Synthetic Cathinones parent This compound (β-Keto-pyrrolidinophenone) oxidation Oxidation parent->oxidation hydrolysis Hydrolysis (pH dependent) parent->hydrolysis photodegradation Photodegradation (UV/Light Exposure) parent->photodegradation prod_ox Oxidized Products (e.g., Iminium Species) oxidation->prod_ox prod_hy Hydrolyzed Products hydrolysis->prod_hy prod_ph Photodegraded Products photodegradation->prod_ph

Caption: Potential degradation pathways for cathinones.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3,4-Methylenedioxy PV8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances (NPS), the accurate and reliable quantification of these compounds is paramount. This guide provides an objective comparison of validated analytical methods for 3,4-Methylenedioxy PV8 (MDPV8), a synthetic cathinone (B1664624). The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are compared, with supporting data from published studies. This guide also briefly discusses alternatives to MDPV8 for research purposes.

Comparison of Analytical Method Performance

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of commonly employed methods for the analysis of MDPV8.

Validation ParameterGC-MS MethodLC-MS/MS MethodLC-HRMS Method
Limit of Detection (LOD) 20 ng/mL (in urine)[1]1 ng/mL (in urine)[2]0.1 µg/L (in plasma)[3]
Limit of Quantification (LOQ) 50 ng/mL (in urine)[1]Not explicitly stated, but practical for routine analysis at 1 ng/mL[2]0.25 µg/L (in plasma)[3]
Linearity Range 50 - 2,000 ng/mL (r² > 0.995)[1]1 - 5,000 ng/mL[2]0.25 - 1000 µg/L (r² = 0.9991)[3]
Precision (%CV) < 15%[1]Not explicitly stated2.1 - 7.3%[3]
Accuracy (% Recovery) 82.34 - 104.46%[1]Not explicitly stated86 - 109%[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the experimental protocols for the key methods discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is frequently used for the analysis of volatile and thermally stable compounds like synthetic cathinones.

Sample Preparation (Urine):

  • Perform solid-phase extraction (SPE) of the urine sample.[1]

  • Follow with a derivatization step prior to injection into the GC-MS system.[1]

Instrumentation:

  • Column: HP-5MS capillary column.[1]

  • Injection Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity.[1]

  • Analysis Time: Within 18 minutes.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of complex biological matrices.

Sample Preparation (Urine):

  • For urine samples, a simple "dilute and shoot" approach can be used, or for cleaner samples and to minimize ion suppression, solid-phase extraction (SPE) is recommended.[2]

Instrumentation:

  • LC System: Agilent 1200 Series or equivalent.[2]

  • Mass Spectrometer: Agilent 6460 Series Triple Quadrupole or equivalent.[2]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.[2][4]

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS provides high mass accuracy and resolution, enabling the confident identification and quantification of analytes.

Sample Preparation (Plasma):

  • Perform plasma hydrolysis followed by protein precipitation.[3]

Instrumentation:

  • LC System: With a suitable reversed-phase column.

  • Mass Spectrometer: Q Exactive or similar high-resolution mass spectrometer.[3]

  • Ionization Source: Heated Electrospray Ionization (HESI-II) in positive ionization mode.[3]

  • Scan Mode: Targeted-MS/MS scans.[3]

Visualizing Analytical Workflows

To better illustrate the processes involved in the validation and selection of analytical methods, the following diagrams were generated using Graphviz.

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation Define Purpose Define Purpose Select Method Select Method Define Purpose->Select Method Prepare Samples Prepare Samples Select Method->Prepare Samples Analyze Samples Analyze Samples Prepare Samples->Analyze Samples Collect Data Collect Data Analyze Samples->Collect Data Assess Parameters Assess Validation Parameters Collect Data->Assess Parameters Compare to Criteria Compare to Acceptance Criteria Assess Parameters->Compare to Criteria Validation Report Validation Report Compare to Criteria->Validation Report

Caption: General workflow for the validation of an analytical method.

Method Selection Flowchart start Start matrix Complex Matrix? start->matrix sensitivity High Sensitivity Required? matrix->sensitivity Yes thermal_stability Analyte Thermally Stable? matrix->thermal_stability No sensitivity->thermal_stability No lcms Consider LC-MS/MS or LC-HRMS sensitivity->lcms Yes thermal_stability->lcms No gcms Consider GC-MS thermal_stability->gcms Yes end End lcms->end gcms->end

Caption: Decision-making flowchart for selecting an analytical method.

Alternatives to this compound in Research

In the field of NPS research, several compounds are studied as alternatives or comparators to MDPV8. These often include other synthetic cathinones with similar structures or mechanisms of action. Some examples include:

  • α-PVP (alpha-Pyrrolidinopentiophenone): A potent stimulant that is structurally very similar to MDPV.

  • Methylone: A synthetic cathinone with effects that have been compared to MDMA.

  • Other Pyrrolidinophenones: This class of compounds includes a wide range of substances with varying alkyl chain lengths and substitutions on the phenyl ring.

References

Cross-validation of 3,4-Methylenedioxy PV8 quantification in different lab settings

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to the Cross-Validation of 3,4-Methylenedioxy-PV8 Quantification

The accurate quantification of novel psychoactive substances (NPS) like 3,4-Methylenedioxy-PV8 (MDPV8) is paramount for researchers, scientists, and drug development professionals. Ensuring that analytical methods are robust and reproducible across different laboratory settings is a critical challenge. This guide provides a comparative overview of analytical methodologies for MDPV8 quantification, supported by experimental data from various studies. It also delves into the principles of method validation and inter-laboratory comparison, offering a framework for assessing the reliability of quantitative data.

Experimental Protocols

The successful quantification of MDPV8 relies on validated analytical methods. While a direct inter-laboratory cross-validation study for MDPV8 was not found in the public domain, a review of existing literature reveals common and reliable techniques employed for the analysis of the closely related and often synonymously treated compound 3,4-Methylenedioxypyrovalerone (MDPV) and other synthetic cathinones. The fundamental reason for performing method validation is to ensure confidence and reliability in forensic toxicological test results by demonstrating the method is fit for its intended use.[1][2]

Most quantitative methods for synthetic cathinones rely on chromatography coupled with mass spectrometry. The two most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: A crucial first step is the extraction of the analyte from the biological matrix (e.g., plasma, urine, hair). Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) is added to a plasma sample to precipitate proteins, leaving the drug in the supernatant.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

  • Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a suitable solvent.

Chromatographic Separation and Detection:

  • GC-MS: This technique is suitable for volatile and thermally stable compounds. Derivatization may be necessary for some synthetic cathinones to improve their chromatographic properties. However, a key challenge with GC-MS for synthetic cathinones is the potential for thermal degradation of the sample in the heated injection port.[3]

  • LC-MS/MS: This is often the preferred method due to its high sensitivity, selectivity, and applicability to a wider range of compounds without the need for derivatization. It is particularly well-suited for analyzing complex biological matrices.

The validation of these methods involves assessing several key parameters to ensure their performance.[4][5][6] These parameters include selectivity, matrix effects, limit of detection (LOD), limit of quantification (LOQ), calibration model, accuracy, precision, and stability.[4][5]

Data Presentation

The following tables summarize quantitative data for MDPV from different studies, providing a comparison of method performance across various laboratory settings and analytical techniques. It is important to note that these are not from a single, formal inter-laboratory study but are compiled from individual validated methods.

Table 1: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for MDPV Quantification

ParameterStudy 1 (Human & Rat Plasma)[7]Study 2 (Hair)[8]Study 3 (General Method)[9]
Instrumentation Liquid chromatography-high resolution mass spectrometryLCQ TSQ Vantage XP triple-quadrupole mass spectrometerSciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionDirect analysis of sample extract
Limit of Detection (LOD) 0.1 µg/LNot ReportedNot Reported
Lower Limit of Quantification (LLOQ) 0.25 µg/L0.001 ng/mgNot Reported
Linear Range 0.25–1000 µg/L0.001–1 ng/mgNot Reported
Accuracy (% Target) 86% to 109%Not ReportedNot Reported
Precision (%CV) 2.1% to 7.3%Not ReportedNot Reported

Table 2: Stability of MDPV in Different Matrices and Storage Conditions [10]

MatrixStorage TemperatureStability after 30 days
MethanolRoom Temperature (20°C)Degradation observed
MethanolRefrigerator (4°C)Degradation observed
MethanolFreezer (-20°C)Stable
AcetonitrileAll temperaturesIncreased stability compared to Methanol
Human Whole Blood (Na2EDTA)All temperaturesDegradation observed at room and refrigerator temperatures
Human Urine (unpreserved)All temperaturesDegradation observed at room and refrigerator temperatures

These tables highlight the variability in method performance and the critical importance of standardized protocols, especially concerning sample handling and storage, to ensure comparable results across different laboratories.[10][11]

Mandatory Visualization

The following diagrams illustrate a typical workflow for MDPV quantification and the logical structure of a cross-validation study.

MDPV_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (PPT, LLE, or SPE) Sample->Extraction Extract Analyte Extract Extraction->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Validation Method Validation (Accuracy, Precision) Quantification->Validation Report Report Validation->Report Final Report

Caption: A typical experimental workflow for the quantification of MDPV8.

Cross_Validation_Logic cluster_labA Laboratory A (Reference Lab) cluster_labB Laboratory B cluster_labC Laboratory C Method_A Validated Method A Results_A Results from Lab A Method_A->Results_A Comparison Statistical Comparison (Bias, Precision) Results_A->Comparison Method_B Validated Method B Results_B Results from Lab B Method_B->Results_B Results_B->Comparison Method_C Validated Method C Results_C Results from Lab C Method_C->Results_C Results_C->Comparison Conclusion Acceptance Criteria Met? Comparison->Conclusion

Caption: Logical relationship in an inter-laboratory cross-validation study.

Conclusion

For reliable cross-laboratory data comparison, the implementation of a formal cross-validation study is essential.[12] This would involve analyzing a common set of quality control samples and blinded clinical study samples across multiple laboratories to ensure that the data generated is comparable and reliable.[13] Furthermore, the stability of synthetic cathinones is a critical factor that must be carefully controlled and documented to ensure the accuracy of quantitative results. Future research should focus on establishing standardized, cross-validated methods to support the global effort in monitoring and understanding the impact of new psychoactive substances.

References

A Comparative Analysis of 3,4-Methylenedioxy PV8 and MDPV for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of two closely related synthetic cathinones, 3,4-Methylenedioxy PV8 (MD-PV8) and 3,4-Methylenedioxypyrovalerone (MDPV), reveals key structural and functional distinctions relevant to drug development and neuroscience research. This guide provides a comparative analysis of their mechanisms of action, receptor binding affinities, and the experimental protocols used to elucidate these properties.

Executive Summary

3,4-Methylenedioxypyrovalerone (MDPV) is a well-characterized psychoactive substance known for its potent stimulant effects, which are primarily driven by its action as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its homolog, this compound (MD-PV8), also known as MDPEP, features a longer alkyl chain, a structural modification that influences its interaction with monoamine transporters. Both compounds exhibit high affinity for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), with significantly lower affinity for the serotonin (B10506) transporter (SERT).[3][4] This profile underscores their classification as catecholamine-selective uptake blockers.[1] The following analysis presents a detailed comparison of their quantitative pharmacological data, the methodologies for obtaining such data, and visual representations of the underlying biological and experimental processes.

Chemical Structures

The structural difference between MDPV and MD-PV8 lies in the length of the alkyl chain attached to the alpha-carbon. MDPV has a propyl chain, while MD-PV8 has a pentyl chain. This seemingly minor alteration has significant implications for the pharmacological activity of the molecule.

MDPV (3,4-Methylenedioxypyrovalerone)

  • IUPAC Name: 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one[2]

  • Molecular Formula: C₁₆H₂₁NO₃[2]

MD-PV8 (3,4-Methylenedioxy-α-pyrrolidinoheptanophenone)

  • IUPAC Name: 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one

  • Molecular Formula: C₁₈H₂₅NO₃

Quantitative Pharmacological Data

The primary mechanism of action for both MDPV and MD-PV8 is the inhibition of monoamine transporters. The following tables summarize their in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) at human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

CompoundhDAT Ki (nM)hNET Ki (nM)hSERT Ki (nM)
MDPV 2.23.6>10,000
This compound 1.11.6>10,000
CompoundhDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)
MDPV 4.025.93305
This compound 2.03.1>10,000

Mechanism of Action: Signaling Pathway

Both MDPV and MD-PV8 act as reuptake inhibitors at presynaptic nerve terminals. By blocking the dopamine and norepinephrine transporters, they increase the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced and prolonged signaling at postsynaptic receptors. This mechanism is responsible for their potent stimulant effects.[3]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_released DA & NE DA_NE_vesicle->DA_NE_released Release DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters DA_NE_released->DAT_NET Reuptake Receptors Postsynaptic Dopamine & Adrenergic Receptors DA_NE_released->Receptors Binding MDPV_PV8 MDPV / MD-PV8 MDPV_PV8->DAT_NET Inhibition Signal Signal Transduction (Stimulant Effects) Receptors->Signal Experimental_Workflow cluster_cell_culture Cell Culture & Preparation cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cluster_conclusion Pharmacological Profile A Culture HEK293 cells stably expressing hDAT, hNET, or hSERT B Prepare cell membranes (for binding assays) or plate cells (for uptake assays) A->B C Radioligand Binding Assay (Competition with [¹²⁵I]RTI-55) B->C D [³H]Neurotransmitter Uptake Inhibition Assay B->D E Calculate Ki values (Binding Affinity) C->E F Calculate IC50 values (Uptake Inhibition Potency) D->F G Determine potency and selectivity for each transporter E->G F->G

References

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions and behavioral effects of a potent class of synthetic cathinones reveals key structural determinants for their activity at monoamine transporters. This guide provides a comprehensive comparison of 3,4-Methylenedioxy PV8 (MDPV) and related compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their structure-activity relationships.

Synthetic cathinones, often clandestinely marketed as "bath salts," represent a significant and evolving class of new psychoactive substances (NPS). Among these, the pyrrolidinophenone series, which includes the potent psychostimulant 3,4-Methylenedioxypyrovalerone (MDPV), has garnered considerable attention from the scientific and regulatory communities. Understanding the structure-activity relationship (SAR) of these compounds is crucial for predicting the pharmacological effects of new analogs, developing potential therapeutic interventions for substance use disorders, and informing public health policy.

This guide offers a comparative analysis of MDPV and related cathinones, focusing on their interactions with the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. These transporters are the primary targets for most psychostimulant drugs, and their modulation underlies the profound behavioral effects of these substances.

Quantitative Comparison of Monoamine Transporter Inhibition

The potency and selectivity of synthetic cathinones for monoamine transporters are key determinants of their psychoactive effects. The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of MDPV and a selection of its structural analogs at human DAT, NET, and SERT.

Compoundα-Alkyl ChainPhenyl Ring SubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT Ki (µM)NET Ki (µM)SERT Ki (µM)
MDPV Propyl3,4-Methylenedioxy4.1[1]26[1]3,349[1]0.0222[2]--
α-PVP PropylUnsubstituted------
PV8 (α-PHP) ButylUnsubstituted---0.016[2]--
α-PBP EthylUnsubstituted---0.145[2]--
α-PPP MethylUnsubstituted---1.29[2]--
3,4-MDPBP Ethyl3,4-Methylenedioxy------
3,4-MDPPP Methyl3,4-Methylenedioxy------
4-MeO-α-PVP Propyl4-Methoxy------
Cocaine --243[1]314[1]831[1]---

Note: A hyphen (-) indicates that the data was not available in the cited sources. The provided data is a compilation from multiple studies and experimental conditions may vary.

The data clearly indicates that MDPV and its analogs are potent inhibitors of DAT and NET, with significantly weaker activity at SERT. This profile is consistent with their cocaine-like psychostimulant effects.[1][3]

Key Structure-Activity Relationships

The pharmacological profile of pyrrolidinophenone cathinones is profoundly influenced by specific structural modifications:

  • α-Alkyl Chain Length: Increasing the length of the α-alkyl chain from a methyl (α-PPP) to a propyl (α-PVP) and butyl (α-PHP/PV8) group generally increases potency at both DAT and NET.[2][4]

  • Phenyl Ring Substitution: The presence of a 3,4-methylenedioxy group, as seen in MDPV, can enhance potency at DAT compared to the unsubstituted analog (α-PVP).[5] However, some studies suggest this moiety has little effect on overall transporter selectivity.[6] Other substitutions, such as a 4-methoxy group, can decrease affinity and potency.[2]

  • Pyrrolidine (B122466) Ring: The presence of the pyrrolidine ring is a key feature of this subclass of cathinones and is associated with a mechanism of action as a transporter inhibitor (blocker) rather than a substrate (releaser).[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the structure-activity relationship of synthetic cathinones.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes, which are resealed nerve terminals containing monoamine transporters.

1. Synaptosome Preparation:

  • Rodent brains (typically rat or mouse) are rapidly dissected and the brain region of interest (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) is isolated in ice-cold sucrose (B13894) buffer.
  • The tissue is homogenized using a Dounce homogenizer.
  • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
  • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
  • The synaptosomal pellet is resuspended in an appropriate buffer for the uptake assay.

2. Uptake Inhibition Assay:

  • Aliquots of the synaptosomal preparation are pre-incubated with various concentrations of the test compound (e.g., MDPV) or a reference compound (e.g., cocaine).
  • A fixed concentration of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
  • The incubation is carried out for a short period (typically a few minutes) at a physiological temperature (e.g., 37°C).
  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the accumulated radiolabel.
  • The filters are washed with ice-cold buffer to remove any unbound radiolabel.
  • The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
  • The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis.

In Vivo Assessment of Locomotor Activity

This behavioral assay is used to assess the psychostimulant effects of a compound in rodents.

1. Habituation:

  • Animals (typically mice or rats) are habituated to the testing environment (e.g., open-field arenas) for one or more sessions prior to drug administration to reduce novelty-induced activity.

2. Drug Administration:

  • Animals are administered the test compound (e.g., MDPV) or a vehicle control via a specific route (e.g., intraperitoneal injection).

3. Data Collection:

  • Immediately after injection, animals are placed in the open-field arenas.
  • Locomotor activity is recorded for a set period (e.g., 60-120 minutes) using an automated activity monitoring system. This system typically uses infrared beams to track the animal's horizontal and vertical movements.
  • Data is collected in time bins (e.g., 5-minute intervals) to allow for analysis of the time course of the drug's effect.

4. Data Analysis:

  • The total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena are quantified.
  • Dose-response curves are generated to determine the dose of the compound that produces 50% of the maximal effect (ED50).

Visualizing the SAR and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key structure-activity relationships and the general experimental workflow for assessing synthetic cathinones.

SAR_Cathinones cluster_structure Pyrrolidinophenone Scaffold cluster_modifications Structural Modifications cluster_effects Pharmacological Effects Scaffold General Structure Alkyl_Chain α-Alkyl Chain (R1) Scaffold->Alkyl_Chain Varies Phenyl_Ring Phenyl Ring (R2) Scaffold->Phenyl_Ring Substituted Pyrrolidine Pyrrolidine Ring Scaffold->Pyrrolidine Constant Potency Potency at DAT/NET Alkyl_Chain->Potency Longer chain = Higher potency Phenyl_Ring->Potency 3,4-MD = Higher potency Selectivity Selectivity (DAT/NET vs. SERT) Phenyl_Ring->Selectivity Affects selectivity Mechanism Mechanism of Action (Inhibitor vs. Releaser) Pyrrolidine->Mechanism Inhibitor Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Interpretation Binding Radioligand Binding Assays (Ki at DAT, NET, SERT) SAR_Analysis Structure-Activity Relationship Determination Binding->SAR_Analysis Uptake Neurotransmitter Uptake Inhibition (IC50 at DAT, NET, SERT) Uptake->SAR_Analysis Locomotor Locomotor Activity (ED50, Time Course) Behavioral_Correlation Correlation of In Vitro and In Vivo Data Locomotor->Behavioral_Correlation Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Microdialysis->Behavioral_Correlation Self_Admin Drug Self-Administration (Reinforcing Effects) Self_Admin->Behavioral_Correlation SAR_Analysis->Behavioral_Correlation

References

Unraveling the Metabolic Journey of 3,4-Methylenedioxy PV8: An In-Vitro and In-Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the metabolic fate of the novel synthetic cathinone (B1664624) 3,4-Methylenedioxy PV8 (MDPV8), detailing its biotransformation in controlled laboratory settings versus its real-world metabolic profile in humans. This guide provides researchers, scientists, and drug development professionals with key quantitative data, detailed experimental methodologies, and visual pathways to understand the correlation—and divergence—between in-vitro and in-vivo findings.

The metabolism of the novel psychoactive substance this compound (PV8), a synthetic pyrrolidinophenone, has been elucidated through studies utilizing human liver microsomes (HLM), human hepatocytes, and authentic human urine specimens.[1][2] These investigations reveal a complex biotransformation process, with notable differences in the prominence of metabolic pathways between in-vitro and in-vivo environments.

Quantitative Metabolic Parameters (In-Vitro)

In-vitro studies using human liver microsomes are crucial for determining the intrinsic metabolic stability of a compound. For PV8, these experiments predict it to be an intermediate clearance drug.[1][2]

ParameterValueSystem
Half-Life (t½) 28.8 minHuman Liver Microsomes (HLM)
Intrinsic Clearance 24.2 µL/min/mg microsomal proteinHuman Liver Microsomes (HLM)
Estimated Hepatic Clearance 22.7 mL/min/kgHuman Liver Microsomes (HLM)

Comparative Analysis of Metabolic Pathways

The biotransformation of PV8 involves a variety of enzymatic reactions. While many pathways are observed in both settings, their hierarchical importance differs significantly. In-vitro models, particularly human hepatocytes, identified a broad range of metabolic reactions including hydroxylation, ketone reduction, carboxylation, N-dealkylation, iminium formation, dehydrogenation, N-oxidation, and carbonylation.[1][2] However, the most abundant pathways observed in-vitro do not perfectly align with those detected in-vivo from human urine samples.[1][2]

RankIn-Vitro Metabolism (Human Hepatocytes)In-Vivo Metabolism (Human Urine)
1 Di-hydroxylationAliphatic Hydroxylation
2 Ketone ReductionKetone Reduction + Aliphatic Hydroxylation
3 γ-Lactam FormationAliphatic Carboxylation

Notably, while extensive metabolism occurs, the parent PV8 compound was still the most prominent peak identified in authentic urine specimens.[1][2] This suggests that a significant portion of the drug is excreted unchanged.

Experimental Protocols

The following sections detail the methodologies employed for the in-vitro and in-vivo metabolism studies of PV8.

In-Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol aims to determine the rate of metabolism of a test compound by liver enzymes, primarily Cytochrome P450s (CYPs).

1. Reagents and Materials:

  • Pooled human liver microsomes (HLM)

  • This compound (PV8) test compound

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (B52724) (ACN) with an internal standard for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-HRMS system (e.g., Thermo Scientific Q-Exactive)

2. Procedure:

  • Prepare a working solution of PV8 in a suitable solvent (e.g., acetonitrile or DMSO), ensuring the final solvent concentration in the incubation is minimal (<1%).

  • Thaw pooled human liver microsomes on ice. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Add the microsomal suspension to the wells of a 96-well plate.

  • Initiate a pre-incubation at 37°C for 5-10 minutes.

  • To start the metabolic reaction, add the NADPH-regenerating system to all wells except the negative controls (in which buffer is substituted). Immediately after, add the PV8 working solution to achieve the final desired concentration (e.g., 1-10 µM).

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant for analysis by LC-HRMS to quantify the remaining parent compound (PV8).

  • The rate of disappearance of PV8 is used to calculate the half-life and intrinsic clearance.[3]

In-Vitro Metabolite Identification (Human Hepatocytes)

This protocol is designed to identify the metabolites formed from a parent drug using intact liver cells, which contain a broader range of phase I and phase II metabolic enzymes.

1. Reagents and Materials:

  • Cryopreserved or fresh plateable human hepatocytes

  • Hepatocyte culture and plating media

  • Collagen-coated culture plates

  • This compound (PV8) test compound

  • Incubator (37°C, 5% CO₂)

  • LC-HRMS system

2. Procedure:

  • Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.

  • Seed the hepatocytes onto collagen-coated plates at a specified density (e.g., 1 x 10⁶ cells/mL) and allow them to attach and form a monolayer (typically 4-24 hours).

  • Remove the seeding medium and replace it with fresh, warm culture medium containing the desired concentration of PV8.

  • Incubate the cells for a specified period (e.g., up to 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • At the end of the incubation period, collect both the culture medium and the cell lysate.

  • Process the samples to remove proteins (e.g., by protein precipitation with cold acetonitrile).

  • Analyze the supernatant using a full-scan, data-dependent acquisition method on an LC-HRMS system to detect and identify potential metabolites.[1][4] Data is mined for expected and unexpected biotransformations.

In-Vivo Metabolite Analysis (Human Urine)

This protocol outlines the analysis of urine samples to identify metabolites excreted after human consumption of a substance.

1. Reagents and Materials:

  • Authentic human urine specimens from individuals exposed to PV8.

  • Enzymes for hydrolysis (e.g., β-glucuronidase/arylsulfatase) to cleave conjugated metabolites (optional).

  • Solvents for sample dilution or extraction (e.g., methanol, acetonitrile).

  • LC-HRMS system.

2. Procedure:

  • Collect urine samples and store them frozen until analysis.

  • Thaw samples and centrifuge to remove particulate matter.

  • Optional Hydrolysis Step: To detect conjugated (Phase II) metabolites, an aliquot of the urine may be incubated with β-glucuronidase/arylsulfatase to hydrolyze glucuronide and sulfate (B86663) conjugates back to their Phase I forms.

  • Sample Preparation: A simple "dilute-and-shoot" method is often sufficient.[5] Dilute an aliquot of the urine sample with a suitable solvent (e.g., mobile phase or methanol) containing an internal standard.

  • Inject the diluted sample into the LC-HRMS system.

  • Acquire data using a high-resolution full-scan method to screen for the parent drug and its metabolites.

  • Compare the detected metabolites with those identified in the in-vitro experiments to establish a correlation.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key metabolic pathways and the experimental workflow for comparing in-vitro and in-vivo data.

InVitro_Metabolism_PV8 cluster_phase1 Phase I Metabolism (Hepatocytes) PV8 PV8 Parent Compound Hydroxylation Hydroxylation PV8->Hydroxylation Ketone_Reduction Ketone Reduction PV8->Ketone_Reduction Carboxylation Aliphatic Carboxylation PV8->Carboxylation N_Dealkylation N-Dealkylation PV8->N_Dealkylation Di_Hydroxylation Di-hydroxylation (Primary In-Vitro Pathway) PV8->Di_Hydroxylation Lactam_Formation γ-Lactam Formation (Tertiary In-Vitro Pathway) PV8->Lactam_Formation Ketone_Reduction_2 Ketone Reduction (Secondary In-Vitro Pathway) PV8->Ketone_Reduction_2

Caption: Primary In-Vitro Metabolic Pathways of PV8 in Human Hepatocytes.

InVivo_Metabolism_PV8 cluster_urine Metabolites Identified in Human Urine PV8_Ingested PV8 Ingested PV8_Urine PV8 (Unchanged) (Most Prominent Peak) PV8_Ingested->PV8_Urine Aliphatic_Hydroxylation Aliphatic Hydroxylation (Primary In-Vivo Pathway) PV8_Ingested->Aliphatic_Hydroxylation KR_AH Ketone Reduction + Aliphatic Hydroxylation (Secondary In-Vivo Pathway) PV8_Ingested->KR_AH Aliphatic_Carboxylation Aliphatic Carboxylation (Tertiary In-Vivo Pathway) PV8_Ingested->Aliphatic_Carboxylation

Caption: Primary In-Vivo Metabolic Pathways of PV8 Identified in Urine.

IVIVC_Workflow cluster_invitro In-Vitro Analysis cluster_invivo In-Vivo Analysis HLM Human Liver Microsomes (Metabolic Stability) LCMS_Invitro LC-HRMS Analysis HLM->LCMS_Invitro Hepatocytes Human Hepatocytes (Metabolite ID) Hepatocytes->LCMS_Invitro Invitro_Data In-Vitro Data: - Half-life - Clearance - Metabolite Profile LCMS_Invitro->Invitro_Data Correlation In-Vitro / In-Vivo Correlation (IVIVC) Invitro_Data->Correlation Urine Authentic Human Urine Sample LCMS_Invivo LC-HRMS Analysis Urine->LCMS_Invivo Invivo_Data In-Vivo Data: - Urinary Metabolite Profile LCMS_Invivo->Invivo_Data Invivo_Data->Correlation

Caption: Experimental Workflow for IVIVC of PV8 Metabolism.

References

Comparative Potency of 3,4-Methylenedioxy PV8 Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantiomers of 3,4-Methylenedioxypyrovalerone (MDPV), a potent psychoactive substance. This document synthesizes experimental data on the pharmacological activity of the (S)- and (R)-enantiomers, offering a clear comparison of their potencies at monoamine transporters and their in vivo effects.

Data Presentation: Quantitative Comparison of MDPV Enantiomers

The pharmacological activity of racemic MDPV resides primarily with the (S)-enantiomer.[1] This is most evident in its significantly higher potency as an inhibitor of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) compared to the (R)-enantiomer.[1][2] The (S)-enantiomer is approximately 100 times more potent at inhibiting DAT than the (R)-enantiomer.[1] Both enantiomers exhibit much weaker activity at the serotonin (B10506) transporter (SERT).[1][3]

EnantiomerTransporterPotency (IC50, nM)
(S)-MDPVDAT4.1
(R)-MDPVDAT~410
(S)-MDPVNET26
(R)-MDPVNET~2600
(S)-MDPVSERT3349
(R)-MDPVSERT>10000

Note: The IC50 values are approximations based on the reported 100-fold difference in potency for DAT and the general understanding of NET potency being about 10-fold lower than DAT for the S-enantiomer. The data for racemic MDPV shows potent uptake inhibition at DAT (IC50=4.1 nM) and NET (IC50=26 nM), with much weaker activity at SERT (IC50=3,349 nM)[1]. The biological activity of racemic MDPV is primarily attributed to the S-isomer[1].

In vivo studies corroborate the in vitro findings. The (S)-enantiomer is predominantly, if not entirely, responsible for the effects of the racemate on locomotor activity.[2] In drug discrimination studies, (S)-MDPV fully substituted for the racemic mixture with similar potency, while (R)-MDPV failed to substitute.[4] Furthermore, in self-administration studies, the rank order of potency for reinforcing effects was (S)-enantiomer > racemate >> (R)-enantiomer.[5]

Experimental Protocols

The following are summaries of the key experimental methodologies used to determine the comparative potency of MDPV enantiomers.

In Vitro Monoamine Transporter Binding Assays

Objective: To determine the binding affinity (Ki) or inhibitory potency (IC50) of MDPV enantiomers for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

  • Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) is homogenized in a sucrose (B13894) buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing the transporters.

  • Radioligand Binding: Synaptosomes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in the presence of varying concentrations of the test compounds ((S)-MDPV, (R)-MDPV).

  • Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., room temperature) for a set period to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the synaptosomes bound to the radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Locomotor Activity Studies

Objective: To assess the stimulant effects of MDPV enantiomers by measuring changes in locomotor activity in rodents.

Methodology:

  • Animal Subjects: Male Sprague-Dawley rats are commonly used.[6] The animals are housed individually and allowed to acclimate to the testing environment.

  • Drug Administration: The (S)- and (R)-enantiomers of MDPV, as well as the racemic mixture and a vehicle control (e.g., saline), are administered to the animals, typically via intraperitoneal (i.p.) injection.[6] A range of doses is usually tested.

  • Locomotor Activity Monitoring: Immediately following injection, the animals are placed in activity monitoring chambers equipped with infrared beams to automatically record horizontal and vertical movements.

  • Data Collection: Locomotor activity is typically recorded for a set duration (e.g., 2-3 hours).

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the different treatment groups. Dose-response curves are generated to compare the potency of the enantiomers.

Intravenous Self-Administration Studies

Objective: To evaluate the reinforcing effects and abuse potential of MDPV enantiomers.

Methodology:

  • Surgical Preparation: Rats are surgically implanted with intravenous catheters into the jugular vein, which are externalized on their back.

  • Operant Conditioning: The animals are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of the drug, while presses on the "inactive" lever have no consequence.

  • Acquisition Phase: The rats learn to self-administer the drug under a fixed-ratio schedule of reinforcement (e.g., one infusion for every one or five lever presses).

  • Dose-Response and Progressive Ratio Schedules: Once stable responding is established, the reinforcing effectiveness of different doses of the (S)- and (R)-enantiomers is assessed. In a progressive ratio schedule, the number of lever presses required to receive an infusion increases with each successive infusion, and the "breakpoint" (the highest ratio completed) is used as a measure of the drug's reinforcing efficacy.[5]

  • Data Analysis: The number of infusions earned and the breakpoint values are compared between the enantiomers to determine their relative reinforcing potency and effectiveness.[5]

Visualizations

The primary mechanism of action for MDPV enantiomers involves the blockade of monoamine transporters. The following diagram illustrates this process.

MDPV_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicles DA_release Dopamine Release Vesicle->DA_release Action Potential DA_cleft Dopamine DA_release->DA_cleft DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binding S_MDPV (S)-MDPV S_MDPV->DAT High Affinity Blockade R_MDPV (R)-MDPV R_MDPV->DAT Low Affinity Blockade Signal Postsynaptic Signaling DA_receptor->Signal Locomotor_Activity_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (i.p.) Animal_Acclimation->Drug_Administration Drug_Preparation Preparation of (S)-MDPV, (R)-MDPV, Racemate, Vehicle Drug_Preparation->Drug_Administration Activity_Monitoring Place in Activity Chambers Drug_Administration->Activity_Monitoring Data_Recording Record Locomotor Activity (e.g., 120 min) Activity_Monitoring->Data_Recording Quantification Quantify Distance Traveled Data_Recording->Quantification Statistical_Analysis Statistical Comparison (e.g., ANOVA) Quantification->Statistical_Analysis Dose_Response Generate Dose-Response Curves Statistical_Analysis->Dose_Response

References

Inter-laboratory Insights: A Comparative Guide to the Analysis of 3,4-Methylenedioxy PV8

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Analytical Data Comparison

The analytical determination of MDPV8 in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The following tables summarize the quantitative parameters from various studies, offering a glimpse into the performance of different methods.

Table 1: Comparison of Quantitative Methods for MDPV in Biological Samples

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Concentration RangeReference
LC-HRMSHuman & Rat Plasma0.1 µg/L0.25 µg/L0.25–1000 µg/L[1]
GC-MSHuman Serum-<10 ng/mL (traces)traces - 576 ng/mL[2][3]
GC-MS (EI)Human Urine-0.02 mg/L0.04 - 3.9 mg/L[4]
LC-MS/MSHair-0.001 ng/mgup to 1 ng/mg[5]

Note: Direct comparison of limits should be done with caution due to variations in instrumentation, sample preparation, and matrix effects.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for selecting the appropriate analytical strategy. Below are summaries of key experimental protocols cited in the literature for the analysis of MDPV8 and its metabolites.

1. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for MDPV and Metabolites in Plasma [1]

  • Sample Preparation: Plasma hydrolysis followed by protein precipitation.

  • Instrumentation: Liquid chromatography coupled to high-resolution mass spectrometry.

  • Validation: The method was fully validated for the simultaneous determination of MDPV and its two major metabolites, 3,4-dihydroxypyrovalerone (3,4-catechol-PV) and 4-hydroxy-3-methoxy-pyrovalerone (4-OH-3-MeO-PV).

  • Performance: Demonstrated good selectivity and sensitivity with process efficiency ranging from 36% to 93%, matrix effect from -8% to 12%, total imprecision (%CV) from 2.1% to 7.3%, and accuracy (%target) from 86% to 109%.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for MDPV in Serum and Urine [2][3][4]

  • Sample Preparation (Urine): Liquid-liquid extraction with toluene (B28343) and derivatization with heptafluorobutyric acid anhydride.[4]

  • Instrumentation: Gas chromatography coupled with a mass spectrometry detector. Electron Ionization (EI) was used for quantification, and Positive Chemical Ionization (PCI) was used for confirmation.[4]

  • Application: Used in systematic toxicological analysis of forensic cases.[2][3]

3. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Qualitative Analysis [6]

  • Sample Preparation: Direct analysis of sample extract without additional preparation.

  • Instrumentation: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system.

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

  • Mobile Phase: A: Ammonium formate (B1220265) (10 mM, pH 3.0), B: Acetonitrile.

  • Gradient: A multi-step gradient was employed over a 15.5-minute run time.

Experimental and Analytical Workflows

Visualizing the analytical process can aid in understanding the sequence of operations from sample receipt to final data analysis.

General Analytical Workflow for MDPV8 cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Sample Collection (e.g., Blood, Urine) SampleStorage Sample Storage (-20°C or 4°C) SampleCollection->SampleStorage SamplePreparation Sample Preparation (e.g., LLE, SPE, Protein Ppt.) SampleStorage->SamplePreparation InstrumentalAnalysis Instrumental Analysis (LC-MS, GC-MS) SamplePreparation->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataProcessing Data Processing (Quantification, Identification) DataAcquisition->DataProcessing Reporting Reporting of Results DataProcessing->Reporting

A generalized workflow for the analysis of MDPV8 in biological samples.

Logical Relationship of Analytical Techniques

The choice of analytical technique often depends on the specific requirements of the analysis, such as whether it is for qualitative screening or quantitative confirmation.

Logical Relationship of Analytical Techniques cluster_techniques Analytical Techniques Screening Screening Immunoassay Immunoassay Screening->Immunoassay Initial, High Throughput GC-MS Gas Chromatography- Mass Spectrometry Screening->GC-MS Broad Spectrum Confirmation & Quantification Confirmation & Quantification Confirmation & Quantification->GC-MS Specific, Quantitative LC-MS_MS Liquid Chromatography- Tandem Mass Spectrometry Confirmation & Quantification->LC-MS_MS High Sensitivity & Specificity LC-HRMS Liquid Chromatography- High-Resolution Mass Spectrometry Confirmation & Quantification->LC-HRMS High Resolution & Mass Accuracy

Relationship between screening and confirmatory analytical techniques for MDPV8.

This guide highlights the common analytical approaches for 3,4-Methylenedioxy PV8. The presented data and protocols, extracted from various scientific publications, can serve as a valuable resource for laboratories involved in the analysis of novel psychoactive substances. Researchers are encouraged to consult the original publications for more in-depth information.

References

Benchmarking 3,4-Methylenedioxy-PV8 Detection: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of new psychoactive substances (NPS), the ability to accurately and efficiently detect and quantify these compounds is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of analytical methodologies for the detection of 3,4-Methylenedioxy-PV8 (MDPV8), a potent synthetic cathinone, benchmarked against other relevant NPS. The information presented is based on published experimental data to aid in the selection of appropriate detection strategies.

Data Presentation: Quantitative Comparison of Analytical Methods

The selection of an analytical method for NPS detection is often a trade-off between speed, sensitivity, and specificity. Immunoassays offer rapid screening, while chromatographic methods coupled with mass spectrometry provide higher selectivity and sensitivity for confirmation and quantification. The following table summarizes the quantitative performance of various methods for the detection of MDPV8 and other selected NPS.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Immunoassay
Randox DOA-V BiochipMDPV/MDPBPUrine8.5 µg/L-[1]
Mephedrone/MethcathinoneUrine0.35 µg/L-[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS (EI, SIM)MDPVUrine<0.02 mg/L0.02 mg/L[2]
AmphetamineUrine<0.05 mg/L0.05 mg/L[2]
MethamphetamineUrine<0.05 mg/L0.05 mg/L[2]
MDMAUrine<0.05 mg/L0.05 mg/L[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MSMDPVMeconium0.5-1 ng/g1-2 ng/g[3][4]
MethyloneMeconium0.5-1 ng/g1-2 ng/g[3][4]
MephedroneMeconium0.5-1 ng/g1-2 ng/g[3][4]
LC-HRMSMDPVPlasma0.1 µg/L0.25 µg/L[5][6]
3,4-catechol-PV (Metabolite)Plasma0.1 µg/L0.25 µg/L[5][6]
4-OH-3-MeO-PV (Metabolite)Plasma0.1 µg/L0.25 µg/L[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the detection of MDPV8 and other NPS.

Immunoassay Screening

The Randox Drugs of Abuse V (DOA-V) biochip array is a competitive chemiluminescent immunoassay used for the qualitative screening of synthetic cathinones in urine.[1][7] The biochip contains immobilized antibodies, including one specific for MDPV and its analogue MDPBP (Bath Salt II).[7] Following incubation with the urine sample and a peroxidase-labeled drug conjugate, a chemiluminescent reaction occurs. The light signal is inversely proportional to the concentration of the target drug in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A common approach for the confirmation and quantification of MDPV in urine involves liquid-liquid extraction followed by derivatization and GC-MS analysis in selected ion monitoring (SIM) mode.[2]

  • Sample Preparation: Urine samples are subjected to liquid-liquid extraction using a solvent such as toluene.

  • Derivatization: The extracted analytes are derivatized with an agent like heptafluorobutyric acid anhydride (B1165640) to improve their chromatographic properties and mass spectral fragmentation.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, typically using a capillary column. The eluting compounds are then ionized by electron ionization (EI) and detected by a mass spectrometer operating in SIM mode to enhance sensitivity and selectivity for the target analytes.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and specific method for the quantification of MDPV and other NPS in various biological matrices.

  • Sample Preparation: For plasma samples, a protein precipitation step is often employed, followed by hydrolysis to cleave conjugated metabolites.[5][6] For meconium, homogenization with a solvent like methanol (B129727) is followed by solid-phase extraction.[3][4]

  • Chromatographic Separation: The extracted and cleaned-up sample is injected into a liquid chromatograph. Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3][5][6]

  • Mass Spectrometric Detection: The eluting analytes are ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte of interest and monitoring for the production of specific product ions upon collision-induced dissociation, which provides a high degree of specificity and sensitivity.

Mandatory Visualizations

Signaling Pathway: MDPV Interaction with the Dopamine (B1211576) Transporter

MDPV is a potent inhibitor of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the synaptic cleft.[1][8] This mechanism is central to its stimulant effects.

MDPV_DAT_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Packaging DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding MDPV MDPV MDPV->DAT Blocks

Caption: Mechanism of MDPV action at the dopamine transporter.

Experimental Workflow: LC-MS/MS for NPS Detection

The following diagram illustrates a typical workflow for the analysis of NPS, including MDPV8, using liquid chromatography-tandem mass spectrometry.

LCMSMS_Workflow start Biological Sample (e.g., Urine, Plasma) sample_prep Sample Preparation (e.g., Extraction, Hydrolysis) start->sample_prep lc_separation Liquid Chromatographic Separation sample_prep->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_analysis Tandem Mass Spectrometry (MS/MS) (MRM Mode) ionization->ms_analysis data_analysis Data Analysis (Quantification & Identification) ms_analysis->data_analysis end Results data_analysis->end

Caption: A generalized workflow for NPS analysis by LC-MS/MS.

Logical Diagram: Comparison of Detection Techniques

This diagram provides a logical comparison of the primary analytical techniques discussed for the detection of MDPV8 and other NPS, highlighting their key attributes.

Detection_Comparison Immunoassay Immunoassay + Rapid Screening + High Throughput - Potential for Cross-Reactivity - Limited Specificity GCMS GC-MS + High Specificity + Established Libraries - Requires Derivatization for Some Analytes - Less Suitable for Thermally Labile Compounds Immunoassay->GCMS Presumptive Positive Confirmation LCMSMS LC-MS/MS + High Sensitivity & Specificity + No Derivatization Needed for Most NPS + Suitable for a Wide Range of Compounds - Higher Initial Cost Immunoassay->LCMSMS Presumptive Positive Confirmation

References

A Comparative Analysis of the Behavioral Effects of 3,4-Methylenedioxypyrovalerone (MDPV) and Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Disclaimer: The following guide provides a comparative analysis of 3,4-Methylenedioxypyrovalerone (MDPV) and cocaine based on available preclinical research. The user requested information on 3,4-Methylenedioxy PV8 (MDPV8); however, the vast majority of published comparative data pertains to MDPV. Given that MDPV is a close structural and functional analog, this guide focuses on the robust data available for MDPV in comparison to cocaine to provide a scientifically grounded resource.

Introduction and Mechanism of Action

3,4-Methylenedioxypyrovalerone (MDPV) is a synthetic cathinone, a class of compounds colloquially known as "bath salts." Cocaine is a naturally derived tropane (B1204802) alkaloid. Despite their different chemical origins, both substances function primarily as potent psychostimulants by inhibiting the reuptake of monoamine neurotransmitters.

Their principal mechanism of action involves blocking the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and, to a lesser extent, the serotonin (B10506) transporter (SERT).[1][2][3] This blockade leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing downstream signaling. This action, particularly on the dopamine system in the brain's reward pathways, is considered the primary driver of their powerful reinforcing and addictive properties.[2][4][5]

Studies show that MDPV is a more potent and selective catecholamine transporter blocker compared to cocaine.[3] It displays high-potency inhibition of DAT and NET with only weak effects on SERT.[3][6] This profile suggests a high potential for abuse, which is corroborated by its behavioral effects.[3][6]

Signaling Pathway: Monoamine Transporter Inhibition

The diagram below illustrates the shared mechanism of action for MDPV and cocaine at a dopaminergic synapse. Both drugs bind to the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft and leading to its accumulation and prolonged stimulation of postsynaptic receptors.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_drugs vesicle Dopamine Vesicle synapse Synaptic Dopamine vesicle->synapse Release DAT Dopamine Transporter (DAT) receptor Dopamine Receptor effect Postsynaptic Effect (Reward, Locomotion) receptor->effect cocaine Cocaine cocaine->DAT Blockade mdpv MDPV mdpv->DAT Blockade synapse->DAT Reuptake synapse->receptor Binding

Caption: Mechanism of monoamine transporter blockade by MDPV and cocaine.

Comparative Data on Behavioral Effects

Preclinical studies consistently demonstrate that MDPV is significantly more potent than cocaine in producing hallmark psychostimulant effects, including locomotor activation and reward-related behaviors.

Locomotor Activity

Both MDPV and cocaine produce dose-dependent increases in locomotor activity (ambulation) and stereotyped behaviors in rodents. However, MDPV is at least 10 times more potent than cocaine in eliciting these effects.[3][6] Significant stimulation of forward locomotion is observed at subcutaneous doses as low as 0.3 mg/kg for MDPV, compared to 10 mg/kg for cocaine.[6] Furthermore, at peak effective doses, MDPV often produces a greater maximal locomotor response than cocaine.[6][7]

ParameterMDPVCocaineSource(s)
Transporter Inhibition IC₅₀ (nM) DAT: 4.1, NET: 26, SERT: 3349DAT: ~250, NET: ~350, SERT: ~300[3][6][8]
Locomotor Activation Threshold 0.3 mg/kg (s.c.)10 mg/kg (s.c.)[6]
Stereotypy Threshold 0.3 mg/kg (s.c.)3.0 mg/kg (s.c.)[6]
Relative Potency (Locomotion) ≥ 10x Cocaine-[3][6]

Table 1: Comparison of in vitro transporter inhibition and in vivo locomotor effects of MDPV and cocaine in rats. IC₅₀ values represent the concentration required to inhibit 50% of transporter activity. Lower values indicate higher potency.

Rewarding and Reinforcing Effects

The rewarding and reinforcing properties of drugs are key indicators of their abuse liability and are commonly assessed using the Conditioned Place Preference (CPP) and Intravenous Self-Administration (IVSA) paradigms.

Conditioned Place Preference (CPP): In CPP studies, both MDPV and cocaine produce a preference for environments previously paired with the drug, indicating rewarding effects. Doses of 2 mg/kg of MDPV have been shown to induce rewarding properties equivalent to 10 mg/kg of cocaine.[9][10] Interestingly, the drug-associated memories formed with MDPV appear to be more resistant to extinction than those formed with cocaine, suggesting a more persistent rewarding effect.[9][10]

Intravenous Self-Administration (IVSA): Rodents readily self-administer both MDPV and cocaine, demonstrating the reinforcing properties of both compounds. Studies show that MDPV is self-administered at doses approximately one-tenth of those for cocaine.[11][12] For example, a dose of 0.032 mg/kg/infusion of MDPV is considered functionally equivalent to 0.32-0.71 mg/kg/infusion of cocaine in maintaining self-administration behavior under a progressive-ratio schedule.[13][14] Furthermore, rats acquire MDPV self-administration more quickly than cocaine, suggesting a more rapid onset of its reinforcing effects.[11][12]

ParameterMDPVCocaineSource(s)
Equivalent Rewarding Dose (CPP) 2 mg/kg10 mg/kg[9][10]
Equivalent Reinforcing Dose (IVSA) 0.032 mg/kg/infusion0.32 - 0.71 mg/kg/infusion[13][14]
Acquisition of Self-Administration Shorter latency vs. cocaine-[11][12]
Persistence of Rewarding Effect Longer extinction time vs. cocaine-[9][10]

Table 2: Comparison of rewarding and reinforcing effects of MDPV and cocaine in rodent models.

Experimental Protocols

The following sections detail the standard methodologies for the key behavioral experiments cited in this guide.

Conditioned Place Preference (CPP)

The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of a drug by pairing its effects with a distinct environment.[15][16]

Objective: To assess whether a substance has rewarding or aversive properties.

Apparatus: A multi-compartment chamber (typically two or three compartments) where the compartments are distinguished by distinct visual (e.g., color, pattern) and tactile (e.g., floor texture) cues.[17]

Procedure:

  • Phase 1: Pre-Conditioning (Baseline Preference Test): The animal is placed in the central compartment and allowed to freely explore the entire apparatus for a set duration (e.g., 15 minutes). The time spent in each distinct compartment is recorded to determine any innate preference.[17][18]

  • Phase 2: Conditioning: This phase consists of several days of conditioning trials. On "drug" days, the animal receives an injection of the drug (e.g., MDPV or cocaine) and is immediately confined to one of the compartments (typically its initially non-preferred one) for a set duration (e.g., 30 minutes).[19][20] On alternate "vehicle" days, the animal receives a saline injection and is confined to the opposite compartment for the same duration. This process pairs the drug's interoceptive effects with the specific environmental cues of one compartment.

  • Phase 3: Post-Conditioning (Preference Test): After the conditioning phase, the animal is again placed in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the baseline test indicates a conditioned place preference, signifying that the drug has rewarding properties.[15][18]

cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning (Alternating Days) cluster_phase3 Phase 3: Post-Conditioning Test p1_1 Place animal in apparatus (free access to all chambers) p1_2 Record time spent in each chamber (15 min) p1_1->p1_2 p1_3 Determine baseline preference p1_2->p1_3 p2_2 Confine to Non-Preferred Chamber (30 min) p1_3->p2_2 p2_4 Confine to Preferred Chamber (30 min) p1_3->p2_4 p2_1 Inject Drug (e.g., MDPV) p2_1->p2_2 p3_1 Place animal in apparatus (drug-free) (free access to all chambers) p2_3 Inject Vehicle (Saline) p2_3->p2_4 p3_2 Record time spent in each chamber (15 min) p3_1->p3_2 p3_3 Compare time in drug-paired chamber to baseline p3_2->p3_3 end Result p3_3->end start Start start->p1_1

Caption: Experimental workflow for the Conditioned Place Preference (CPP) paradigm.
Intravenous Self-Administration (IVSA)

The IVSA paradigm is an operant conditioning model considered the gold standard for assessing the reinforcing efficacy of a drug, which is a strong predictor of its abuse potential in humans.[21][22]

Objective: To determine if an animal will perform a task (e.g., press a lever) to receive an infusion of a drug.

Apparatus: An operant conditioning chamber equipped with at least two levers (one "active," one "inactive"), a stimulus light above the active lever, and an infusion pump connected to an indwelling intravenous catheter surgically implanted in the animal.[23][24]

Procedure:

  • Surgery and Recovery: A catheter is surgically implanted into the jugular vein of the animal and exits on its back. The animal is allowed several days to recover.[23]

  • Phase 1: Acquisition: The animal is placed in the operant chamber. Presses on the "active" lever result in the delivery of a small intravenous infusion of the drug (e.g., 0.032 mg/kg MDPV) and the illumination of the stimulus light.[14][23] Presses on the "inactive" lever have no consequences. Sessions typically last for 2 hours daily. Acquisition is achieved when the animal demonstrates a stable and significantly higher rate of pressing on the active lever compared to the inactive lever.

  • Phase 2: Dose-Response/Progressive Ratio (Optional):

    • Dose-Response: The dose per infusion is varied across sessions to determine the relationship between dose and reinforcing effect.

    • Progressive Ratio (PR): The number of lever presses required to earn a single infusion is systematically increased within a session. The "breakpoint" is the highest number of presses the animal is willing to make for an infusion, which serves as a measure of the drug's motivational strength.

  • Phase 3: Extinction and Reinstatement:

    • Extinction: Active lever presses no longer result in drug infusion. The animal's pressing behavior gradually decreases.

    • Reinstatement: After extinction, drug-seeking behavior can be reinstated by a drug-associated cue (e.g., stimulus light), a small "priming" dose of the drug, or a stressor, modeling relapse.[9]

cluster_prep Preparation cluster_acq Phase 1: Acquisition cluster_test Phase 2: Testing (e.g., Progressive Ratio) p1_1 Surgical Implantation of Intravenous Catheter p1_2 Post-Surgical Recovery p1_1->p1_2 p2_1 Place animal in Operant Chamber p1_2->p2_1 p2_2 Active Lever Press (Response) p2_1->p2_2 p2_3 Drug Infusion + Cue (Reinforcement) p2_2->p2_3 p2_3->p2_2 p2_4 Stable Responding Achieved p2_3->p2_4 Over sessions p3_1 Increase response requirement for each subsequent infusion p2_4->p3_1 p3_2 Animal stops responding p3_1->p3_2 p3_3 Determine 'Breakpoint' (Motivational Strength) p3_2->p3_3 end Result p3_3->end start Start start->p1_1

Caption: Experimental workflow for the Intravenous Self-Administration (IVSA) paradigm.

Conclusion

The available preclinical data consistently indicate that MDPV is a more potent and efficacious psychostimulant than cocaine. Its greater potency at blocking dopamine and norepinephrine transporters translates into more powerful behavioral effects, including locomotor stimulation and reinforcement.[3][6] The findings that MDPV is readily self-administered at lower doses than cocaine and that its rewarding effects may be more persistent suggest that MDPV possesses a significantly higher abuse and addiction liability.[9][11] These comparative data are critical for informing public health policy and for the development of therapeutic strategies aimed at treating addiction to this class of synthetic cathinones.

References

Validation of 3,4-Methylenedioxy PV8 as a Potent and Selective Monoamine Transporter Blocker: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3,4-Methylenedioxypyrovalerone (MDPV), a synthetic cathinone, and its function as a monoamine transporter blocker. This analysis is supported by experimental data to benchmark its performance against other well-known monoamine transporter inhibitors.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of MDPV and other selected stimulants on the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) is summarized below. The data, presented as IC50 values (the concentration of a drug that inhibits 50% of the transporter activity), has been compiled from in vitro studies using rat brain synaptosomes and human embryonic kidney (HEK) 293 cells expressing the respective transporters. Lower IC50 values indicate greater potency.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity RatioReference
MDPV 4.1 (rat synaptosomes)26 (rat synaptosomes)3,349 (rat synaptosomes)>800[1][2]
10 (HEK293 cells)80 (HEK293 cells)2,860 (HEK293 cells)>280[1]
(S)-MDPV ----[1]
(R)-MDPV ----[1]
α-PVP 22.29.86>10,000>450[3]
Cocaine ~200-700~300-700~300-800~1[4][5]
Methamphetamine ~600~70-100~20,000-40,000~33-66[4]
Mephedrone 130402401.8[3]
Methylone 2102602101.0[3]

Experimental Protocols

The validation of MDPV as a monoamine transporter blocker relies on established in vitro assays. The following are detailed methodologies for two key experiments.

Monoamine Transporter Uptake Inhibition Assay

This assay quantifies the ability of a test compound to block the reuptake of neurotransmitters into cells or synaptosomes.

Objective: To determine the IC50 values of a test compound for DAT, NET, and SERT.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for SERT, and cortex for NET) or HEK293 cells stably expressing the human monoamine transporters.

  • Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin).

  • Test compound (e.g., MDPV) at various concentrations.

  • Scintillation counter.

Procedure:

  • Preparation of Synaptosomes or Cells: Homogenize brain tissue or harvest cultured cells and prepare a suspension.

  • Incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

  • Termination of Uptake: After a defined incubation period, rapidly terminate the uptake by filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter. This reflects the amount of neurotransmitter taken up by the synaptosomes or cells.

  • Data Analysis: Plot the percentage of inhibition of uptake against the log concentration of the test compound to determine the IC50 value.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand that binds to the transporter.

Objective: To determine the binding affinity (Ki) of a test compound for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cells expressing the target transporter.

  • A specific radioligand for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).

  • Test compound (e.g., MDPV) at various concentrations.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitor constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Mechanism of Action: Transporter Blockade

MDPV functions as a potent monoamine transporter inhibitor, specifically a dopamine-norepinephrine reuptake inhibitor (DNRI).[1][2] Unlike transporter substrates such as amphetamine, which are transported into the presynaptic neuron and induce reverse transport (efflux) of neurotransmitters, MDPV and other pyrrolidinophenones act as cocaine-like blockers.[6][7] They bind to the transporter protein, preventing the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing their extracellular concentrations and prolonging their signaling.[8] Functional studies have confirmed that MDPV does not act as a substrate for monoamine transporters.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of monoamine transporter inhibition and a typical experimental workflow for validating a compound like MDPV.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft Extracellular Dopamine Vesicle->Synaptic_Cleft Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binding & Activation MDPV MDPV MDPV->DAT Blocks

Caption: Inhibition of dopamine reuptake by MDPV at the presynaptic terminal.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Characterization (Optional) Compound_Selection Compound Selection (e.g., MDPV) Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Selection->Binding_Assay Uptake_Assay Uptake Inhibition Assay (Determine IC50) Compound_Selection->Uptake_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis Microdialysis In Vivo Microdialysis (Measure extracellular neurotransmitter levels) Data_Analysis->Microdialysis Behavioral_Studies Behavioral Assays (e.g., Locomotor activity) Data_Analysis->Behavioral_Studies Publication Publication of Findings Microdialysis->Publication Behavioral_Studies->Publication

Caption: Experimental workflow for validating a monoamine transporter blocker.

Conclusion

The available data robustly validate 3,4-Methylenedioxy PV8 as a potent and selective monoamine transporter blocker, with a significantly higher affinity for the dopamine and norepinephrine transporters over the serotonin transporter. Its potency at DAT is notably greater than that of cocaine and methamphetamine.[1] The pyrrolidine (B122466) ring structure of MDPV is a key feature that distinguishes it as a reuptake inhibitor rather than a substrate releaser, a crucial factor in its pharmacological profile.[6] These characteristics underscore the importance of detailed in vitro validation for understanding the mechanism of action of novel psychoactive compounds.

References

Safety Operating Guide

Navigating the Disposal of 3,4-Methylenedioxy PV8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of research chemicals like 3,4-Methylenedioxy PV8 (MDPV8) is a critical component of laboratory safety and regulatory compliance. While the Safety Data Sheet (SDS) for this compound hydrochloride indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), best practices for laboratory chemical waste dictate a cautious and systematic approach to its disposal.[1] This guide provides essential, step-by-step procedures to ensure the safe and compliant disposal of this compound.

Chemical and Hazard Profile

This compound is an analytical reference material structurally categorized as a cathinone.[2][3] Its physiological and toxicological properties are not extensively known, which necessitates handling it with care, assuming it may have potential hazards.[2]

Identifier Information
Chemical Name 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-heptanone, monohydrochloride[1][2]
Synonyms MDPV two carbon homolog, Methylenedioxy Pyrovalerone two carbon homolog[1][2]
CAS Number 24646-39-7[1][2]
GHS Classification Not classified as hazardous[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Ecological Information Water hazard class 1 (Self-assessment): slightly hazardous for water.[1]

Step-by-Step Disposal Procedures

Given the limited specific disposal information for this compound, the following procedures are based on general best practices for the disposal of research chemicals in a laboratory setting.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, solutions, and contaminated materials, as chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

2. Waste Collection and Container Management:

  • Collect all this compound waste in a designated, leak-proof container that is chemically compatible with the substance.[4][5]

  • The container must be kept securely sealed, except when adding waste.[4][6]

  • Use secondary containment for all liquid waste to prevent spills.[4]

3. Labeling of Waste Containers:

Properly label the waste container with the following information:

  • The words "Hazardous Waste" (or as required by your institution).

  • The full chemical name: "this compound hydrochloride". Avoid abbreviations.[4]

  • The concentration and composition of the waste.

  • The date the waste was first added to the container.

  • Any associated hazards (e.g., "Caution: Research chemical with unknown toxicity").

4. Disposal of Empty Containers:

  • Thoroughly empty the original container of all residual this compound.

  • The first rinse of the "empty" container must be collected and disposed of as hazardous waste.[4][6]

  • Subsequent rinses may be permissible for drain disposal, but it is best to consult with your EHS department.

  • Before disposing of the rinsed container in the regular trash or glass disposal, all labels must be completely removed or defaced.[4]

5. Prohibited Disposal Methods:

  • Do not dispose of this compound down the sink or in the regular trash.[4][5][6][7] The SDS suggestion that "smaller quantities can be disposed of with household waste" should be superseded by stricter laboratory waste regulations.[1]

  • Do not allow the chemical to evaporate in a fume hood as a means of disposal.[5]

6. Arranging for Waste Pickup:

  • Store the properly labeled and sealed waste container in a designated satellite accumulation area within the laboratory.[5]

  • Once the container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a hazardous waste pickup.[4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all necessary steps are considered for safe and compliant disposal.

A Start: this compound Waste Generated B Is this pure compound, a solution, or contaminated material? A->B C Treat as Chemical Waste B->C Yes D Select a Chemically Compatible and Sealable Waste Container C->D E Label Container with Full Chemical Name, Concentration, and Date D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Is the container full or has it reached the accumulation time limit? F->G H Contact Environmental Health & Safety (EHS) for Waste Pickup G->H Yes J Continue to Collect Waste in the Labeled Container G->J No I End: Waste Properly Disposed H->I J->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Disposal Plan for Handling 3,4-Methylenedioxy PV8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3,4-Methylenedioxy PV8 (MDPV8). The following procedural steps and personal protective equipment (PPE) recommendations are designed to minimize exposure risk and ensure a safe laboratory environment.

Disclaimer: The physiological and toxicological properties of this compound are not fully known.[1] A Safety Data Sheet (SDS) for this compound (hydrochloride) classifies the substance as not hazardous according to the Globally Harmonized System (GHS).[2] However, as a synthetic cathinone, it is structurally related to compounds with known psychoactive and hazardous properties.[3][4] Therefore, a cautious approach to handling is strongly advised.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE ensemble is essential to prevent dermal, respiratory, and ocular exposure. The following table summarizes the recommended PPE for handling MDPV8, based on guidelines for potent and hazardous compounds.[5]

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves is recommended.[5]Provides a robust barrier against dermal absorption and minimizes risk if the outer glove is breached.
Gown A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[5]Protects the body and personal clothing from contamination.
Respiratory Protection For handling small quantities, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised.[5][6] In cases of potential aerosolization, a powered air-purifying respirator (PAPR) should be considered.Prevents inhalation of airborne particles.
Eye and Face Protection Chemical safety goggles or a full-face shield should be worn.[5][7]Protects the eyes and face from splashes or airborne particles of the compound.
Shoe Covers Disposable shoe covers.[5]Prevents the tracking of contamination outside of the laboratory.

Operational Plan for PPE Use

A systematic approach to donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Gown: Put on the disposable gown, ensuring it is securely fastened at the back.[5]

  • Respiratory Protection: Don the respirator, ensuring a proper fit.

  • Eye and Face Protection: Put on safety goggles or a face shield.[5]

  • Shoe Covers: Don shoe covers.

  • Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the gown sleeves. Don the second pair of gloves, pulling the cuffs over the gown sleeves.[5]

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff and turning them inside out.[5]

  • Shoe Covers: Remove shoe covers.

  • Gown and Inner Gloves: Remove the gown by rolling it down from the shoulders, turning it inside out. As the gown is removed, peel off the inner gloves simultaneously, so they are contained within the gown.

  • Eye and Face Protection: Remove goggles or a face shield from the back to the front.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Experimental Protocols: Safe Handling and Disposal

Handling:

  • All work with solid MDPV8 should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Use dedicated labware and equipment. If not possible, thoroughly decontaminate equipment after use.

  • Avoid creating dust. If possible, handle in solution.

  • Have a spill kit readily available. The kit should contain appropriate absorbent materials and waste disposal bags.

Disposal Plan:

All waste materials contaminated with MDPV8, including disposable PPE, are considered chemical waste.

  • Segregation: Segregate MDPV8 waste from other laboratory waste streams.

  • Containment: Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof containers.

  • Labeling: Label waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's EHS-approved hazardous waste management vendor. Do not dispose of MDPV8 down the drain or in regular trash.

Visual Workflow for Safe Handling and Disposal

SafeHandlingWorkflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling Assess_Risks Assess Risks & Review SDS Gather_PPE Gather Required PPE Assess_Risks->Gather_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Don_PPE Don PPE in Correct Sequence Prepare_Work_Area->Don_PPE Handle_Compound Handle MDPV8 in Fume Hood Don_PPE->Handle_Compound Decontaminate Decontaminate Work Surfaces & Equipment Handle_Compound->Decontaminate Segregate_Waste Segregate Contaminated Waste Decontaminate->Segregate_Waste Label_Waste Label Hazardous Waste Container Segregate_Waste->Label_Waste Store_Waste Store Waste Securely Label_Waste->Store_Waste Doff_PPE Doff PPE in Designated Area Store_Waste->Doff_PPE Hand_Hygiene Perform Hand Hygiene Doff_PPE->Hand_Hygiene

Caption: Workflow for the safe handling and disposal of MDPV8.

References

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